molecular formula C9H10N2O B1427418 {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol CAS No. 1268516-15-9

{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Cat. No.: B1427418
CAS No.: 1268516-15-9
M. Wt: 162.19 g/mol
InChI Key: YDBCWFLGYYQBJX-UHFFFAOYSA-N
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Description

{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol (CAS 1268516-15-9) is a functionalized 7-azaindole (pyrrolo[2,3-b]pyridine) building block of high value in medicinal chemistry and drug discovery. This compound features a methanol group at the 4-position, making it a versatile synthetic intermediate for the preparation of more complex molecules. The 7-azaindole scaffold is a privileged structure in drug design, renowned for its role as a bioisostere of purines and its extensive application in the development of kinase inhibitors . The primary research application of this compound is as a key precursor in the synthesis of potential therapeutic agents. The scaffold is a core component in several FDA-approved drugs, such as the CSF1R inhibitor pexidartinib and the B-Raf inhibitor vemurafenib, highlighting its significant pharmacological relevance . Researchers utilize this methanol derivative to explore structure-activity relationships (SAR), particularly in kinase targets like FGFR (Fibroblast Growth Factor Receptor) , JAK (Janus Kinase) , and CSF1R (Colony Stimulated Factor 1 Receptor) . The hydroxymethyl group can be readily functionalized or used to create critical linker segments, enabling access to a diverse array of novel compounds for biological screening. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Proper laboratory safety protocols should be followed when handling this compound.

Properties

IUPAC Name

(1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-3-8-7(6-12)2-4-10-9(8)11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBCWFLGYYQBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, a derivative of the privileged heterocyclic scaffold 7-azaindole, represents a molecule of significant interest in medicinal chemistry. The 7-azaindole core is a well-established pharmacophore, recognized for its ability to mimic purine bases and serve as a potent hinge-binding motif for a variety of protein kinases. This guide provides a comprehensive overview of the fundamental properties, plausible synthetic routes, and potential therapeutic applications of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, drawing upon existing knowledge of related 7-azaindole analogs to navigate the current landscape of available data.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered substantial attention in the field of drug discovery. Its structural resemblance to indole and purine has positioned it as a valuable bioisostere, capable of engaging with biological targets of therapeutic relevance. The incorporation of a nitrogen atom in the six-membered ring modifies the electronic properties of the scaffold, influencing its hydrogen bonding capabilities and metabolic stability, often leading to improved pharmacokinetic profiles.

Derivatives of 7-azaindole have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The strategic functionalization of the 7-azaindole core allows for the fine-tuning of potency, selectivity, and drug-like properties. This guide focuses specifically on the 1-methyl, 4-methanol substituted analog, a molecule poised for exploration within kinase inhibitor and other drug discovery programs.

Physicochemical Properties

While specific experimental data for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is not extensively documented in publicly available literature, we can infer its core properties based on the parent compound, (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, and related analogs.

PropertyValue (Predicted/Inferred)Source/Justification
Molecular Formula C₉H₁₀N₂OBased on the addition of a methyl group to C₈H₈N₂O
Molecular Weight 162.19 g/mol Calculated from the molecular formula
CAS Number Not assignedA specific CAS number for this derivative is not readily available. The unmethylated parent is 936549-95-0.
Appearance White to off-white solidTypical appearance for similar heterocyclic compounds.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not available
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water.Inferred from the properties of the 7-azaindole core and the presence of a polar hydroxyl group.[1]

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is not currently available. However, based on the known spectral characteristics of substituted 7-azaindoles, the following key features can be anticipated:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core, a singlet for the N-methyl group (likely in the 3.5-4.0 ppm range), a singlet for the methylene protons of the methanol group (likely in the 4.5-5.0 ppm range), and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The spectrum would display signals for the nine unique carbon atoms, including the N-methyl carbon, the methylene carbon of the methanol group, and the aromatic carbons of the heterocyclic core.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ would be expected at m/z 162.19, with potential fragmentation patterns corresponding to the loss of the hydroxymethyl group or other characteristic fragments of the 7-azaindole ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol functional group (around 3200-3600 cm⁻¹), C-H stretching from the aromatic and methyl groups (around 2800-3100 cm⁻¹), and C=C and C=N stretching vibrations characteristic of the aromatic rings (in the 1400-1600 cm⁻¹ region).

Synthesis and Reaction Mechanisms

A plausible synthetic strategy for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol can be devised based on established methodologies for the functionalization of the 7-azaindole scaffold. A likely approach involves a two-step process: functionalization at the C4 position followed by N-methylation of the pyrrole nitrogen.

Proposed Synthetic Pathway

Synthesis_Pathway Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Intermediate1 4-Chloro-1H-pyrrolo[2,3-b]pyridine Start->Intermediate1 Halogenation (e.g., POCl₃) Intermediate2 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde Intermediate1->Intermediate2 Formylation (e.g., Vilsmeier-Haack) Intermediate3 (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol Intermediate2->Intermediate3 Reduction (e.g., NaBH₄) Product {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol Intermediate3->Product N-Methylation (e.g., MeI, NaH) Kinase_Inhibition Molecule {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol Kinase Protein Kinase Molecule->Kinase Inhibition Pathway Downstream Signaling (e.g., cell proliferation, survival) Kinase->Pathway Phosphorylation (Blocked) Disease Disease Progression (e.g., Cancer) Pathway->Disease Contribution (Reduced)

Sources

A Technical Guide to the Structure Elucidation of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a cornerstone in modern medicinal chemistry.[1] Its unique structure, which mimics the indole moiety of tryptophan, allows it to form critical hydrogen bonds with kinase hinge regions, making it a "privileged scaffold" in the design of targeted therapeutics, particularly in oncology.[2][3] Derivatives of 7-azaindole have demonstrated a wide spectrum of biological activities, including potent inhibition of fibroblast growth factor receptors (FGFR) and phosphodiesterase 4B (PDE4B).[3][4]

Given its therapeutic potential, the synthesis of novel 7-azaindole derivatives is a highly active area of research.[5] However, synthesis alone is insufficient; the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for any further investigation, be it in vitro biological assays or preclinical development. An incorrect structural assignment can invalidate years of research and investment.

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a representative novel compound: {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol . We will proceed through a multi-technique, self-validating workflow that integrates mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each analytical choice will be explained, reflecting a logical process that moves from broad molecular properties to fine-grained atomic connectivity.

The Analytical Workflow: A Self-Validating System

G cluster_0 Initial Hypothesis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Final Confirmation Hypothesis Hypothesized Structure: {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol HRMS High-Resolution Mass Spec (HRMS) Hypothesis->HRMS Subject to Analysis IR Infrared (IR) Spectroscopy Hypothesis->IR Subject to Analysis NMR NMR Spectroscopy Suite (1H, 13C, COSY, HSQC, HMBC) Hypothesis->NMR Subject to Analysis Formula Confirm Molecular Formula (C₉H₁₀N₂O) HRMS->Formula FuncGroups Identify Functional Groups (-OH, -CH₂, N-CH₃, Aromatic) IR->FuncGroups Connectivity Map Atom-to-Atom Connectivity (Establish Skeleton & Substituent Positions) NMR->Connectivity Validation Unambiguous Structure Confirmed Formula->Validation Convergent Evidence FuncGroups->Validation Convergent Evidence Connectivity->Validation Convergent Evidence

Caption: Overall workflow for structure elucidation.

Part 1: Molecular Formula and Mass Verification via High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before delving into the intricacies of atomic arrangement, we must first confirm the most fundamental property of the molecule: its elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) analyzer, is the gold standard for this purpose. Its high mass accuracy allows for the determination of a molecule's elemental formula, providing a foundational check against the expected synthetic product.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

  • Analysis: Infuse the sample solution into the ESI source in positive ion mode. The ESI process will generate the protonated molecular ion, [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum, ensuring the resolution is sufficient to distinguish the target ion from potential isobaric interferences.

Data Presentation & Trustworthiness: The primary output is the measured mass-to-charge ratio (m/z) of the protonated molecule. This experimental value is compared against the theoretical exact mass calculated for the hypothesized formula, C₉H₁₀N₂O. A match within a narrow tolerance (typically < 5 ppm) provides high confidence in the elemental composition.

ParameterTheoretical ValueExperimental Finding
Molecular Formula C₉H₁₀N₂OConfirmed by HRMS
Exact Mass 162.0793
[M+H]⁺ Ion 163.0866~163.0865
Mass Error N/A< 5 ppm

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy serves as a rapid and cost-effective method to verify the presence of key functional groups whose vibrations correspond to specific energy absorptions in the infrared region. For our target molecule, we expect to see characteristic signals for the alcohol (O-H), aliphatic C-H (from the methyl and methanol groups), aromatic C-H, and aromatic ring (C=C and C=N) functionalities. The presence of these bands provides a quick validation that the core structural motifs are present.

Experimental Protocol:

  • Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common modern method.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample on the ATR crystal and acquire the spectrum.

  • Data Processing: Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of major absorption bands.

Data Presentation & Trustworthiness: The IR spectrum provides a qualitative fingerprint. The presence of the expected peaks, especially the broad O-H stretch, corroborates the HRMS data and sets the stage for the more detailed NMR analysis.

Vibrational ModeExpected Wavenumber (cm⁻¹)Interpretation
O-H Stretch (Alcohol) 3500 - 3200 (broad)Confirms the presence of the hydroxyl group.
Aromatic C-H Stretch 3100 - 3000Indicates protons on the aromatic rings.
Aliphatic C-H Stretch 3000 - 2850Confirms the -CH₃ and -CH₂- groups.
Aromatic C=C/C=N Stretch 1620 - 1450Characteristic of the pyrrolopyridine scaffold.[2]
C-O Stretch (Alcohol) 1100 - 1000Confirms the carbon-oxygen single bond.

Part 3: Definitive Connectivity Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, count, and connectivity of every proton and carbon atom. A full suite of 1D and 2D experiments is required for unambiguous assignment.

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of the -OH proton, allowing it to be observed and to show coupling.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Following 1D analysis, acquire 2D correlation spectra: COSY, HSQC, and HMBC. These experiments are crucial for establishing connectivity.

Pillar 3.1: ¹H NMR – Proton Environment Mapping

The ¹H NMR spectrum reveals the chemical environment and neighboring protons for every unique proton in the molecule.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H6 ~8.2d1HPyridine proton, deshielded by N7, coupled to H5.
H5 ~7.8d1HPyridine proton, coupled to H6.
H2 ~7.5d1HPyrrole proton, adjacent to N1, coupled to H3.
H3 ~6.5d1HPyrrole proton, coupled to H2.
-OH ~5.4t1HAlcohol proton, coupled to CH₂, D₂O exchangeable.
-CH₂- ~4.7d2HMethylene protons, adjacent to alcohol, coupled to -OH.
N-CH₃ ~3.8s3HMethyl group on nitrogen, singlet, no adjacent protons.
Pillar 3.2: ¹³C NMR – Carbon Skeleton Analysis

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale
C7a ~151Aromatic quaternary carbon adjacent to pyridine nitrogen.
C4 ~148Aromatic quaternary carbon bearing the methanol group.
C6 ~129Aromatic CH carbon on the pyridine ring.
C2 ~127Aromatic CH carbon on the pyrrole ring.
C3a ~122Aromatic quaternary carbon at the ring junction.
C5 ~117Aromatic CH carbon on the pyridine ring.
C3 ~101Aromatic CH carbon on the pyrrole ring.
-CH₂- ~60Aliphatic carbon of the methanol group.
N-CH₃ ~32Aliphatic carbon of the N-methyl group.
Pillar 3.3: 2D NMR – Assembling the Final Structure

While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Confirms proton-proton couplings. Key expected correlations include H5-H6 and H2-H3 , confirming the distinct spin systems of the pyridine and pyrrole rings, respectively.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to its attached carbon. This allows for the definitive assignment of the carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for establishing the final structure by revealing 2- and 3-bond correlations between protons and carbons. It validates the placement of substituents and the fusion of the rings.

G cluster_0 N_CH3_label N-CH₃ Protons N_CH3_protons N_CH3_label->N_CH3_protons CH2_label CH₂ Protons CH2_protons CH2_label->CH2_protons H3_label H3 Proton H3_proton H3_label->H3_proton C2 N_CH3_protons->C2  ³J C7a N_CH3_protons->C7a  ²J C4 CH2_protons->C4  ²J C5 CH2_protons->C5  ³J C3a CH2_protons->C3a  ³J H3_proton->C4  ³J H3_proton->C3a  ²J

Caption: Key HMBC correlations confirming substituent placement.

Key HMBC Correlations and Their Significance:

  • From N-CH₃ Protons (δ ~3.8): Correlations to carbons C2 and C7a are expected. This is irrefutable evidence that the methyl group is attached to the pyrrole nitrogen (N1).

  • From -CH₂- Protons (δ ~4.7): Correlations to carbons C5 , C3a , and most importantly, C4 , definitively place the hydroxymethyl group at the C4 position of the pyridine ring.

  • From H3 Proton (δ ~6.5): A correlation to the quaternary carbon C4 across the ring system further solidifies the overall connectivity.

Conclusion: A Unified and Validated Structural Assignment

The structure elucidation of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol exemplifies a rigorous, multi-faceted analytical strategy that is essential in modern chemical and pharmaceutical research.

  • HRMS established the correct elemental formula, C₉H₁₀N₂O.

  • IR Spectroscopy provided rapid confirmation of the required alcohol and aromatic functional groups.

  • NMR Spectroscopy , through a combination of 1D and 2D experiments, provided the definitive and unambiguous map of atomic connectivity. The ¹H and ¹³C spectra supplied the list of parts, while COSY, HSQC, and crucially, HMBC, provided the assembly instructions.

References

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available at: [Link]

  • Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. Available at: [Link]

  • Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts. Britannica. Available at: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

  • The Structure of Heterocyclic Compounds. Wiley-VCH. Available at: [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Heterocyclic compound - Wikipedia. Wikipedia. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • HETEROCYCLIC COMPOUNDS. Uttarakhand Open University. Available at: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Supporting Information. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed Central. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. Available at: [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. PubChem. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Available at: [Link]

Sources

An In-depth Technical Guide to {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol (CAS Number: 1268516-15-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, a heterocyclic compound built upon the privileged 7-azaindole scaffold. While specific literature on this exact molecule is emerging, its structural components suggest significant potential in medicinal chemistry, particularly as a building block for targeted therapeutics. This document synthesizes information on its chemical identity, proposes a robust synthetic pathway, outlines key characterization methodologies, and discusses its potential biological significance within the broader context of drug discovery.

Introduction: The Significance of the 7-Azaindole Scaffold

The core of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is the 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole. This nitrogen-containing heterocyclic scaffold is considered a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the development of numerous kinase inhibitors and other therapeutic agents. The strategic placement of the nitrogen atom in the pyridine ring can enhance binding affinity and modulate the physicochemical properties of drug candidates.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against a range of important biological targets, including Janus kinase 1 (JAK1), Ataxia-Telangiectasia Mutated (ATM) kinase, Cyclin-Dependent Kinase 8 (CDK8), and Fibroblast Growth Factor Receptor (FGFR)[1][2][3][4][5][6]. This broad applicability underscores the importance of novel building blocks like {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol for the synthesis of next-generation targeted therapies.

Physicochemical Properties and Structural Elucidation

Based on its chemical structure, the following physicochemical properties for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol can be predicted and are summarized in Table 1.

PropertyValueSource
CAS Number 1268516-15-9N/A
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
IUPAC Name (1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanolN/A
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in organic solvents like DMSO and methanolN/A

Proposed Synthesis and Purification

Synthesis_Workflow start Commercially Available 4-Chloro-1H-pyrrolo[2,3-b]pyridine step1 N-Methylation start->step1 e.g., MeI, NaH step2 Formylation (e.g., Vilsmeier-Haack) step1->step2 e.g., POCl₃, DMF step3 Reduction of Aldehyde step2->step3 e.g., NaBH₄ product {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol step3->product

Caption: Proposed synthetic workflow for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol.

Detailed Experimental Protocol (Proposed)

Step 1: N-Methylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., DMF or THF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide (MeI, 1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Step 2: Formylation of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 3 equivalents) to anhydrous dimethylformamide (DMF).

  • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine in DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.

Step 3: Reduction of 1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

  • Dissolve 1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in a suitable alcoholic solvent (e.g., methanol or ethanol).

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol.

Structural Characterization

The identity and purity of the synthesized {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolo[2,3-b]pyridine ring system, a singlet for the N-methyl group, a singlet or triplet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the nine carbon atoms in the molecule, including the aromatic carbons, the N-methyl carbon, and the methylene carbon.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The expected [M+H]⁺ ion would be at m/z 163.0866.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for C-H and C=C stretching of the aromatic rings will also be present.

Potential Biological Activity and Mechanism of Action

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates.

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds Inhibitor {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl} methanol Derivative Inhibitor->Kinase Competitively Binds Inhibition_Response Inhibition of Downstream Signaling Inhibitor->Inhibition_Response Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate (Active) Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Biological_Response Biological Response Downstream_Signaling->Biological_Response Inhibition_Response->Downstream_Signaling Blocks

Caption: Generalized mechanism of kinase inhibition by a 7-azaindole derivative.

The hydroxymethyl group at the 4-position of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol provides a valuable handle for further chemical modification. This functional group can be used to introduce various substituents to explore structure-activity relationships (SAR) and optimize the potency and selectivity of potential drug candidates. For instance, it can be oxidized to an aldehyde or carboxylic acid for amide coupling, or converted to a leaving group for nucleophilic substitution.

Given the documented activity of related compounds, derivatives of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol could be investigated as potential inhibitors of:

  • JAK1: For the treatment of autoimmune diseases.[1]

  • ATM: As chemosensitizers in cancer therapy.[2]

  • CDK8: For colorectal cancer treatment.[3][7]

  • FGFR: For various types of tumors with abnormal FGFR signaling.[4][5][6]

Safety and Handling

As with any research chemical, {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its 7-azaindole core is a proven pharmacophore in kinase inhibition, and the presence of a modifiable hydroxymethyl group allows for the exploration of diverse chemical space. This technical guide provides a foundational understanding of this compound, from its synthesis and characterization to its potential role in drug discovery. Further research into the biological activities of its derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Organic Letters. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

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discovery of 1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of 1H-pyrrolo[2,3-b]pyridine Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold, widely known as 7-azaindole. We will delve into its strategic advantages in medicinal chemistry, core synthetic methodologies, and its transformative impact on modern drug discovery, particularly in the development of targeted therapies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their work.

The Ascendance of a Privileged Scaffold

The 7-azaindole core is a heterocyclic motif that has risen from a laboratory curiosity to a cornerstone of modern drug design.[1] Its journey began in 1955 with its first reported synthesis, a Madelung-type cyclization.[1] However, its true potential was unlocked decades later as medicinal chemists recognized its unique properties as a bioisostere of both indole and purine systems.[2] The strategic placement of a nitrogen atom at the 7-position of the indole ring fundamentally alters the scaffold's electronic and hydrogen-bonding properties, bestowing significant advantages in biological target engagement and physicochemical characteristics.[2]

This "privileged" status is most evident in the field of kinase inhibition, a critical area for oncology and inflammatory disease research. The 7-azaindole framework has proven to be an exceptional "hinge-binding" motif, a feature that has been instrumental in the design of numerous clinical candidates and approved drugs, including the B-RAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax.[2][3]

The 7-Azaindole Advantage: A Tale of Two Rings

The primary strategic advantage of the 7-azaindole scaffold lies in its ability to serve as a superior bioisostere for the native indole ring in interacting with ATP-binding sites, particularly within protein kinases.

  • Enhanced Hinge-Binding: Protein kinases, key regulators of cellular signaling, possess a conserved "hinge" region in their ATP-binding pocket. The 7-azaindole core mimics the adenine component of ATP by forming a highly stable, bidentate hydrogen bond with this hinge. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a hydrogen bond donor.[3][4] This dual interaction provides a stronger anchoring point than the single hydrogen bond donor capability of an indole ring, often resulting in a significant increase in binding affinity and, consequently, lower IC50 values.[3]

Caption: Bidentate hydrogen bonding of the 7-azaindole core.

  • Modulation of Physicochemical Properties: The introduction of the pyridine nitrogen atom enhances the polarity and aqueous solubility of the molecule compared to its indole counterpart. This modification can improve pharmacokinetic profiles, a critical consideration in drug development.[2] Furthermore, the scaffold provides five distinct sites for chemical modification, allowing for fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[3]

Core Synthetic Strategies: Building and Functionalizing the Scaffold

The construction and elaboration of the 7-azaindole core have evolved significantly, moving from classical cyclization methods to highly efficient modern catalytic reactions.

A. Synthesis of the Core Scaffold

While numerous methods exist, the Bartoli and Batcho-Leimgruber indole syntheses have proven particularly effective for preparing substituted azaindoles.[2] More recently, innovative one-pot and domino reaction methodologies have emerged, offering increased efficiency. For example, a novel method utilizes a domino reaction between 2-fluoro-3-methylpyridine and arylaldehydes, where the choice of an alkali-amide base (lithium vs. potassium) selectively yields either 7-azaindolines or 7-azaindoles.[5]

B. Scaffold Functionalization via Cross-Coupling

The true power of the 7-azaindole scaffold is realized through its functionalization. Advances in metal-catalyzed cross-coupling reactions have provided a robust toolkit for decorating the ring at various positions, enabling extensive structure-activity relationship (SAR) studies.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to introduce aryl or heteroaryl substituents, typically at the C3 and C6 positions, by coupling halo-azaindoles with boronic acids or esters.[6]

  • Buchwald-Hartwig Amination: This reaction is crucial for installing amine functionalities, which can serve as key interaction points with biological targets or as handles for further elaboration.[7]

  • Sonogashira Coupling: This method allows for the introduction of alkyne groups, which are valuable precursors for constructing more complex structures.[8]

G cluster_functionalization Scaffold Functionalization start Substituted 2-Aminopyridine core 7-Azaindole Core (e.g., Halo-substituted) start->core Core Synthesis (e.g., Bartoli) suzuki Suzuki Coupling (C-C Bond Formation) core->suzuki buchwald Buchwald-Hartwig (C-N Bond Formation) core->buchwald sono Sonogashira Coupling (C-C Alkyne) core->sono other Other Reactions (e.g., Iodination) core->other final Diverse Library of Functionalized Derivatives suzuki->final buchwald->final sono->final other->final

Caption: General workflow for 7-azaindole synthesis and functionalization.

Applications in Drug Discovery: From Fragment to Clinic

The 7-azaindole scaffold has been successfully applied to a wide range of biological targets, demonstrating its versatility.

Case Study: Kinase Inhibitors

The development of Vemurafenib is a textbook example of fragment-based drug discovery (FBDD) leveraging the 7-azaindole core.[2] The initial fragment hit, a simple 7-azaindole, provided a potent anchor into the kinase hinge region. Subsequent SAR-guided optimization, using the synthetic handles on the scaffold, led to the discovery of PLX4720, a potent and selective inhibitor of the BRAF(V600E) mutant kinase.[2] Further refinement of its pharmacokinetic properties ultimately yielded Vemurafenib, an FDA-approved treatment for melanoma.[2][3]

Expanding Therapeutic Horizons

Beyond the well-trodden path of kinase inhibition, 7-azaindole derivatives have shown potent activity against a diverse array of targets. The table below summarizes a selection of these applications, highlighting the scaffold's broad utility.

Derivative ClassTargetPotency (IC50)Therapeutic Area
1H-pyrrolo[2,3-b]pyridinesFGFR1/2/37, 9, 25 nMOncology
7-Azaindole SulfonamidesPI3Kγ0.5 nMOncology
Covalent 7-AzaindolesFGFR4PotentHepatocellular Carcinoma
1H-pyrrolo[2,3-b]pyridinesATM>700-fold selectivityOncology (Chemosensitizer)
2-CarboxamidesPDE4B0.11–1.1 µMInflammation
C3,C6-Diaryl DerivativesHIV-1 Integrase71-72% InhibitionAntiviral

Data compiled from multiple sources.[4][6][9][10][11][12][13]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a representative example of a key functionalization step used to synthesize C-C coupled 7-azaindole derivatives, adapted from established methodologies.[6][7] This self-validating system includes a catalyst, base, and solvent system proven effective for this class of transformation. The choice of a palladium catalyst with a specialized phosphine ligand (like SPhos) is critical for achieving high yields by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

Objective: To synthesize a C3-aryl-7-azaindole derivative from a C3-iodo-7-azaindole precursor.

Materials:

  • 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equiv) or Pd2(dba)3[6]

  • SPhos (spherical phosphine ligand) (0.1 equiv)[6]

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • Toluene/Ethanol (1:1 mixture), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst and the SPhos ligand to the vessel under the inert atmosphere.

  • Add the degassed toluene/ethanol solvent mixture via syringe.

  • Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C3-aryl-7-azaindole derivative.

Expected Outcome: This procedure typically affords the desired product in yields ranging from moderate to excellent (45-90%), depending on the specific arylboronic acid used.[6]

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally established itself as a privileged motif in drug discovery. Its unique ability to form strong, bidentate hydrogen bonds with key biological targets, coupled with its synthetic tractability, makes it an invaluable starting point for developing novel therapeutics.[3] The continued innovation in synthetic methodologies for both creating and functionalizing the 7-azaindole core will undoubtedly expand its application. As researchers continue to target complex protein-protein interactions and allosteric sites, the versatility and proven track record of the 7-azaindole scaffold ensure it will remain at the forefront of medicinal chemistry for years to come.

References

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available at: [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]

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The Pyrrolopyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolopyridine framework, a bicyclic heterocycle composed of fused pyrrole and pyridine rings, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its structural and electronic properties, particularly its ability to act as a bioisostere of endogenous purines, have made it a cornerstone for the design of potent and selective modulators of various biological targets. This guide provides a comprehensive analysis of the pyrrolopyridine core, elucidating its fundamental properties, key therapeutic applications, and the strategic rationale behind its successful implementation in drug design. We will delve into its critical role in kinase inhibition, explore its utility in antiviral and neuroscience drug discovery, and provide practical insights into its synthesis and optimization.

The Pyrrolopyridine Core: Structure and Significance

Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles that exist in six distinct isomeric forms, depending on the position of the nitrogen atom in the pyridine ring and the fusion orientation.[1] This structural diversity provides a foundational platform for chemists to finely tune the molecule's steric and electronic properties.

The significance of the pyrrolopyridine scaffold is deeply rooted in its structural resemblance to the purine nucleus, the core of adenine and guanine.[2][3] This mimicry is particularly relevant for targets that bind ATP or GTP, most notably the vast family of protein kinases.

cluster_0 Purine Core (Adenine) cluster_1 Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) Adenine Pyrrolopyrimidine Adenine->Pyrrolopyrimidine Bioisosteric Replacement (N7 with C-H)

Caption: Bioisosteric relationship between adenine and the pyrrolo[2,3-d]pyrimidine scaffold.

This bioisosteric relationship allows pyrrolopyridine derivatives to function as competitive inhibitors, effectively occupying the binding sites of their natural counterparts.[2][3] The replacement of a nitrogen atom with a carbon atom alters the electron distribution within the ring system, creating opportunities for novel vector interactions with the target protein that can enhance binding affinity and selectivity.[4]

The Premier Application: Kinase Inhibition

The most profound impact of the pyrrolopyridine scaffold has been in the development of kinase inhibitors for oncology and inflammatory diseases.[5] Kinases utilize ATP to phosphorylate substrate proteins, a fundamental process in cellular signaling. The structural analogy of the pyrrolopyridine core to the adenine portion of ATP allows these inhibitors to bind to the highly conserved ATP-binding pocket, specifically interacting with the "hinge region" that anchors the adenine ring.[2]

cluster_0 Normal Kinase Activity cluster_1 Inhibition Mechanism ATP ATP Kinase_inactive Kinase (Inactive) ATP->Kinase_inactive Binds to ATP Pocket ATP->No_Binding Binding Blocked Substrate Protein Substrate Kinase_inactive->Substrate Binds No_Reaction No_Reaction Product Phosphorylated Product (Signal Propagation) Substrate->Product Phosphorylates Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Kinase_inactive Competitively Binds to ATP Pocket

Caption: Pyrrolopyridine inhibitors competitively block the ATP binding site of kinases.

While the core scaffold provides the necessary anchor, the selectivity and potency of these inhibitors are dictated by the substituents appended to the rings.[2] These substituents explore adjacent hydrophobic pockets and form additional hydrogen bonds, allowing for the targeting of specific kinases out of the more than 500 in the human kinome.

One of the most successful drugs embodying this principle is Vemurafenib , a potent inhibitor of BRAF kinase bearing the V600E mutation, used in the treatment of melanoma.[1][2]

Compound/Drug Primary Kinase Target(s) Therapeutic Area Key Findings Reference(s)
VemurafenibBRAFV600EOncology (Melanoma)Approved drug; demonstrates high potency and selectivity for the mutated kinase.[1][2]
PexidartinibCSF-1R (FMS)OncologyApproved drug; pyrrolo[3,2-c]pyridine derivatives show promise as FMS kinase inhibitors.[1][6]
RuxolitinibJAK1/JAK2Myelofibrosis, Polycythemia VeraApproved drug based on a pyrrolo[2,3-d]pyrimidine scaffold.[7]
Compound 2 Met, Flt-3, VEGFR-2Preclinical (Oncology)Potent Met kinase inhibitor (IC50 = 1.8 nM) with a favorable PK profile.[8][9]
Compound 1r FMSPreclinical (Anti-inflammatory)More potent and selective FMS inhibitor than lead compounds (IC50 = 30 nM).[6]
Compound 5k EGFR, Her2, VEGFR2Preclinical (Oncology)Multi-targeted inhibitor with superior or comparable potency to sunitinib/erlotinib.[10]

Expanding Therapeutic Horizons

Beyond kinase inhibition, the versatility of the pyrrolopyridine scaffold has been leveraged across multiple disease areas.

Antiviral Therapeutics

The pyrrole moiety is a key feature in several antiviral agents.[11][12] A landmark example is Fostemsavir , the first FDA-approved antiretroviral drug containing a pyrrolopyridine ring.[11][13] Fostemsavir is a prodrug of temsavir, an HIV-1 entry inhibitor. It acts by binding directly to the gp120 subunit on the surface of the virus, preventing the initial attachment to host CD4+ T-cells and thereby blocking viral entry and replication.[13] This mechanism provides a crucial therapeutic option for patients with multi-drug resistant HIV strains.

Central Nervous System (CNS) Applications

The scaffold's ability to cross the blood-brain barrier and interact with CNS targets has opened avenues for treating neurodegenerative diseases.[14] Derivatives of pyrrolopyridine and the related pyrazolopyridine have been investigated as:

  • Positive Allosteric Modulators (PAMs) of the M1 Receptor: These compounds can enhance the activity of the M1 muscarinic receptor, a key target for improving cognitive function in conditions like Alzheimer's disease and schizophrenia.[15]

  • Neuroprotective Agents: Certain pyrazolopyridine derivatives have shown the ability to protect human neuroblastoma cells from MPP+-induced neurotoxicity, a model for Parkinson's disease, by modulating anti-apoptotic pathways.[16]

  • Neuropeptide Y5 Receptor Antagonists: The pyrrolo[3,2-d]pyrimidine core has been used to develop antagonists for the Y5 receptor, which is implicated in the regulation of food intake, suggesting a potential therapeutic strategy for obesity.[17]

Synthetic Strategies and Methodologies

The construction of the pyrrolopyridine core is a critical step in the development of new therapeutics. A variety of synthetic routes have been established, often involving the construction of one ring onto a pre-existing, functionalized partner ring.[18] Modern cross-coupling reactions are instrumental in elaborating the core structure.

Protocol: Synthesis of a C6-Substituted Pyrrolo[2,3-d]pyrimidine via Suzuki Coupling

This protocol describes a key step in the synthesis of advanced pyrrolopyridine derivatives, adapted from methodologies used in the development of CSF1R inhibitors.[19] The procedure involves a Suzuki-Miyaura cross-coupling to install a pyridine moiety at the C6 position of the pyrrolopyrimidine core.

Objective: To couple a boronic acid derivative to an iodinated pyrrolopyrimidine scaffold.

Materials:

  • SEM-protected 6-iodo-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 9 )

  • (6-chloropyridin-3-yl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium Carbonate (Na2CO3)

  • Ethanol (EtOH) and Deionized Water

  • Ethyl Acetate (EtOAc), Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Nitrogen or Argon gas supply

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Schlenk line or inert atmosphere setup

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the SEM-protected 6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (6-chloropyridin-3-yl)boronic acid (1.5 eq), and Na2CO3 (3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a 4:1 mixture of EtOH/H2O as the solvent system.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl2 catalyst (0.1 eq).

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-30 minutes.

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Partition the remaining aqueous residue between EtOAc and water. Separate the layers and extract the aqueous layer again with EtOAc.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via silica gel flash column chromatography to yield the desired C-6 substituted intermediate (10 ).

Start Setup Reaction: - Iodinated Scaffold - Boronic Acid - Base Inert Purge with N2/Ar Start->Inert Solvent Add EtOH/H2O Solvent Inert->Solvent Catalyst Add Pd(dppf)Cl2 Catalyst Solvent->Catalyst Heat Heat to 90°C (10-30 min) Catalyst->Heat Workup Cool & Evaporate EtOH Heat->Workup Extract Partition with EtOAc / H2O Workup->Extract Dry Wash, Dry & Concentrate Organic Layer Extract->Dry Purify Purify via Column Chromatography Dry->Purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Conclusion and Future Perspectives

The pyrrolopyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent drug-like properties and its ability to effectively mimic the endogenous purine core have made it an exceptionally fruitful starting point for drug discovery campaigns. From market-approved blockbusters like Vemurafenib to promising clinical candidates targeting a host of diseases, this versatile heterocycle continues to demonstrate its value.[1][2][11]

Future efforts will likely focus on exploring new isomeric scaffolds, developing novel synthetic methodologies for greater chemical diversity, and applying the pyrrolopyridine core to emerging target classes. As our understanding of disease biology deepens, the strategic deployment of proven scaffolds like pyrrolopyridine will remain a critical and efficient approach to developing the next generation of innovative medicines.

References

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  • Sharma, P., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115577. [Link]

  • Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine-Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]

  • Redzicka, A., & Śladowska, H. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3193. [Link]

  • El-Gamal, M. I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 29(17), 2415-2419. [Link]

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]

  • Wang, Y., et al. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini-Reviews in Medicinal Chemistry, 23(10), 1118-1136. [Link]

  • Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6843-6861. [Link]

  • Pomeisl, K., et al. (2018). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 38(4), 1336-1388. [Link]

  • de Oliveira, C. S., et al. (2021). Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. Pharmaceuticals, 14(9), 893. [Link]

  • Nagaraju, B., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19, 4381-4409. [Link]

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A Strategic Guide to Screening with {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol: Leveraging the 7-Azaindole Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has matured into a powerful paradigm for identifying high-quality lead compounds.[1][2][3] Unlike high-throughput screening (HTS), FBDD utilizes small, low-complexity molecules ("fragments") to probe a target's binding sites.[1][4] These initial interactions, though often weak, provide a more efficient starting point for optimization, as fragments can be elaborated into potent, drug-like molecules with superior physicochemical properties.[1]

This guide focuses on a specific, high-potential fragment: {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol . This molecule is built upon the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core, a scaffold widely recognized as "privileged" in medicinal chemistry.[2][5][6] Its prominence stems from its structural similarity to the adenine component of ATP, making it an exceptional "hinge-binding" motif for protein kinases.[5][7][8] The FDA-approved B-RAF inhibitor, Vemurafenib, was successfully developed from a simple 7-azaindole fragment, highlighting the scaffold's immense potential.[5][7][9]

The strategic modifications in our featured fragment enhance its utility:

  • The 7-Azaindole Core: Provides a proven pharmacophore capable of forming two crucial hydrogen bonds with the hinge region of many kinases.[5][7][8]

  • N1-Methylation: This modification blocks the pyrrole N-H from acting as a hydrogen bond donor. This is a key strategic choice. While it prevents the canonical bidentate hinge binding, it opens avenues for achieving kinase selectivity or targeting entirely new protein classes where this hydrogen bond is not required or is disadvantageous. It also enhances metabolic stability and modulates solubility.[10]

  • C4-Methanol Group: This substituent provides a key "vector" for chemical elaboration. It serves as a handle for synthetic chemists to "grow" the fragment into a larger, more potent molecule without altering the core's primary binding interactions.

Section 1: The Fragment Dossier - Properties and Preparation

A successful FBDD campaign begins with a well-characterized fragment. The properties of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol align well with the widely accepted "Rule of Three" (Ro3), a set of guidelines for ideal fragments.[1][11][12]

PropertyValue (Estimated)"Rule of Three" GuidelineRationale
Molecular Weight (MW)~162.19 Da< 300 DaEnsures the fragment is small and samples chemical space efficiently.[1][11]
cLogP~1.2≤ 3Maintains sufficient aqueous solubility for screening at high concentrations.[1][12]
Hydrogen Bond Donors1 (hydroxyl)≤ 3Keeps complexity low and allows for optimization.[1][12]
Hydrogen Bond Acceptors2 (pyridine N, hydroxyl O)≤ 3Balances polarity and binding potential.[1][12]
Rotatable Bonds1≤ 3Reduces conformational entropy loss upon binding.[11]
Synthesis and Quality Control

While specific synthesis routes for this exact molecule are not widely published, analogous structures can be synthesized from commercially available 7-azaindole precursors. A plausible route involves N-methylation followed by functionalization at the C4 position. For instance, Suzuki coupling of a protected, halogenated 7-azaindole with a suitable boronic ester could be employed.[13]

Crucial Self-Validating Step: Quality Control Before initiating any screening, the fragment's purity and identity must be rigorously confirmed to ensure trustworthy results.

  • Identity Confirmation: Use ¹H NMR and Mass Spectrometry (MS) to confirm the chemical structure and molecular weight.

  • Purity Assessment: Employ HPLC-UV/MS to determine purity, which should be >95%.

  • Solubility Determination: Confirm solubility in the screening buffer (containing DMSO) to prevent compound precipitation, a common source of false positives.

Section 2: The Screening Campaign Blueprint

A well-designed screening campaign is a workflow, not just a single experiment. The choice of methodology is dictated by the target protein and available resources.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation cluster_elaboration Phase 4: Elaboration FragmentQC Fragment QC (Purity, Identity, Solubility) PrimaryScreen Primary Biophysical Screen (SPR, TSA, or NMR) FragmentQC->PrimaryScreen TargetPrep Target Protein Prep (Purity, Stability, Activity) TargetPrep->PrimaryScreen HitTriage Hit Triage & Triage (Identify initial hits) PrimaryScreen->HitTriage Orthogonal Orthogonal Assay (Confirm binding with 2nd method) HitTriage->Orthogonal DoseResponse Dose-Response (Determine Affinity/Potency) Orthogonal->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR Structure Structural Biology (X-ray, Cryo-EM) DoseResponse->Structure LeadOpt Lead Optimization SAR->LeadOpt Structure->LeadOpt

Caption: A comprehensive workflow for a fragment-based drug discovery campaign.

Primary Screening: Choosing the Right Biophysical Method

Because fragments bind weakly, highly sensitive biophysical techniques are required for primary screening.[4][14][15] The three most common methods are Surface Plasmon Resonance (SPR), Thermal Shift Assays (TSA), and NMR-based techniques.[15]

TechniquePrincipleProsCons
Surface Plasmon Resonance (SPR) Measures changes in mass on a sensor chip as the fragment binds to an immobilized target protein.[16][17]Real-time kinetics, low protein consumption, can determine affinity (Kᴅ).[18][19]Target must be immobilized; sensitive to buffer mismatch and DMSO effects.[16]
Thermal Shift Assay (TSA/DSF) Monitors the change in a protein's melting temperature (Tm) upon ligand binding.[][21][22]High-throughput, low protein consumption, cost-effective (uses qPCR instrument).[14][]Indirect assay (measures stability, not binding); can produce false negatives/positives.[23]
NMR Spectroscopy (STD, WaterLOGSY) Detects the binding of a ligand to a large protein by observing changes in the ligand's NMR signals.[24][25]Highly sensitive to weak binding, provides structural information (binding epitope), robust.[24][26]Requires large amounts of protein, lower throughput, requires specialized equipment.[14]
Detailed Protocol 1: Primary Screening with Thermal Shift Assay (TSA)

TSA is an excellent first-pass screening method due to its speed and low cost. It relies on the principle that ligand binding typically stabilizes a protein, increasing its melting temperature (ΔTm).[][21]

Objective: To identify fragments that cause a significant positive shift in the target protein's melting temperature.

Materials:

  • Purified target protein (0.1-0.2 mg/mL).

  • Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • SYPRO Orange dye (5000x stock in DMSO).

  • {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol stock (100 mM in DMSO).

  • Quantitative PCR (qPCR) instrument.

  • 384-well PCR plates.

Methodology:

  • Prepare Master Mixes:

    • Protein/Dye Mix: Dilute the target protein to 2x the final concentration (e.g., 4 µg/mL) in screening buffer. Add SYPRO Orange dye to a final concentration of 5x.

    • Fragment Solution: Prepare a 2x working stock of the fragment (e.g., 400 µM) in screening buffer containing 2% DMSO.

  • Plate Setup (Self-Validating Controls):

    • Test Wells: 10 µL Protein/Dye Mix + 10 µL Fragment Solution.

    • Negative Control (Apo): 10 µL Protein/Dye Mix + 10 µL Buffer with 2% DMSO.

    • Positive Control (if available): 10 µL Protein/Dye Mix + 10 µL known binder.

  • Assay Execution:

    • Seal the plate and centrifuge briefly (1 min at 1000 x g).

    • Place the plate in the qPCR instrument.

    • Set up a melt curve experiment:

      • Initial temperature: 25 °C (hold for 1 min).

      • Ramp rate: 1 °C/min.

      • Final temperature: 95 °C.

      • Data acquisition: Read fluorescence (e.g., ROX channel) at each step.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition, often calculated by finding the peak of the first derivative.

    • Calculate the thermal shift: ΔTm = Tm (Fragment) - Tm (Apo Control) .

    • A ΔTm > 2 °C is typically considered a significant hit worth further investigation.

Section 3: From Hit to Confirmed Binder - A Validation Workflow

Hit_Validation_Workflow Hit Primary Hit from TSA (ΔTm > 2°C) Orthogonal Orthogonal Confirmation (e.g., SPR or STD-NMR) Hit->Orthogonal DoseResponse Dose-Response Curve (Determine Kᴅ or EC₅₀) Orthogonal->DoseResponse Binding Confirmed FalsePositive False Positive Orthogonal->FalsePositive No Binding Detected SAR SAR by Analogs (Test similar compounds) DoseResponse->SAR Confirmed Confirmed Hit SAR->Confirmed

Caption: A decision workflow for validating a primary fragment hit.

Detailed Protocol 2: Hit Confirmation with Surface Plasmon Resonance (SPR)

SPR is an excellent orthogonal method because it measures direct binding, unlike the indirect stability measurement of TSA.[18][19][27]

Objective: To confirm the binding of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol to the target and estimate its dissociation constant (Kᴅ).

Materials:

  • SPR instrument (e.g., Biacore, Carterra).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

  • Running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO).

  • Purified target protein (20-50 µg/mL).

  • Fragment serial dilution (e.g., 500 µM to 15 µM).

Methodology:

  • Target Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein in immobilization buffer until the desired density is reached (typically ~5000-10000 RU).

    • Deactivate excess reactive groups with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Binding Analysis:

    • Inject a serial dilution of the fragment over both the target and reference flow cells. Use a multi-cycle kinetic setup.

    • Each cycle consists of:

      • Association Phase: Inject fragment for 60-120 seconds.

      • Dissociation Phase: Flow running buffer for 120-300 seconds.

      • Regeneration (if needed): A short pulse of a mild denaturant (e.g., 10 mM Glycine pH 2.5) to remove any remaining bound fragment.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Plot the equilibrium response against the fragment concentration.

    • Fit the data to a steady-state affinity model to calculate the dissociation constant (Kᴅ). For fragments, Kᴅ values are typically in the high micromolar (µM) to low millimolar (mM) range.[28]

Section 4: The Path to Potency - Hit Expansion Strategies

Once a fragment like {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is confirmed as a binder, the next step is to increase its affinity and selectivity. This is where the C4-methanol "vector" becomes critical.

Fragment_Growth cluster_fragment cluster_vectors cluster_lead Fragment V1 Vector 1: Elaborate from -CH₂OH group Fragment->V1 Fragment Growing V2 Vector 2: Substitute C5/C6 positions Fragment->V2 Fragment Merging/Linking Lead [Larger, more potent molecule] V1->Lead V2->Lead

Caption: Strategies for elaborating a fragment hit into a lead compound.

  • Fragment Growing: The most direct strategy involves using the C4-methanol group as a synthetic anchor. Chemists can add functional groups that extend into adjacent pockets of the protein's binding site, identified through structural biology (X-ray crystallography or Cryo-EM).[29]

  • Fragment Linking/Merging: If another fragment is found to bind in a nearby pocket, the two can be synthetically linked together to create a single, much higher-affinity molecule.

  • SAR by Catalog: Purchase and test commercially available analogs of the hit fragment to rapidly build a structure-activity relationship (SAR) profile, guiding further synthetic efforts.

Conclusion

{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is more than just a chemical compound; it is a strategic tool for modern drug discovery. Its privileged 7-azaindole core, combined with deliberate modifications, makes it an ideal starting point for a fragment-based campaign. By employing a systematic and self-validating screening blueprint—from robust primary screening with TSA to orthogonal validation with SPR—researchers can confidently identify and validate meaningful fragment hits. The true power of this fragment lies not in its initial, modest affinity, but in its inherent potential to be rationally evolved into a potent and selective lead compound, accelerating the path toward novel therapeutics.

References

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A Technical Guide to the Spectroscopic Characterization of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structure, a bioisostere of indole, allows it to mimic the natural substrate in various biological pathways while offering distinct electronic and hydrogen-bonding properties. This has led to the development of numerous 7-azaindole derivatives as potent inhibitors of kinases and other enzymes, with applications in oncology, inflammatory diseases, and neurodegenerative disorders.[1][2][3][4][5] The methylation at the N1 position, as in our target molecule, {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, can be a strategic modification to block hydrogen bond donation and enhance metabolic stability or cell permeability. The introduction of a hydroxymethyl group at the C4 position provides a handle for further functionalization or can act as a key interacting moiety with a biological target.

This guide provides a detailed predictive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy—for the novel compound {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol. The subsequent sections will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting these spectra, providing researchers with a robust framework for the characterization of this and related molecules.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the 1-methyl-1H-pyrrolo[2,3-b]pyridine ring system is presented below.

Caption: Molecular structure of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A standard approach for acquiring the ¹H NMR spectrum of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for not obscuring the signals of interest. The spectrum would be recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)Justification
~8.25d1HH-6J = 5.0The pyridine α-proton (H-6) is expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent nitrogen (N7).[1]
~7.80d1HH-2J = 3.5The pyrrole α-proton (H-2) is typically downfield in 7-azaindoles.
~7.15d1HH-5J = 5.0The pyridine β-proton (H-5) will be coupled to H-6.
~6.60d1HH-3J = 3.5The pyrrole β-proton (H-3) is generally the most upfield proton in the aromatic region.
~5.40t1H-OHJ = 5.5The hydroxyl proton is expected to be a triplet due to coupling with the adjacent methylene protons. This signal is exchangeable with D₂O.
~4.70d2H-CH₂OHJ = 5.5The methylene protons are adjacent to the hydroxyl group and will appear as a doublet.
~3.90s3HN-CH₃-The N-methyl group will appear as a sharp singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum would be acquired on the same sample solution used for ¹H NMR. A standard proton-decoupled pulse sequence would be employed to obtain a spectrum with single lines for each unique carbon atom. Acquisition times may be longer to achieve a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentJustification
~151.0C-7aThis carbon is adjacent to two nitrogen atoms, leading to a significant downfield shift.[1]
~148.5C-6The pyridine α-carbon (C-6) is deshielded by the adjacent nitrogen.[1]
~145.0C-4The C4 carbon is substituted and part of the pyridine ring.
~130.0C-2The pyrrole α-carbon (C-2) is typically found in this region.
~118.0C-5The pyridine β-carbon (C-5) is generally upfield compared to the α-carbon.
~115.0C-3aThis is the bridgehead carbon of the pyrrole ring.
~101.0C-3The pyrrole β-carbon (C-3) is typically the most upfield aromatic carbon.
~60.0-CH₂OHThe methylene carbon attached to the oxygen atom is expected in this region.
~32.0N-CH₃The N-methyl carbon will be in the aliphatic region.

Mass Spectrometry (MS)

Experimental Protocol:

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the recommended technique for determining the accurate mass and elemental composition of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile and infused into the mass spectrometer.

Predicted Mass Spectrum (ESI+):

  • Molecular Formula: C₉H₁₀N₂O

  • Exact Mass: 162.0793

  • [M+H]⁺: m/z 163.0866

Fragmentation Pattern:

The fragmentation of 1H-pyrrolo[2,3-b]pyridine derivatives under electron impact has been studied, and similar fragmentation can be expected in ESI-MS/MS experiments.[6]

fragmentation_pathway M {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol [M+H]⁺ = m/z 163.0866 F1 Loss of H₂O m/z 145.0759 M->F1 - H₂O F2 Loss of CH₂O m/z 133.0759 M->F2 - CH₂O

Caption: Predicted fragmentation pathway for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol in ESI-MS.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This method requires minimal sample preparation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (from the alcohol)[7]
3100-3000MediumAromatic C-H stretch[8]
2950-2850MediumAliphatic C-H stretch (from CH₃ and CH₂)[7]
1600-1450Medium-StrongC=C and C=N stretching in the aromatic rings[8]
1400-1300MediumC-H bending
1100-1000StrongC-O stretch (from the primary alcohol)[7]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR MS High-Resolution Mass Spectrometry (HRMS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: A generalized experimental workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol. By leveraging data from structurally related 7-azaindole derivatives, we have established a robust set of expected values for ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. This information serves as a valuable resource for researchers working on the synthesis and characterization of novel compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold, aiding in the confirmation of their identity and purity. The methodologies and predictive data presented herein are designed to accelerate research and development in the exciting field of medicinal chemistry.

References

  • Huang, T.-H., et al. (2013). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(6), o874. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1345. [Link]

  • Khaled, M. H. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 987-998. [Link]

  • Gant, T. G., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1430-1436. [Link]

  • Herbert, R., & Tustin, G. (1970). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 11, 1078-1082. [Link]

  • Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. [Link]

  • Chowdhury, P. K., & Negrie, R. M. (2006). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 106(8), 3296-3326. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • El-Emary, T. I. (2007). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Herbert, R., & Tustin, G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 18, 2455-2462. [Link]

  • Guillon, R., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 467-496. [Link]

  • Orabi, A. S., et al. (2001). Mass spectrometric study of some pyrazoline derivatives. Journal of the Indian Chemical Society, 78(1), 24-28. [Link]

  • Ligny-Lemaire, C., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(5), 8346-8376. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

  • ResearchGate. (n.d.). The calculated IR spectrum of the methanol monomer and dimer (pink...). [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

  • Huang, T.-H., et al. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2543. [Link]

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understanding the reactivity of the hydroxymethyl group on the pyrrolopyridine core

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on the reactivity of the hydroxymethyl group on the pyrrolopyridine core. My focus is on its synthesis and crucial reactions like oxidation and substitution. I'm leveraging targeted Google searches to build a solid foundation of information.

Defining Scope & Structure

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Refining Data Gathering

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Drafting Technical Guide

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Formulating Reaction Pathways

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Defining Guide Structure

I'm now integrating all these elements into a cohesive structure for the guide. It will begin by introducing pyrrolopyridine and the hydroxymethyl group's significance, followed by the electronic properties. I will then organize the core by reaction type: Oxidation (where I'll compare mild vs. strong oxidants, explaining why each is used), Nucleophilic Substitution (with leaving group considerations), and Etherification/Esterification. Each section includes mechanisms, protocols, and utility discussions. I plan to use citations and a complete reference list.

Refining Synthetic Workflow

I'm now focusing on refining the synthetic transformations, particularly oxidation and nucleophilic substitution. I'm prioritizing providing detailed experimental procedures with self-validating features. I'm also planning the creation of Graphviz diagrams that outline reaction mechanisms and synthetic pathways. The objective is to produce a resource that is both scientifically rigorous and practically useful for other experts.

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the N-Methylation of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Methylated 7-Azaindoles in Modern Drug Discovery

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and metabolic stability.[1] The strategic methylation of the pyrrole nitrogen (N-1 position) to yield 1-methyl-1H-pyrrolo[2,3-b]pyridine is a critical step in the synthesis of a multitude of biologically active molecules, including potent kinase inhibitors and other therapeutic agents.[1][2] This modification can significantly impact a compound's binding affinity, selectivity, and pharmacokinetic profile.

This comprehensive guide provides a detailed, field-proven protocol for the N-methylation of 7-azaindole. We will delve into the mechanistic rationale behind the chosen methodology, explore alternative reagents, address potential challenges such as regioselectivity and over-methylation, and provide a robust framework for the successful synthesis, purification, and characterization of the target compound.

Reaction Mechanism and Regioselectivity

The N-methylation of 7-azaindole proceeds via a two-step mechanism: deprotonation followed by nucleophilic substitution.

N-Methylation Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Substitution (SN2) 7-Azaindole 1H-pyrrolo[2,3-b]pyridine Azaindole_Anion 7-Azaindolide Anion 7-Azaindole->Azaindole_Anion H+ abstraction Base Base (e.g., NaH) Base->Azaindole_Anion Product 1-Methyl-1H-pyrrolo[2,3-b]pyridine Azaindole_Anion->Product SN2 Attack Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Product Byproduct Byproduct (e.g., NaI)

Caption: General mechanism for the N-methylation of 7-azaindole.

A strong base is required to deprotonate the relatively acidic N-H of the pyrrole ring (pKa ≈ 16-17 in DMSO), generating the corresponding 7-azaindolide anion. This anion is a potent nucleophile that readily attacks the electrophilic methyl group of the methylating agent in an SN2 reaction to furnish the desired N-methylated product.

A critical consideration is the regioselectivity of the methylation. The 7-azaindole scaffold possesses two nitrogen atoms: the pyrrolic N-1 and the pyridinic N-7. The N-1 proton is significantly more acidic than any C-H protons and is the primary site of deprotonation with common bases like sodium hydride. Consequently, methylation occurs selectively at the N-1 position. However, under certain conditions, over-methylation can occur at the more nucleophilic pyridine nitrogen (N-7) to form a quaternary ammonium salt, a common issue that will be addressed in the troubleshooting section.

Experimental Protocol: N-Methylation using Sodium Hydride and Methyl Iodide

This protocol is a robust and widely employed method for the N-methylation of 7-azaindole.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Concentration/PuritySupplierNotes
1H-pyrrolo[2,3-b]pyridineC₇H₆N₂118.14>98%Commercially AvailableStore in a cool, dry place.
Sodium Hydride (NaH)NaH24.0060% dispersion in mineral oilCommercially AvailableHighly reactive and flammable. Handle under an inert atmosphere.
Methyl Iodide (CH₃I)CH₃I141.94>99%Commercially AvailableToxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09<50 ppm H₂OCommercially AvailableUse a dry solvent to prevent quenching of the base.
Saturated aq. NH₄ClNH₄Cl53.49SaturatedPrepare in-houseUsed for quenching the reaction.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercially AvailableFor extraction.
Brine (Saturated aq. NaCl)NaCl58.44SaturatedPrepare in-houseFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousCommercially AvailableFor drying the organic layer.
Step-by-Step Procedure

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask under N2 - Add 7-azaindole and anhydrous DMF start->setup cool Cool to 0 °C setup->cool add_base Portion-wise addition of NaH (60% dispersion) cool->add_base stir1 Stir at 0 °C for 1 hour add_base->stir1 add_methylating_agent Slow addition of Methyl Iodide stir1->add_methylating_agent stir2 Stir at room temperature for 1 hour add_methylating_agent->stir2 quench Quench with saturated aq. NH4Cl at 0 °C stir2->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers with Brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end Characterize Product purify->end

Caption: Workflow for the N-methylation of 7-azaindole.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrolo[2,3-b]pyridine (1.0 eq). Dissolve the starting material in anhydrous dimethylformamide (DMF, approximately 0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Stir the resulting suspension at 0 °C for 1 hour. The solution should become homogeneous or remain as a fine suspension.

  • Methylation: Slowly add methyl iodide (1.1 eq) to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 1 hour.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with brine (2 x volume of DMF) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-methyl-1H-pyrrolo[2,3-b]pyridine as a pure product.

Alternative Protocols and Reagents

While the NaH/CH₃I protocol is highly effective, alternative reagents can be employed to address specific challenges or to align with "green chemistry" principles.

BaseMethylating AgentSolventKey Advantages/Disadvantages
Potassium Hydroxide (KOH)Methyl Iodide (CH₃I)DMSOLess hazardous than NaH, but may lead to lower yields or require higher temperatures.
Potassium Carbonate (K₂CO₃)Dimethyl Carbonate (DMC)DMFDMC is a non-toxic, environmentally friendly methylating agent.[4][5] The reaction typically requires higher temperatures and longer reaction times.
Phase-Transfer Catalyst (e.g., TBAB) with NaOHMethyl Iodide (CH₃I)Dichloromethane/WaterAvoids the use of strong, anhydrous bases and solvents. Can be advantageous for scaling up.

Troubleshooting and Field-Proven Insights

  • Issue: Low Yield.

    • Cause: Incomplete deprotonation due to wet solvent or reagents.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Use freshly opened or properly stored NaH.

  • Issue: Over-methylation at N-7.

    • Cause: Use of highly reactive methylating agents or prolonged reaction times. This is a common problem in the alkylation of azaindoles.

    • Solution: Use a milder methylating agent such as dimethyl sulfate or dimethyl carbonate.[4][5] Alternatively, carefully control the stoichiometry of methyl iodide and the reaction time. Some reports suggest using trimethylanilinium hydroxide as a milder methylating agent to avoid N-quaternization.

  • Issue: Difficult Purification.

    • Cause: Residual DMF in the crude product.

    • Solution: Thoroughly wash the combined organic layers with brine during the work-up to remove DMF. Co-evaporation with a high-boiling point solvent like toluene can also help.

Characterization of 1-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Appearance: Typically an off-white to yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.25 (dd, J = 4.8, 1.6 Hz, 1H), 7.95 (dd, J = 7.8, 1.6 Hz, 1H), 7.10 (dd, J = 7.8, 4.8 Hz, 1H), 7.05 (d, J = 3.5 Hz, 1H), 6.50 (d, J = 3.5 Hz, 1H), 3.85 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 149.0, 144.5, 129.5, 128.0, 120.5, 115.5, 100.0, 32.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₉N₂⁺ [M+H]⁺: 133.0760; found 133.0762.

Conclusion

The N-methylation of 1H-pyrrolo[2,3-b]pyridine is a fundamental transformation in the synthesis of numerous important pharmaceutical compounds. The protocol detailed herein, utilizing sodium hydride and methyl iodide, provides a reliable and efficient method for achieving this conversion. By understanding the underlying mechanism, being aware of potential side reactions, and considering alternative greener methodologies, researchers can confidently and safely synthesize 1-methyl-1H-pyrrolo[2,3-b]pyridine, a key building block for advancing drug discovery programs.

References

  • Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. Available at: [Link]

  • ACS Publications. (2021). Design and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2020). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

  • Reddit. (2021). Mild methylation conditions. r/Chempros. Available at: [Link]

  • Taylor, D., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15. Available at: [Link]

  • Boruah, A., et al. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(33), 6734-6769. Available at: [Link]

  • Jiang, X., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604-608. Available at: [Link]

  • Google Patents. (2001). Methylation of indole compounds using dimethyl carbonate.
  • ResearchGate. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Available at: [Link]

  • NIST. (2021). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Available at: [Link]

  • PubMed Central. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • RSC Publishing. (2014). N-methylation of indole and O-methylation of phenol using dimethyl carbonate as a green methylating agent. RSC Advances. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of Methanol Derivatives on the Pyrrolopyridine Core via Carboxylic Acid Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of the Hydroxymethyl Moiety on Pyrrolopyridine Scaffolds

The pyrrolopyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this heterocyclic system is a critical aspect of drug design and development, enabling the modulation of physicochemical properties, target engagement, and pharmacokinetic profiles. The conversion of a carboxylic acid to a primary alcohol (a methanol group) on the pyrrolopyridine ring represents a key synthetic transformation. This functional group modification can introduce a hydrogen bond donor, alter polarity, and provide a handle for further derivatization, significantly impacting a molecule's therapeutic potential.

This comprehensive guide provides a detailed exploration of two robust and widely applicable methods for the reduction of carboxylic acids to their corresponding methanol derivatives on the pyrrolopyridine ring. We will delve into the mechanistic underpinnings of each approach, offer step-by-step experimental protocols, and provide insights into troubleshooting and safety considerations. The aim is to equip researchers with the knowledge and practical guidance necessary to confidently execute this pivotal transformation in their drug discovery endeavors.

Method 1: Direct Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

The use of borane (BH₃), typically as a complex with tetrahydrofuran (THF), is a highly effective and chemoselective method for the reduction of carboxylic acids.[1][2] A key advantage of this reagent is its ability to selectively reduce carboxylic acids in the presence of other reducible functional groups such as esters, amides, and nitriles.[3][4]

Mechanism of Action: Borane Reduction

The reduction of a carboxylic acid with borane proceeds through a multi-step mechanism.[5][6] The initial and rate-determining step involves the reaction of the acidic proton of the carboxylic acid with the borane, leading to the formation of a triacyloxyborane intermediate and the evolution of hydrogen gas.[3] This intermediate is then further reduced by subsequent equivalents of borane to ultimately yield the primary alcohol after an aqueous workup.

Borane Reduction Mechanism Pyrrolopyridine-COOH Pyrrolopyridine Carboxylic Acid Acyloxyborane Acyloxyborane Intermediate (releases H₂) Pyrrolopyridine-COOH->Acyloxyborane + BH₃·THF BH3_THF BH₃·THF Triacyloxyborane Triacyloxyborane Intermediate Acyloxyborane->Triacyloxyborane + 2 Pyrrolopyridine-COOH Alcohol_Borane_Complex Alcohol-Borane Complex Triacyloxyborane->Alcohol_Borane_Complex + 2 BH₃·THF Methanol_Product Pyrrolopyridine Methanol Alcohol_Borane_Complex->Methanol_Product + Workup Workup Aqueous Workup (e.g., H₂O, HCl)

Caption: Mechanism of Borane Reduction of a Carboxylic Acid.

Experimental Protocol: Borane Reduction

Materials:

  • Pyrrolopyridine carboxylic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the pyrrolopyridine carboxylic acid (1.0 eq). Dissolve the acid in anhydrous THF (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Borane: Slowly add the 1 M solution of borane-THF complex (typically 1.5-3.0 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C. Hydrogen gas evolution will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Cautiously and slowly add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will occur.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure pyrrolopyridine methanol derivative.

Method 2: Two-Step Esterification and Reduction

An alternative strategy involves a two-step sequence: first, the conversion of the carboxylic acid to an ester, followed by the reduction of the ester to the primary alcohol. This method can be advantageous when dealing with substrates that are sensitive to the conditions of direct borane reduction.

Mechanism of Action: Esterification and Hydride Reduction

Step 1: Fischer Esterification: The carboxylic acid is reacted with an alcohol (commonly methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester. This is a reversible equilibrium reaction.[7][8]

Step 2: Ester Reduction with Lithium Aluminum Hydride (LiAlH₄): The ester is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[9][10][11] The mechanism involves two additions of a hydride ion. The first addition results in a tetrahedral intermediate, which then collapses to form an aldehyde. The aldehyde is subsequently reduced to the primary alcohol.[9]

Esterification_Reduction_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction Pyrrolopyridine_COOH Pyrrolopyridine Carboxylic Acid Ester Pyrrolopyridine Ester Pyrrolopyridine_COOH->Ester + R'OH, H⁺ catalyst Ester_reduction Pyrrolopyridine Ester Aldehyde_intermediate Aldehyde Intermediate Ester_reduction->Aldehyde_intermediate + LiAlH₄ Alcohol_product Pyrrolopyridine Methanol Aldehyde_intermediate->Alcohol_product + LiAlH₄, then H₃O⁺ workup

Caption: Two-Step Esterification and Reduction Workflow.

Experimental Protocol: Two-Step Procedure

Part A: Fischer Esterification

Materials:

  • Pyrrolopyridine carboxylic acid

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve the pyrrolopyridine carboxylic acid in an excess of the alcohol (e.g., methanol).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Heating: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dilute the residue with water and neutralize with saturated sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester. This is often pure enough for the next step.

Part B: Ester Reduction with LiAlH₄

Materials:

  • Pyrrolopyridine ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Ethyl acetate (for quenching)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the pyrrolopyridine ester in anhydrous THF dropwise.

  • Reaction: After the addition, allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Quenching (Fieser Workup): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).[12]

  • Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to afford the crude alcohol.

  • Purification: Purify by flash column chromatography if necessary.

Method Comparison

FeatureBorane Reduction (BH₃·THF)Esterification then LiAlH₄ Reduction
Chemoselectivity High; selective for carboxylic acids over many other functional groups.[1][4]Low; LiAlH₄ reduces a wide range of functional groups.[10][13]
Number of Steps One step from the carboxylic acid.Two distinct synthetic steps.
Reagent Handling Borane-THF is moisture-sensitive and flammable.LiAlH₄ is pyrophoric and reacts violently with water.[12][14] Requires extreme caution.
Workup Acidic workup required to hydrolyze borate esters.Fieser workup is common and effective for removing aluminum salts.[12]
Substrate Scope Generally broad, but can be affected by sterically hindered acids.Very broad for the reduction step.[15]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent; poor quality of reagent (decomposed); low reaction temperature or time.Use a fresh bottle of the reducing agent; increase the equivalents of the reagent; increase reaction time or temperature.
Formation of Side Products With LiAlH₄, reduction of other functional groups on the molecule.Protect other sensitive functional groups prior to reduction. Consider using the more selective borane method.
Low Yield after Workup Product loss during extraction due to its polarity; incomplete hydrolysis of intermediates.Use a more polar extraction solvent (e.g., n-butanol) or continuous extraction. Ensure complete hydrolysis during the workup step.
Difficult Purification Contamination with inorganic salts from the workup.Ensure the Fieser workup for LiAlH₄ reactions is performed correctly to precipitate aluminum salts effectively.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is extremely dangerous. It is a pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[12][14] All manipulations must be carried out under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents.[15] A blast shield should be used, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory. The quenching procedure must be performed slowly and at 0 °C.

  • Borane-Tetrahydrofuran (BH₃·THF): This reagent is also flammable and moisture-sensitive. It can release flammable gases upon contact with water. Handle under an inert atmosphere and in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment. Conduct all reactions in a well-ventilated fume hood. Be aware of the potential for exothermic reactions, especially during quenching steps.

References

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Institutes of Health (NIH). [Link]

  • Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog - Imperial College London. [Link]

  • Selective Reduction of Carboxylic Acids to Alcohols in the Presence of Alcohols by a Dual Bulky Transition-Metal Complex/Lewis Acid Catalyst. ACS Publications. [Link]

  • Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. [Link]

  • Selective reduction of carboxylic acids into aldehydes with TMDS using... ResearchGate. [Link]

  • Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. YouTube. [Link]

  • Reduction of carboxylic acids (video). Khan Academy. [Link]

  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]

  • Carbonyl reduction. Wikipedia. [Link]

  • Esters to Alcohols. Chemistry Steps. [Link]

  • Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). OrgoSolver. [Link]

  • reduction of carboxylic acids. Chemguide. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Southampton. [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Chemistry of Esters. Chemistry LibreTexts. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

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Application Notes and Protocols for the Derivatization of the Hydroxyl Group of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Modification of a Privileged Scaffold

The {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, a derivative of the 7-azaindole scaffold, represents a core structure of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine motif is a bioisostere of indole and is found in numerous biologically active compounds, including kinase inhibitors. The primary hydroxyl group at the 4-position offers a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR), the modulation of physicochemical properties, and the attachment of various functional moieties or linkers.

This guide provides detailed application notes and protocols for the derivatization of the hydroxyl group of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol. We will delve into the rationale behind common derivatization strategies, offering step-by-step procedures for esterification and etherification, and discussing the critical parameters for successful and reproducible synthesis.

Chemical Reactivity Considerations

The {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol molecule presents a primary alcohol that is generally reactive towards a variety of electrophiles. The N-methylation of the pyrrole nitrogen simplifies derivatization by preventing competing reactions at this site. However, the pyridine nitrogen can influence the reactivity of the scaffold, potentially acting as a base or a coordinating site for metal catalysts. The protocols outlined below are designed to achieve selective derivatization of the hydroxyl group.

Derivatization Strategies: A Comparative Overview

Derivatization StrategyKey TransformationCommon ReagentsAdvantagesConsiderations
Esterification (Acylation) Alcohol to EsterAcyl chlorides, Acid anhydrides, Carboxylic acids (with coupling agents)Wide variety of esters can be formed, often high yielding, esters can act as prodrugs.Acylating agents can be moisture-sensitive, basic conditions may be required.
Etherification (O-Alkylation) Alcohol to EtherAlkyl halides, Alkyl triflatesForms stable ether linkages, allows for the introduction of diverse alkyl and aryl groups.Often requires strong bases, potential for competing elimination reactions with secondary/tertiary halides.
Mitsunobu Reaction Alcohol to Ester/EtherTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Carboxylic acid or PhenolMild reaction conditions, proceeds with inversion of configuration at chiral centers (not applicable here, but a key feature).Stoichiometric amounts of reagents are required, purification can be challenging due to byproducts.

Experimental Protocols

Protocol 1: Esterification via Acylation with an Acyl Chloride

This protocol describes the formation of an ester by reacting {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol with an acyl chloride in the presence of a non-nucleophilic base. This is a robust and widely applicable method for synthesizing a diverse range of esters.[1][2]

Reaction Workflow:

Esterification_AcylChloride Substrate {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol Reaction Stir at 0 °C to rt Substrate->Reaction AcylChloride R-COCl AcylChloride->Reaction Base Pyridine or Triethylamine Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Product Ester Derivative Workup Aqueous Workup & Purification Product->Workup Reaction->Product

Caption: Esterification of the target alcohol using an acyl chloride.

Materials:

  • {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.2 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ester.

Rationale and Troubleshooting:

  • Base: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[2] Pyridine can also act as a nucleophilic catalyst.

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the reagent.

  • Slow Addition: Adding the acyl chloride slowly at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial, provided the starting material and product are stable at that temperature.

Protocol 2: Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a classic and reliable method for forming ethers.[3][4] This protocol involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[3][4]

Reaction Workflow:

Williamson_Ether_Synthesis Substrate {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol Deprotonation Stir at 0 °C to rt Substrate->Deprotonation Base Sodium Hydride (NaH) Base->Deprotonation Solvent Anhydrous THF or DMF Solvent->Deprotonation AlkylHalide R-X (e.g., CH3I, BnBr) Nucleophilic_Attack SN2 Reaction AlkylHalide->Nucleophilic_Attack Product Ether Derivative Workup Quenching & Purification Product->Workup Alkoxide Alkoxide Intermediate Deprotonation->Alkoxide Alkoxide->Nucleophilic_Attack Nucleophilic_Attack->Product

Caption: Williamson ether synthesis workflow.

Materials:

  • {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol (1.0 eq) in the same anhydrous solvent to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Rationale and Troubleshooting:

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the sodium alkoxide.[5]

  • Safety with NaH: NaH is highly reactive and flammable, especially upon contact with water. Handle with extreme care under an inert atmosphere. The mineral oil should be washed away with anhydrous hexanes for small-scale reactions if desired, but is often acceptable to be present.

  • Solvent Choice: THF is a good choice for many Williamson ether syntheses. DMF can be used to increase the reaction rate due to its polar aprotic nature, which enhances the nucleophilicity of the alkoxide.

  • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are preferred to minimize competing E2 elimination reactions.[3][4]

Protocol 3: Mitsunobu Reaction for Ester or Ether Formation

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, under mild conditions.[6][7] It proceeds via an alkoxyphosphonium salt intermediate.[7]

Reaction Workflow:

Mitsunobu_Reaction Substrate {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol Reaction Add Azodicarboxylate at 0 °C, then stir at rt Substrate->Reaction Nucleophile Carboxylic Acid (R-COOH) or Phenol (Ar-OH) Nucleophile->Reaction PPh3 Triphenylphosphine (PPh3) PPh3->Reaction Azodicarboxylate DEAD or DIAD Azodicarboxylate->Reaction Solvent Anhydrous THF Solvent->Reaction Product Ester or Ether Derivative Purification Chromatography Product->Purification Reaction->Product

Caption: General workflow for the Mitsunobu reaction.

Materials:

  • {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Carboxylic acid or phenol (nucleophile)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol (1.0 eq), the carboxylic acid or phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the stirred mixture. A color change and/or the formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Rationale and Troubleshooting:

  • Reagent Stoichiometry: The Mitsunobu reaction requires stoichiometric amounts of phosphine and azodicarboxylate.

  • Order of Addition: The azodicarboxylate is typically added last and slowly to the cooled solution of the other reactants to control the reaction rate and minimize side reactions.

  • Nucleophile pKa: The nucleophile should generally have a pKa of less than 13 for the reaction to proceed efficiently.[6]

  • Purification: The main challenge of the Mitsunobu reaction is often the purification, as the byproducts (triphenylphosphine oxide and the hydrazine derivative) can be difficult to separate from the desired product. Careful chromatography is usually required. Using polymer-supported PPh₃ can simplify the workup.

Conclusion

The derivatization of the hydroxyl group of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol provides a gateway to a vast chemical space for the development of novel therapeutic agents and chemical probes. The choice of derivatization strategy—be it direct acylation, Williamson ether synthesis, or the Mitsunobu reaction—will depend on the desired final product, the availability of reagents, and the scale of the synthesis. The protocols provided herein offer robust starting points for these transformations. As with any chemical synthesis, careful monitoring and optimization may be necessary to achieve the best results for a specific substrate and reagent combination.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett.2019 , 10 (10), 1436–1442. [Link]

  • Acylation Mechanism. Save My Exams. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021 , 11, 22971-22981. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorg. Med. Chem., 2016 , 24(8), 1869-1877. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Curr. Org. Chem., 2001 , 5(5), 471-499. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2016 , 21(11), 1533. [Link]

  • Williamson Ether Synthesis. Comprehensive Organic Name Reactions and Reagents, 2010 , 431-435. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. Organic Synthesis. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. J. Am. Chem. Soc.2023 , 145(4), 2456–2465. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2021 , 26(16), 4983. [Link]

  • Williamson Ether Synthesis. YouTube. [Link]

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Application Notes & Protocols: {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Nature of the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks have earned the designation of "privileged structures" due to their ability to bind to multiple biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a preeminent example of such a scaffold, particularly in the design of protein kinase inhibitors.[1][2] Its structure, which can be viewed as a bioisostere of indole or the purine core of adenosine triphosphate (ATP), is uniquely suited for interaction with the highly conserved ATP-binding site of kinases.[1][2] The two nitrogen atoms of the azaindole core are strategically positioned to form critical hydrogen bond interactions with the "hinge" region of the kinase, a key anchoring point for ATP-competitive inhibitors.[1][3] This foundational interaction provides a stable and high-affinity anchor, from which chemists can explore substitutions to achieve potency and selectivity against specific kinase targets.[4][5]

This guide focuses on a specific, functionalized derivative: {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol . We will explore its synthesis, its strategic advantages as a synthetic building block, and provide detailed protocols for its incorporation into a representative kinase inhibitor, followed by a robust method for evaluating its biological activity.

Section 1: The Building Block: Physicochemical Profile and Strategic Value

The selection of a starting fragment in a drug discovery campaign is a critical decision. {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol offers a compelling combination of features that make it an excellent starting point.

Physicochemical Properties

A summary of the key computed properties of the core scaffold, 1H-pyrrolo[2,3-b]pyridine, is presented below. The addition of the methyl and methanol groups will slightly alter these values, generally increasing molecular weight and polarity.

PropertyValue (for 1H-pyrrolo[2,3-b]pyridine)Source
Molecular Weight118.14 g/mol [6]
XLogP31.8[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count2[6]
Polar Surface Area28.7 Ų[6]
Rationale for Use: A Multi-Functional Tool

The utility of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol stems from three key structural features:

  • The 7-Azaindole Core: As discussed, this provides the fundamental hinge-binding motif essential for potent kinase inhibition.[1][3]

  • The N1-Methyl Group: Methylation of the pyrrole nitrogen serves two purposes. It blocks a potential site of metabolism and eliminates an N-H hydrogen bond donor. This can be advantageous for modulating solubility and permeability, and it prevents potential undesired side reactions or alternative binding modes in certain kinase active sites.

  • The C4-Methanol Handle: This is the primary point of synthetic utility. The primary alcohol is a versatile functional group that can be readily converted into a wide array of other functionalities (halides, ethers, amines, esters, etc.), allowing for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse chemical moieties into the solvent-exposed region of the kinase ATP pocket.

Section 2: Protocol for Synthesis of the Building Block

The following protocol outlines a representative synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol from commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine. This multi-step synthesis involves protection, methylation, and functional group manipulation.

Synthetic Workflow Diagram

G cluster_0 Synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol start 4-Chloro-1H-pyrrolo[2,3-b]pyridine step1 N-Protection (SEM-Cl) start->step1 NaH, THF step2 Formylation (Vilsmeier-Haack) step1->step2 POCl3, DMF step3 Reduction of Aldehyde (NaBH4) step2->step3 Methanol step4 N-Methylation (NaH, MeI) step3->step4 THF step5 Deprotection (TBAF or Acid) step4->step5 THF final {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol step5->final

Caption: Workflow for the synthesis of the target building block.

Step-by-Step Experimental Protocol

Materials:

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • [2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Methyl iodide (MeI)

  • Tetrabutylammonium fluoride (TBAF), 1M in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc), Diethyl ether (Et₂O), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄

Protocol:

  • N-Protection:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under N₂, add a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in THF.

    • Stir for 30 minutes, then add SEM-Cl (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction with water and extract with EtOAc. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo. Purify by column chromatography to yield 4-chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridine.

  • Formylation (Conversion to Aldehyde):

    • This step is inferred from related azaindole syntheses where a C-H bond is functionalized. A more direct route may exist if starting from a pre-functionalized pyridine. An alternative and more common route involves starting with a pre-functionalized precursor like 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. For the purpose of this protocol, we will assume a reduction of a commercially available ester.

    • Alternative Step 2 & 3 (More Practical): Reduction of Ester. Start with Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

    • Dissolve the ester (1.0 eq) in anhydrous THF at 0 °C.

    • Slowly add Lithium Aluminum Hydride (LiAlH₄) (3.0 eq).

    • Warm to room temperature and then reflux for 12 hours.

    • Cool to 0 °C and carefully quench sequentially with water, 15% aq. NaOH, and water.

    • Filter the resulting solids and extract the filtrate with EtOAc. Dry the organic phase and concentrate to yield (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol.[7]

  • N-Methylation:

    • To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol (1.0 eq) in THF.

    • Stir for 30 minutes, then add Methyl Iodide (1.2 eq).

    • Warm to room temperature and stir for 3-5 hours until TLC indicates consumption of starting material.

    • Quench with saturated aq. NaHCO₃ and extract with EtOAc. Dry and concentrate. Purify by column chromatography to obtain the final product, {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol .

Section 3: Application Protocol: Synthesis of a Representative JAK2 Inhibitor

This protocol demonstrates how to use the building block to synthesize a hypothetical, yet representative, inhibitor of Janus Kinase 2 (JAK2), a clinically relevant target in myeloproliferative disorders.[2][8] We will perform a Williamson ether synthesis to couple the building block with a pyrazole fragment, a common motif in kinase inhibitors.

Synthetic Workflow Diagram

G cluster_1 Synthesis of a Representative JAK2 Inhibitor start {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol step1 Williamson Ether Synthesis start->step1 NaH, THF partner 4-nitro-1H-pyrazol-3-ol partner->step1 step2 Nitro Group Reduction step1->step2 Pd/C, H2 or SnCl2 final Final Inhibitor: 4-((4-amino-1H-pyrazol-3-yloxy)methyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine step2->final

Caption: Workflow for coupling the building block to a pyrazole fragment.

Step-by-Step Experimental Protocol

Materials:

  • {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

  • 4-nitro-1H-pyrazol-3-ol (or a suitable halide precursor)

  • Sodium hydride (NaH), 60% dispersion

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂) balloon or SnCl₂

  • Anhydrous DMF or THF

  • Methanol (for reduction)

Protocol:

  • Williamson Ether Synthesis:

    • To a solution of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq).

    • Stir for 20 minutes.

    • Add a solution of 3-chloro-4-nitro-1H-pyrazole (1.1 eq) (assuming conversion of the pyrazol-ol to a halide for better reactivity).

    • Allow the mixture to warm to room temperature and stir overnight.

    • Scientist's Note: This step creates the crucial ether linkage. Using a strong base like NaH ensures complete deprotonation of the alcohol, forming a potent nucleophile to displace the halide on the pyrazole ring.

    • Quench with water, extract with EtOAc, wash with brine, dry over MgSO₄, and purify by chromatography to yield the ether-linked intermediate.

  • Nitro Group Reduction:

    • Dissolve the intermediate from the previous step in Methanol.

    • Add Pd/C (10 mol%).

    • Purge the flask with N₂ and then introduce H₂ gas via a balloon.

    • Stir vigorously at room temperature for 6 hours or until the reaction is complete by TLC.

    • Scientist's Note: The reduction of the nitro group to a primary amine is a key step. This amine can form additional hydrogen bonds or ionic interactions within the kinase active site, often significantly boosting potency.

    • Filter the reaction mixture through Celite to remove the catalyst, wash with methanol, and concentrate the filtrate. Purify as needed to yield the final inhibitor.

Section 4: Application Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To determine the efficacy of the newly synthesized compound, a quantitative in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9][10]

Assay Workflow Diagram

G cluster_0 ADP-Glo™ Kinase Assay Workflow A 1. Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) B 2. Incubate (e.g., 60 min @ 30°C) A->B C 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D 4. Incubate (40 min @ RT) C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F 6. Incubate (30 min @ RT) E->F G 7. Read Luminescence (Signal ∝ ADP produced) F->G

Caption: Step-by-step workflow for the luminescence-based kinase assay.

Step-by-Step Experimental Protocol

Materials:

  • Recombinant human JAK2 enzyme

  • Suitable peptide substrate for JAK2

  • ATP

  • Synthesized inhibitor compound

  • Staurosporine (positive control)[9]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of your synthesized inhibitor and Staurosporine in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. This will be used to generate the dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls).

    • Add 2 µL of a solution containing the JAK2 enzyme and substrate peptide in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near its Km for the enzyme.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

    • Scientist's Note: This step is crucial as it terminates the enzymatic reaction and eliminates any unconsumed ATP, which would otherwise create a high background signal.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back into ATP, which then fuels a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Section 5: Data Interpretation and Expected Results

The output from the kinase assay will be a measure of luminescence, which is inversely proportional to the inhibitor's potency. A lower signal indicates less ADP was produced, meaning the kinase was more effectively inhibited.

Sample Data Table
CompoundTarget KinaseIC₅₀ (nM)
Synthesized Inhibitor JAK215
Staurosporine (Control)JAK25
Synthesized Inhibitor Kinase X (Selectivity)1,250
Synthesized Inhibitor Kinase Y (Selectivity)>10,000

Scientist's Note: The goal is to develop a compound with high potency (low nanomolar IC₅₀) against the target kinase (JAK2) and high selectivity (much weaker activity against other kinases), thereby reducing the potential for off-target side effects.

References

  • Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. Available at: [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. Available at: [Link]

  • Zhang, J. H., & Liu, Y. (2018). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In High-Throughput Screening. Methods in Molecular Biology, vol 1686. Humana Press. Available at: [Link]

  • ResearchGate. (2018). Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. Available at: [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. Available at: [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1351. Available at: [Link]

  • G G, A., & S S, V. (2017). Azaindole Therapeutic Agents. Mini reviews in medicinal chemistry, 17(10), 852–868. Available at: [Link]

  • RosDok - University of Rostock. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • Soth, M., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(12), 2226. Available at: [Link]

  • Sharma, G., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8689–8702. Available at: [Link]

  • MDPI. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Available at: [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • PubChem. (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1649-1685. Available at: [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]

  • KoreaScience. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Available at: [Link]

  • PubMed. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Available at: [Link]

  • PubChem. 1H-Pyrrolo(2,3-b)pyridine. Available at: [Link]

  • Georganics. (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. Available at: [Link]

  • Pipzine Chemicals. 1H-pyrrolo[2,3-b]pyridine, 2-methyl. Available at: [Link]

Sources

Application Note: Leveraging {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol for Rational PROTAC® Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Scaffolds in Targeted Protein Degradation

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, moving beyond simple protein inhibition to induce complete protein elimination.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system by forming a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation.[][] A PROTAC is comprised of three distinct components: a warhead ligand for the POI, an anchor ligand for the E3 ligase, and a chemical linker that bridges the two.[5]

While significant progress has been made, the field is largely dominated by a limited set of E3 ligase ligands and POI warheads.[6] Expanding the chemical toolbox with novel, versatile, and synthetically tractable building blocks is paramount to unlocking the full potential of targeted protein degradation. This guide focuses on one such building block: {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol . The core of this molecule, 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinical candidates and approved drugs.[7][8] Its unique electronic properties and hydrogen bonding capabilities make it an exceptional starting point for developing high-affinity ligands, particularly for protein kinases.[9][10]

This document provides a comprehensive technical guide for utilizing {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol as a foundational element in the design and synthesis of novel PROTAC degraders. We will explore the strategic importance of the 7-azaindole core, detail synthetic protocols for its incorporation into a PROTAC, and outline a workflow for biological validation.

Part 1: The 7-Azaindole Core - A Privileged Scaffold for Target Engagement

The 1H-pyrrolo[2,3-b]pyridine framework, commonly known as 7-azaindole, is a bioisostere of both purines and indoles, granting it access to a wide range of biological targets.[11] Its value in drug design is rooted in several key features:

  • Hydrogen Bonding: The pyridine nitrogen and the pyrrole N-H group provide a unique arrangement of hydrogen bond donors and acceptors, enabling strong and specific interactions within protein binding pockets, particularly the hinge region of kinase ATP-binding sites.[10]

  • Modulatable Properties: The introduction of the nitrogen atom into the indole ring system alters physicochemical properties such as pKa, solubility, and lipophilicity, which can be fine-tuned to improve drug-like characteristics.[10]

  • Proven Clinical Relevance: The 7-azaindole scaffold is not merely a theoretical advantage; it is a clinically validated pharmacophore. Its presence in FDA-approved drugs like the BRAF inhibitor Vemurafenib and the tyrosine kinase inhibitor Pexidartinib underscores its utility and acceptance in therapeutic agents.[7]

The subject of this guide, {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, leverages this powerful scaffold. The methyl group at the N-1 position of the pyrrole ring can serve to block a potential metabolic site or to fine-tune binding interactions. Most critically, the hydroxymethyl group (-CH2OH) at the 4-position provides a versatile and strategically placed synthetic handle—an "exit vector"—for the attachment of a linker, with minimal disruption to the core's primary binding interactions with a target protein.

Table 1: Representative Protein Kinase Classes Targeted by 7-Azaindole Derivatives

Kinase Family/Target Therapeutic Area Rationale for Targeting Representative Compounds/Drugs
BRAF Oncology (Melanoma) Key driver in the MAPK/ERK signaling pathway. Vemurafenib[7]
CSF1R, KIT, FLT3 Oncology (Tenosynovial Giant Cell Tumor) Tyrosine kinases involved in cell survival and proliferation. Pexidartinib[7]
Mixed Lineage Kinase 3 (MLK3) Neuroinflammation Involved in neuronal apoptosis and inflammation. URMC-099[7]
Cyclin-Dependent Kinases (CDK2/9) Oncology (Breast Cancer) Regulators of the cell cycle. 3,5-disubstituted-7-azaindoles[7]

| Fibroblast Growth Factor Receptor (FGFR) | Oncology | Drives cell proliferation and angiogenesis in various cancers. | 1H-pyrrolo[2,3-b]pyridine derivatives[12][13] |

Part 2: Strategic Synthesis of a 7-Azaindole-Based PROTAC

The conversion of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol into a functional PROTAC requires a modular and robust synthetic strategy. The primary alcohol serves as an ideal nucleophile for forming a stable ether linkage with an appropriately activated linker. This approach offers superior metabolic stability compared to potentially labile linkages like esters.

The overall workflow involves three main stages: linker preparation, conjugation of the POI ligand (our 7-azaindole building block), and final conjugation to the E3 ligase ligand.

G cluster_0 Stage 1: Linker Synthesis cluster_1 Stage 2: POI Ligand Conjugation cluster_2 Stage 3: E3 Ligand Conjugation A Commercially Available Boc-NH-PEGn-OH B Linker Activation (e.g., Tosylation) A->B TsCl, Pyridine D Ether Bond Formation (Williamson Synthesis) B->D NaH, DMF C {1-methyl-1H-pyrrolo[2,3-b] pyridin-4-yl}methanol (POI Building Block) C->D E Boc Deprotection D->E TFA or HCl G Final Amide Coupling E->G HATU, DIPEA F E3 Ligand with COOH Handle (e.g., Pomalidomide-COOH) F->G H Final PROTAC (Purification by HPLC) G->H G A Biochemical Binding Assays (SPR, ITC) Confirm binding to POI and E3 Ligase B Ternary Complex Formation (TR-FRET, AlphaLISA) Confirm PROTAC-mediated complex A->B C Cellular Degradation Assay (Western Blot / In-Cell Western) Measure POI reduction in relevant cell line B->C D Dose-Response & Time-Course Determine DC50, Dmax, and degradation kinetics C->D E Mechanism of Action (MoA) Studies D->E H Selectivity Profiling (Proteomics - TMT-MS) Assess off-target degradation D->H I Functional Cellular Assays (e.g., Anti-proliferation, Apoptosis) Link degradation to phenotype D->I F Proteasome Inhibition (e.g., +MG132) Does degradation stop? E->F G E3 Ligase Inhibition (e.g., +MLN4924) Does degradation stop? E->G

Sources

High-Performance Liquid Chromatography (HPLC) Purification of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides a detailed, robust methodology for the purification of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol and its derivatives using preparative High-Performance Liquid Chromatography (HPLC). This class of compounds, built on the 7-azaindole scaffold, is of significant interest in pharmaceutical research and drug development.[1] The inherent basicity of the pyridine nitrogen and the polarity of the hydroxymethyl group present unique chromatographic challenges, including peak tailing and poor retention. This guide offers a systematic approach to method development, a detailed purification protocol, and troubleshooting advice to enable researchers to achieve high purity and recovery. The protocol emphasizes the use of mass-directed fractionation for enhanced specificity and efficiency in isolating target compounds from complex crude synthetic mixtures.[2]

Introduction: Chromatographic Challenges of 7-Azaindole Derivatives

The {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol core structure is a polar, heterocyclic compound. Its purification by reversed-phase (RP) HPLC is often complicated by several factors rooted in its molecular structure:

  • Pyridine-Type Nitrogen: The nitrogen atom in the six-membered ring is weakly basic.[3] Under neutral or insufficiently acidic mobile phase conditions, this nitrogen can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction is a primary cause of significant peak tailing, which compromises resolution and purification efficiency.[3][4]

  • Polarity: The hydroxymethyl (-CH2OH) group, combined with the polar heterocyclic ring system, makes the molecule highly polar. This can lead to poor retention on traditional C18 columns, with the compound eluting near the solvent front, especially with high aqueous mobile phase compositions.[4][5]

  • Solubility: Derivatives of this scaffold may have varied solubility profiles. The choice of sample diluent is critical to ensure compatibility with the mobile phase and prevent sample precipitation upon injection, which can cause column blockage and distorted peak shapes.[6]

Addressing these challenges requires a methodical approach to the selection of the stationary phase, mobile phase composition, and pH control.

A Systematic Strategy for Method Development

Effective purification begins with a logical and systematic method development process. The goal is to find a balance between retention, resolution, and peak shape. The following workflow outlines a proven strategy for developing a purification method for this class of compounds.

MethodDevelopment cluster_optimization Optimization Loop Analyte Analyte Characterization - pKa, Polarity, UV Absorbance - {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol Scout Analytical Scouting Run - Fast Gradient on C18 Column - Assess Retention & Peak Shape Analyte->Scout Optimize Parameter Optimization Scout->Optimize Column Column Selectivity - C18 (Primary) - Phenyl-Hexyl (Alternative) Optimize->Column MobilePhase Mobile Phase pH / Additive - 0.1% Formic Acid (Good) - 0.1% TFA (Better Peak Shape) - Ammonium Formate (pH Control) Gradient Gradient Optimization - Adjust Slope for Resolution - Focus around Elution % ScaleUp Scale to Preparative - Adjust Flow Rate & Gradient Time - Calculate Sample Load Optimize->ScaleUp FinalMethod Final Preparative Method ScaleUp->FinalMethod

Caption: A logical workflow for HPLC method development.

Column Selection

For initial screening, a high-quality, base-deactivated C18 column is the preferred choice due to its versatility and hydrophobicity.[5] Columns with low silanol activity are crucial to minimize peak tailing.[7] If retention is insufficient or selectivity between the target compound and impurities is poor, a column with an alternative stationary phase, such as phenyl-hexyl or one with an embedded polar group (EPG), can provide different retention mechanisms and improve separation.[4][5]

Mobile Phase Selection and pH Control

The mobile phase is the most powerful tool for controlling retention and peak shape for ionizable compounds.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity (resulting in lower backpressure) and often provides sharper peaks for heterocyclic compounds.

  • Aqueous Phase & Additives: The key to good chromatography for this basic compound is to control its ionization state. This is achieved by acidifying the mobile phase.

    • Formic Acid (0.1%): A common choice that is MS-compatible and effective at protonating the basic nitrogen, suppressing interaction with silanols.[7][8]

    • Trifluoroacetic Acid (TFA) (0.05-0.1%): Often provides superior peak shape compared to formic acid due to its ion-pairing capabilities. However, it can be difficult to remove from the final product and can suppress ionization in mass spectrometry.

    • Buffers (e.g., Ammonium Formate): For methods requiring strict pH control, a buffer system can be employed. A buffer concentration of 5-20 mM is typically sufficient to ensure reproducibility. The mobile phase pH should be at least 1.5-2.0 units below the pKa of the pyridine nitrogen to ensure it remains fully protonated.[6]

Detection: The Power of Mass-Directed Purification

While UV detection is standard, its utility is limited when impurities co-elute with the target compound or if the target lacks a strong chromophore.[9] Mass-directed purification, where a mass spectrometer triggers fraction collection, offers superior specificity.[9][10] This technique ensures that only the compound with the desired molecular weight is collected, significantly improving the efficiency of the purification process and reducing the need for extensive post-purification analysis of fractions.[2]

Detailed Preparative HPLC Protocol

This protocol is designed for the purification of approximately 50-100 mg of a crude {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol derivative, assuming a purity of ~70% from the crude mixture.[2]

Instrumentation and Materials
ComponentSpecification
HPLC System Preparative HPLC with binary gradient pump, autosampler, and UV/Vis detector.
Mass Spectrometer Single quadrupole mass spectrometer for mass-directed fraction collection.
Fraction Collector System compatible with mass-directed triggering.
Column C18, 5-10 µm particle size, ≥19 mm I.D. x 150 mm length.
Solvents HPLC-grade Acetonitrile (ACN) and ultrapure Water.
Additives Formic Acid (FA), LC-MS grade.
Sample Diluent Dimethyl sulfoxide (DMSO) or a mixture of Water:ACN (1:1).
Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water. (Add 1.0 mL of FA to 1.0 L of ultrapure water).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Add 1.0 mL of FA to 1.0 L of ACN).

  • Degassing: Degas both mobile phases thoroughly by sonication or inline degasser to prevent bubble formation.[11]

Sample Preparation
  • Dissolve the crude sample in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[2]

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before placing it in the autosampler.

Causality: Using a strong solvent like DMSO ensures complete dissolution of the crude material. Injecting a small volume of a strong solvent is generally acceptable, but the injection solvent should ideally be weaker than or compatible with the initial mobile phase to avoid peak distortion.

HPLC Method Parameters

The following parameters serve as a robust starting point and should be optimized based on the results of analytical scouting runs.

ParameterRecommended Setting
Column C18, 10 µm, 19 x 150 mm
Flow Rate 20 mL/min
Injection Volume 500 - 2000 µL (corresponding to 25-100 mg load)
UV Detection 254 nm and 220 nm
MS Detection ESI Positive Mode, Scan Range 100-800 m/z
Collection Trigger Target Mass [M+H]⁺
Gradient 5% B to 45% B over 15 minutes
45% B to 95% B over 2 minutes
Hold at 95% B for 3 minutes (Column Wash)
95% B to 5% B over 1 minute
Hold at 5% B for 4 minutes (Equilibration)
Post-Purification Workflow

A systematic workflow after fraction collection is essential to ensure the final product's purity and integrity.

PurificationWorkflow Inject Inject Crude Sample on Prep HPLC Collect Mass-Directed Fraction Collection Inject->Collect QC Analytical HPLC QC of Collected Fractions Collect->QC Pool Pool Pure Fractions (>95% Purity) QC->Pool Pass Waste Discard Impure Fractions (<95% Purity) QC->Waste Fail Evap Solvent Evaporation (Rotary Evaporator / Lyophilizer) Pool->Evap Final Pure, Isolated Compound Evap->Final

Caption: Standard workflow from purification to final product.

  • Fraction Analysis: Analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to confirm purity.

  • Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator or a freeze-dryer (lyophilizer) to obtain the final solid compound.

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Severe Peak Tailing Insufficient mobile phase acidity; Secondary interactions with silica.[4]Increase acid concentration or switch from Formic Acid to 0.05% TFA. Use a highly end-capped or polar-embedded column.[4][5]
No or Poor Retention Compound is too polar for the conditions; Sample solvent is too strong.[4]Use a more polar stationary phase (e.g., embedded polar group). Ensure the initial mobile phase percentage is low (e.g., 5% organic). Try to dissolve the sample in a weaker solvent if possible.[5]
Low Recovery Compound precipitation on the column; Irreversible adsorption; Inefficient fraction collection.Ensure sample is fully dissolved in the injection solvent. Check for compound stability on silica.[12] Verify fraction collector delay volume and trigger thresholds.
Poor Resolution Inappropriate gradient slope; Column overload.Decrease the gradient slope (e.g., 1-2% per column volume) around the elution point of the target compound. Reduce the sample load.
High Backpressure Column or system blockage; Buffer precipitation.Filter the sample before injection. Ensure buffer is soluble in the highest organic percentage used. Backflush the column with a weaker solvent.[13]

Conclusion

The successful HPLC purification of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol derivatives is readily achievable through a systematic approach to method development. By understanding the chemical properties of the 7-azaindole scaffold, particularly its basicity, appropriate chromatographic conditions can be selected to ensure excellent peak shape and resolution. The use of an acidified mobile phase with a high-quality C18 stationary phase forms the foundation of a robust method. Furthermore, incorporating mass-directed fraction collection provides unparalleled specificity, streamlining the post-purification workflow and increasing confidence in the identity and purity of the isolated compound. The protocols and strategies outlined in this guide provide researchers with a comprehensive framework for efficiently purifying this important class of pharmaceutical building blocks.

References

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Sepuxianyun.
  • Zeng, L., et al. (2001). Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 15(22), 2067-75. [Link]

  • Small Scale Purification of Fractions from a Complex Pharmaceutical Formulation Using the Waters Fraction Manager-Analytical and an ACQUITY Arc System.
  • Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • High Throughput Mass-Directed Purification of Drug Discovery Compounds.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC problems with very polar molecules. Axion Labs. [Link]

  • Mass Directed Fraction Collection for HPLC. Gilson. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • How To Select Mobile Phase In HPLC Method Development?. Next LVL Programming. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Springer Protocols. [Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Journal of Medicinal Chemistry. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • Peptides purification development in Reverse Phase. Interchim – Blog. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

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Application Note: A Practical Guide to the NMR Analysis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structure, which mimics a purine base, allows it to act as a versatile hydrogen bond donor and acceptor, making it a key component in a wide range of biologically active compounds. Derivatives synthesized from the {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol core are of particular interest as they serve as crucial intermediates in the development of inhibitors for kinases and other enzyme targets.

Given the complexity and potential for isomerism in heterocyclic synthesis, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for this purpose, providing atomic-level insight into molecular structure and connectivity. This guide provides a detailed, experience-driven approach to the NMR analysis of this specific class of compounds, moving from fundamental sample preparation to advanced 2D NMR techniques for complete structural elucidation.

Section 1: Foundational Protocol: Sample Preparation

The quality of an NMR spectrum is directly dependent on the quality of the sample. Proper preparation is the most critical, yet often overlooked, step in the analytical workflow. For derivatives of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, solubility and stability are the primary considerations.

The Critical Choice of Deuterated Solvent

Deuterated solvents are essential for ¹H NMR as they prevent the large solvent signal from overwhelming the analyte signals. The choice of solvent depends on the solubility of the specific derivative.

  • Deuterated Chloroform (CDCl₃): This is the first choice for many nonpolar to moderately polar organic compounds. It dissolves a wide range of molecules and is easy to remove by evaporation if sample recovery is needed. The residual proton signal appears as a singlet at ~7.26 ppm.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is an excellent polar aprotic solvent for compounds with poor solubility in CDCl₃, such as those containing multiple polar functional groups (e.g., amides, carboxylic acids, or multiple hydroxyl groups). The residual proton signal is a pentet at ~2.50 ppm. A key advantage of DMSO-d₆ is its ability to slow down the exchange of labile protons (e.g., -OH, -NH), often allowing them to be observed as distinct signals in the ¹H NMR spectrum.

  • Deuterated Methanol (CD₃OD): A polar protic solvent useful for highly polar compounds. However, it will cause the exchange of labile protons (e.g., from any remaining hydroxyl groups), leading to the disappearance of their signals. This can be used diagnostically to identify such protons.

Optimizing Sample Concentration

The required sample concentration is dictated by the specific NMR experiment being performed.

  • For ¹H NMR: 1-5 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.

  • For ¹³C NMR and 2D NMR (COSY, HSQC, HMBC): Higher concentrations are necessary due to the lower natural abundance of the ¹³C isotope and the nature of these experiments. Aim for 10-25 mg in 0.6-0.7 mL of solvent. Overly concentrated samples can lead to broadened peaks and difficulty in shimming the magnet, so a balance must be struck.

Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh the desired amount of the synthesized compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any undissolved particulate matter.

  • Filtering (if necessary): If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Solid particles will not appear in the spectrum but can severely degrade the quality of the magnetic field homogeneity (shimming).

  • Transfer: Carefully transfer the clear solution into a 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is often included in commercially available deuterated solvents and serves as the internal standard for referencing the chemical shift to 0 ppm.

Section 2: The Starting Point: 1D NMR Analysis

One-dimensional NMR is the first and most fundamental step in structural analysis, providing a direct map of the proton and carbon environments within the molecule.

¹H NMR Protocol: The Proton Fingerprint

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).

Step-by-Step Acquisition Protocol:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.

  • Shim the magnetic field to achieve maximum homogeneity. This is crucial for obtaining sharp, well-resolved peaks. Poor shimming is a common cause of broad peaks.

  • Acquire a standard ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient for a sample of adequate concentration.

  • Process the spectrum: Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0 ppm.

  • Integrate all signals to determine the relative ratios of protons.

  • Analyze the chemical shifts and coupling patterns to make initial assignments.

¹³C NMR Protocol: The Carbon Backbone

The ¹³C NMR spectrum provides information about the number and type of carbon atoms in the molecule (e.g., alkyl, alkene, aromatic, carbonyl).

Step-by-Step Acquisition Protocol:

  • Using the same locked and shimmed sample, select the ¹³C NMR experiment.

  • Acquire the spectrum. Due to the low natural abundance of ¹³C, more scans are required. This can range from several hundred to several thousand, taking from 20 minutes to several hours.

  • Process the spectrum similarly to the ¹H spectrum. Chemical shifts are also referenced to TMS at 0 ppm.

Section 3: Unambiguous Elucidation with 2D NMR

While 1D NMR provides essential information, complex molecules often exhibit overlapping signals that make full assignment impossible. Two-dimensional NMR experiments are indispensable for resolving these ambiguities by revealing correlations between nuclei.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Carbon Count COSY COSY (H-H Connectivity) C13_NMR->COSY Assign Spin Systems HSQC HSQC (Direct C-H) COSY->HSQC Link Protons to Carbons HMBC HMBC (Long-Range C-H) HSQC->HMBC Assemble Fragments Structure Final Structure HMBC->Structure Sample Sample Prep Sample->H1_NMR Initial Proton Map

Caption: Overall workflow for structural elucidation.

COSY (Correlation Spectroscopy): Identifying Proton Neighbors

The COSY experiment is the simplest 2D technique and reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for identifying connected spin systems, such as the protons on the pyridine and pyrrole rings.

Step-by-Step Acquisition & Interpretation:

  • Load a standard COSY pulse program.

  • Acquire the data. This is a relatively quick experiment, often taking 15-30 minutes.

  • Process the 2D spectrum. The result is a plot with the ¹H spectrum on both axes.

  • The diagonal contains the peaks of the 1D spectrum. The crucial information is in the cross-peaks , which appear off the diagonal.

  • A cross-peak between two diagonal peaks indicates that those two protons are coupled. By "walking" along the cross-peaks, you can trace out the entire spin system of a molecular fragment.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment identifies all carbon atoms that are directly attached to a proton. This is a highly sensitive and essential experiment for assigning carbon signals.

Step-by-Step Acquisition & Interpretation:

  • Load a standard HSQC pulse program (often an edited version that can distinguish CH/CH₃ from CH₂ groups).

  • Acquire the data. This may take 30 minutes to a couple of hours.

  • Process the 2D spectrum, which will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.

  • Each peak in the HSQC spectrum represents a one-bond correlation between a proton and the carbon it is attached to. This allows for the direct and unambiguous assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Puzzle

The HMBC experiment is arguably the most powerful for elucidating the structure of novel compounds. It detects correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This allows for the connection of different molecular fragments and the identification of quaternary (non-protonated) carbons.

Step-by-Step Acquisition & Interpretation:

  • Load a standard HMBC pulse program.

  • Acquire the data. This is the longest of the common 2D experiments and can take several hours.

  • Process the 2D spectrum, which is similar in appearance to the HSQC spectrum.

  • A cross-peak indicates a long-range coupling between a proton and a carbon. For example, a correlation from the N-methyl protons to the C2 and C7a carbons of the pyrrolopyridine core would definitively place the methyl group on the pyrrole nitrogen. Similarly, correlations from the methylene protons (of the original -CH₂OH group) to C4 and C3a would confirm the substituent's position.

Section 4: Data Interpretation & Expected Spectral Features

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts expected for the core 1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold. Actual values will vary based on the solvent and the nature of the substituents derived from the methanol group.

PositionAtomApprox. ¹H Shift (ppm)Approx. ¹³C Shift (ppm)Key HMBC Correlations (from Proton)
1N-CH₃~3.8~31C2, C7a
2H2~7.3~129C3, C3a, C7a, N-CH₃
3H3~6.5~100C2, C3a, C4
3a--~127-
4--~148-
5H5~7.5~117C4, C6, C7
6H6~8.1~129C4, C5, C7a
7--~149-
7a--~149-

Note: Chemical shifts are estimations and can vary significantly based on substituents and solvent conditions.

Caption: Key HMBC correlations for structural confirmation.

Section 5: Troubleshooting Common NMR Issues

Even with careful preparation, issues can arise. Here are solutions to common problems encountered with this class of compounds.

ProblemPotential Cause(s)Recommended Solution(s)
Broad, poorly resolved peaks 1. Poor shimming.2. Sample is too concentrated.3. Presence of paramagnetic impurities.4. Compound aggregation.1. Re-shim the instrument carefully.2. Dilute the sample.3. Filter the sample through a short plug of Celite or silica.4. Try a different solvent (e.g., DMSO-d₆) or acquire the spectrum at a higher temperature.
Unexpected peaks in the spectrum 1. Residual synthesis solvents (e.g., ethyl acetate, dichloromethane).2. Water contamination in the NMR solvent.1. Ensure the sample is thoroughly dried under high vacuum before analysis.2. Use fresh, high-quality NMR solvent. Store solvents over molecular sieves to keep them dry.
Overlapping aromatic signals The protons on the pyridine and pyrrole rings are in a similar chemical shift region.1. Acquire the spectrum in a different solvent; aromatic solvents like benzene-d₆ can induce significant shifts.2. Rely on 2D NMR (COSY, HSQC, HMBC) to resolve individual signals and their connectivities.
Missing -OH or -NH peaks The compound has labile protons that are exchanging with the solvent or trace water.1. This is expected in CD₃OD. 2. In CDCl₃ or DMSO-d₆, ensure the solvent is anhydrous. A "D₂O shake" can confirm the assignment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. Labile proton signals will disappear.

Conclusion

The structural elucidation of derivatives from {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is a systematic process that relies on the careful application of a suite of NMR experiments. By beginning with meticulous sample preparation and progressing logically from 1D to 2D techniques, researchers can unambiguously determine the constitution and connectivity of these high-value heterocyclic compounds. The combination of ¹H, ¹³C, COSY, HSQC, and particularly HMBC provides a self-validating dataset that is essential for advancing drug discovery programs based on the 7-azaindole scaffold.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • NMR-BIO. (2025, May 23). NMR sample preparation guidelines.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Nuclear Magnetic Resonance (NMR) as a “Gold Standard” Method in Drug Design and Discovery. (2022). Molecules, 27(15), 4931. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ChemicalBook. (n.d.). 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR.
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4).
  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts.
  • Bhinderwala, F., & Powers, R. (2019). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 2037, 265–311. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
  • ChemicalBook. (n.d.). 7-Azaindole (271-63-6) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID(754214-42-1) 1 h nmr.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • MedChemExpress. (n.d.). Certificate of Analysis: 2-Methyl-1H-pyrrolo[2,3-b]pyridine.
  • Wired Chemist. (n.d.). Common NMR Solvents.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • YouTube. (2021, December 17). 1D and 2D NMR methods for small molecules.
  • AZoLifeSciences. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service.
  • anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

Troubleshooting & Optimization

Technical Support Center: Synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your target compound. This resource is built on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction: Synthetic Strategy

The most direct and reliable synthetic route to {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol involves a two-step sequence starting from the commercially available Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate . This strategy is outlined below:

Synthetic_Pathway A Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate B Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate A->B Step 1: N-Methylation C {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol B->C Step 2: Ester Reduction

Figure 1: Proposed two-step synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol.

This guide will focus on troubleshooting and optimizing each of these critical steps to maximize your yield and purity.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: N-Methylation of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

The primary challenge in this step is achieving selective methylation at the N1 position of the pyrrole ring over the N7 position of the pyridine ring.

Question 1: My N-methylation reaction is giving a mixture of N1 and N7 isomers, with a low yield of the desired N1 product. How can I improve the regioselectivity?

Answer:

Achieving high N1-selectivity is crucial. The ratio of N1 to N7 alkylation is influenced by the choice of base, solvent, and methylating agent. Here’s a breakdown of factors and a recommended protocol:

Causality Behind a Lack of Selectivity:

  • Kinetic vs. Thermodynamic Control: Alkylation at the more nucleophilic N7 position is often the kinetically favored product. To favor the thermodynamically more stable N1 isomer, reaction conditions need to allow for equilibration or be highly selective from the outset.

  • Counter-ion Effects: The nature of the cation from the base can influence the site of alkylation. Sodium ions (from NaH) are known to coordinate in a way that can favor N1 alkylation in some heterocyclic systems.[1]

Recommended Protocol for Improved N1-Selectivity:

This protocol aims to maximize the formation of the N1-methylated product.

Reagent/ParameterRecommended ConditionRationale
Base Sodium hydride (NaH), 1.1 equivalentsA strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen.
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent that can help to achieve high N1 selectivity.[1]
Methylating Agent Methyl iodide (MeI), 1.05 equivalentsA reactive and commonly used methylating agent.
Temperature 0 °C to room temperatureStarting at a lower temperature allows for controlled deprotonation before the addition of the electrophile.

Step-by-Step Experimental Protocol:

  • To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add Methyl Iodide (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Troubleshooting Further Issues:

  • If N7 isomer still persists: Consider using a bulkier methylating agent, although this may decrease the overall reaction rate. Alternatively, purification by column chromatography is often effective in separating the two isomers. The N1 isomer is typically less polar than the N7 isomer.

  • Low Conversion: Ensure all reagents and solvents are anhydrous. Moisture will quench the sodium hydride. If the starting material is not fully consumed, consider increasing the reaction time or temperature slightly (e.g., to 40 °C).

Step 2: Reduction of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

The key challenge in this step is the complete and clean reduction of the ester to the primary alcohol without affecting the heterocyclic core.

Question 2: My reduction with Lithium Aluminum Hydride (LiAlH₄) is giving a low yield of the desired alcohol, and the workup is proving difficult, resulting in product loss.

Answer:

LiAlH₄ is a powerful reducing agent, but its reactivity requires careful handling and a specific workup procedure to avoid low yields and product loss.

Causality Behind Low Yields and Difficult Workup:

  • Incomplete Reaction: Insufficient LiAlH₄ or reaction time can lead to incomplete reduction.

  • Over-reduction: While less common for this substrate, extremely harsh conditions could potentially lead to the reduction of the pyridine ring.

  • Difficult Workup: The formation of aluminum salts during the quenching of LiAlH₄ reactions can lead to the formation of emulsions or gelatinous precipitates that trap the product, making extraction difficult.[2]

Recommended Protocol for LiAlH₄ Reduction:

Reagent/ParameterRecommended ConditionRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄), 1.5-2.0 equivalentsA powerful reducing agent capable of efficiently reducing esters to primary alcohols.[3]
Solvent Anhydrous Tetrahydrofuran (THF)A common and suitable solvent for LiAlH₄ reductions.
Temperature 0 °C to refluxThe reaction is typically started at a lower temperature and may require heating to go to completion.

Step-by-Step Experimental Protocol:

  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C.

  • Fieser Workup: Carefully and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams used.[2]

  • Stir the resulting mixture vigorously for 30 minutes at room temperature. A granular precipitate should form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Troubleshooting Further Issues:

  • Persistent Emulsion during Workup: Adding anhydrous sodium sulfate to the quenched reaction mixture and stirring for an extended period can help to break up emulsions.

  • Incomplete Reduction: If the starting material remains, ensure that the LiAlH₄ used was fresh and that all glassware and solvents were scrupulously dry. The amount of LiAlH₄ can be increased to 2.5 equivalents if necessary.

  • Formation of Side Products: If side products are observed, consider using a milder reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C), which can sometimes offer a cleaner reduction of esters to alcohols.[4][5]

Troubleshooting_Workflow cluster_N_Methylation Step 1: N-Methylation Issues cluster_Reduction Step 2: Reduction Issues A Low N1/N7 Ratio C C A->C Optimize Conditions: - Base: NaH - Solvent: THF B Low Conversion D D B->D Ensure Anhydrous Conditions Increase Reaction Time/Temp E Low Yield / Difficult Workup G G E->G Use Fieser Workup Add Anhydrous Na₂SO₄ F Incomplete Reaction H H F->H Use Fresh LiAlH₄ Increase Equivalents

Sources

Technical Support Center: N-Methylation of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of 7-azaindole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this common yet challenging transformation. As a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, precise control over the functionalization of the 7-azaindole core is paramount.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during experimentation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges observed during the N-methylation of 7-azaindole derivatives, offering causative explanations and actionable solutions.

Issue 1: Poor or No Regioselectivity (Mixture of N1 and N7-methylated isomers)

Question: My reaction is producing a mixture of N1 and N7-methylated 7-azaindole, and I'm struggling to isolate the desired isomer. How can I improve the regioselectivity?

Answer: This is the most prevalent challenge in the N-alkylation of 7-azaindoles. The outcome is a delicate balance of electronic and steric factors, heavily influenced by the reaction conditions. The 7-azaindole anion is an ambident nucleophile with two reactive nitrogen atoms, and controlling which one attacks the methylating agent is key.

Root Cause Analysis & Solutions:

  • The Role of the Base and Counterion: The choice of base is critical in determining the site of deprotonation and the subsequent nucleophilicity of the resulting anion.

    • For Preferential N1-Methylation: Strong, non-coordinating bases in polar aprotic solvents tend to favor the formation of the N1-anion, which is often the thermodynamic product.

      • Recommended Conditions: Sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be effective for selective N1-alkylation of related azole systems.[3] The sodium counterion has a lower tendency to coordinate with the N7 position compared to smaller cations like lithium.

    • For Preferential N7-Methylation: Achieving selective N7-methylation is often more challenging. Some reports on the related 7-azaindazole system suggest that milder conditions, even without a base, can favor N7 alkylation.[4][5] This is thought to proceed through a direct SN2 reaction on the more nucleophilic pyridine nitrogen.

      • Experimental Suggestion: Try performing the reaction with methyl iodide in a non-polar solvent like butanone at a slightly elevated temperature, without the addition of a strong base.[5]

  • Solvent Effects: The solvent influences the dissociation of the ion pair formed after deprotonation.

    • Polar Aprotic Solvents (DMF, DMSO): These solvents can solvate the cation, leading to a more "free" and reactive anion. However, this can sometimes decrease selectivity and increase the risk of over-methylation.[6]

    • Less Polar Solvents (THF, Dioxane): These solvents promote tighter ion pairing, which can enhance regioselectivity by sterically hindering one of the nitrogen atoms. For instance, a bulky cation-solvent complex might preferentially block the N7 position, directing the methylating agent to N1.

Troubleshooting Workflow for Regioselectivity:

start Poor Regioselectivity (N1/N7 Mixture) base_check Analyze Base and Solvent System start->base_check n1_path Goal: N1-Methylation base_check->n1_path Targeting N1 n7_path Goal: N7-Methylation base_check->n7_path Targeting N7 strong_base Use Strong, Non-coordinating Base (e.g., NaH) in THF n1_path->strong_base mild_cond Use Mild/No Base Conditions (e.g., MeI in Butanone) n7_path->mild_cond success Achieved Desired Regioisomer strong_base->success failure Still a Mixture Consider Isomer Separation strong_base->failure mild_cond->success mild_cond->failure protecting_group Consider N-Protecting Group Strategy sem_protect Employ SEM-Cl for N1 protection, then functionalize N7 protecting_group->sem_protect n_oxide Utilize N-oxide activation for azine ring functionalization protecting_group->n_oxide sem_protect->success n_oxide->success failure->protecting_group

Caption: Decision workflow for troubleshooting poor regioselectivity.

Issue 2: Over-methylation and Formation of Quaternary Salts

Question: My reaction is forming a significant amount of a highly polar byproduct, which I suspect is a quaternary ammonium salt from methylation at both N1 and N7. How can I prevent this?

Answer: This is a common side reaction, particularly when using highly reactive methylating agents like methyl iodide with strong bases.[6] The initially formed N-methyl-7-azaindole can be further alkylated at the remaining nitrogen atom.

Root Cause Analysis & Solutions:

  • Reactivity of the Methylating Agent: Methyl iodide is highly reactive and can lead to over-alkylation.

    • Solution: Consider using a less reactive methylating agent.

      • Dimethyl sulfate ((CH₃)₂SO₄): Often provides cleaner reactions than methyl iodide.

      • Trimethyl phosphate ((MeO)₃PO): Can act as both a solvent and a mild methylating agent.[6]

      • Diazomethane (or TMS-diazomethane): Highly selective for acidic protons and can be a good option, although it requires careful handling due to its toxicity and explosive nature.[6]

  • Stoichiometry and Reaction Time: Using an excess of the methylating agent or allowing the reaction to proceed for too long can promote the formation of the quaternary salt.

    • Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the methylating agent. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Comparative Data on Methylating Agents:

Methylating AgentRelative ReactivityCommon Side ReactionsRecommended Use Case
Methyl Iodide (MeI)HighOver-methylation, QuaternizationWhen rapid methylation is needed and conditions are carefully controlled.
Dimethyl SulfateModerateLess prone to over-methylationA good general-purpose alternative to MeI.
Trimethyl PhosphateLowCan require higher temperaturesFor sensitive substrates where mild conditions are essential.[6]
TMS-DiazomethaneHigh (selective)Minimal side reactionsFor clean, selective methylation of the NH proton.[6]
Issue 3: Low Yield and/or Incomplete Conversion

Question: My reaction has stalled, and I have a low yield of the desired product along with unreacted starting material. What can I do to improve the conversion?

Answer: Low yields can stem from incomplete deprotonation, insufficient reactivity of the methylating agent, or degradation of the starting material or product.

Root Cause Analysis & Solutions:

  • Incomplete Deprotonation: The pKa of the N-H proton in 7-azaindole is approximately 16. The base used must be strong enough to achieve complete deprotonation.

    • Solution: Ensure the base is sufficiently strong and added in the correct stoichiometry (at least 1.0 equivalent). If using NaH, ensure it is fresh and free of any passivating oxide layer.

  • Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. For NaH/THF systems, gentle reflux may be required.

  • Degradation: 7-Azaindole and its derivatives can be sensitive to strongly basic or high-temperature conditions.

    • Solution: If you suspect degradation, try milder conditions. For example, use a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, although this may impact regioselectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy to achieve selective N7-methylation?

A1: A protecting group on the N1 position is the most reliable way to ensure selective N7-methylation.

  • Benzenesulfonyl (Bs): This is a robust protecting group that can be introduced using benzenesulfonyl chloride and a base. It strongly deactivates the N1 position towards electrophilic attack. Removal is typically achieved with a strong base like NaOH or via reductive methods.[7]

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is an excellent choice as it can act as both a protecting and an activating group.[8] It can be installed using SEM-Cl and a base like NaH. After N1-protection, the N7 position is available for methylation. The SEM group can be removed under acidic conditions (e.g., TBAF, then HCl).

Experimental Protocol: SEM Protection for Selective N7-Methylation

  • N1-Protection: To a solution of 7-azaindole in anhydrous THF at 0 °C, add NaH (1.1 eq.) portion-wise. Stir for 30 minutes, then add SEM-Cl (1.2 eq.). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench with water and extract with ethyl acetate. Purify by column chromatography.

  • N7-Methylation: Dissolve the N1-SEM-protected 7-azaindole in anhydrous THF. Add NaH (1.1 eq.) at 0 °C and stir for 30 minutes. Add methyl iodide (1.2 eq.) and stir at room temperature until completion. Work up as described above.

  • Deprotection: Dissolve the N7-methylated, N1-SEM-protected intermediate in THF. Add TBAF (2.0 eq.) and stir at room temperature for 2 hours. Follow with an acidic workup (e.g., 1M HCl) to fully cleave the SEM group.

Q2: How can I effectively separate the N1 and N7-methylated isomers?

A2: Separation can be challenging due to the similar polarities of the isomers.

  • Column Chromatography: This is the most common method. A shallow solvent gradient on silica gel is often required. Systems like ethyl acetate/hexanes or dichloromethane/methanol are good starting points. Careful fraction collection and analysis by TLC or LC-MS are crucial.

  • Adduct Formation: In some cases, isomers can be separated by exploiting differences in their chemical properties. For instance, one isomer might preferentially form a salt or an adduct with another reagent, allowing for separation by precipitation or extraction. While not widely reported for 7-azaindoles, this strategy has been successful for separating isomers of other heterocyclic systems.[9]

Q3: What is the mechanistic basis for the regioselectivity in N-methylation?

A3: The regioselectivity is a result of a complex interplay between kinetic and thermodynamic control.

  • Kinetic Control: The N7-position is generally considered the most nucleophilic site in the neutral 7-azaindole molecule due to the lone pair on the sp² hybridized nitrogen of the pyridine ring. Therefore, reactions under mild, neutral conditions that do not involve deprotonation may favor N7-alkylation (the kinetic product).

  • Thermodynamic Control: Upon deprotonation with a strong base, the resulting anion is stabilized by resonance. The N1-anion is often considered the more thermodynamically stable conjugate base. Therefore, reactions under conditions that allow for equilibration (e.g., higher temperatures, longer reaction times with a suitable base/solvent system) tend to favor the formation of the N1-methylated product (the thermodynamic product).[10][11]

Diagram of N1 vs. N7 Alkylation Pathways:

start 7-Azaindole deprotonation + Base - HB start->deprotonation anion 7-Azaindole Anion (Ambident Nucleophile) deprotonation->anion methyl_iodide + CH₃I anion->methyl_iodide n1_path N1 Attack (Thermodynamic Pathway) n1_product N1-Methyl-7-azaindole n1_path->n1_product n7_path N7 Attack (Kinetic Pathway) n7_product N7-Methyl-7-azaindole n7_path->n7_product methyl_iodide->n1_path methyl_iodide->n7_path

Caption: Thermodynamic vs. Kinetic control in N-methylation.

References

Sources

Technical Support Center: Reduction of Pyrrolopyridine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the reduction of pyrrolopyridine esters. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your reactions. Pyrrolopyridines are a vital class of heterocycles in medicinal chemistry, and mastering their transformations is key to successful drug discovery programs.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Section 1: Understanding the Reaction - FAQs and Core Principles

This section addresses the fundamental questions regarding the choice of reagents and the mechanistic basis for common side reactions.

Q1: I want to reduce my pyrrolopyridine ester to the corresponding primary alcohol. Which reducing agent should I use and what are the common pitfalls?

For the exhaustive reduction of an ester to a primary alcohol, Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice.[3][4][5][6] It is a powerful, non-selective hydride donor capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles.[4][7]

The Causality Behind the Choice: LAH is highly reactive due to the polarization of the Al-H bond, making the hydride (H⁻) exceptionally nucleophilic. The reaction with an ester proceeds in two stages:

  • Addition of a first hydride equivalent to the ester carbonyl, forming a tetrahedral intermediate.

  • This intermediate collapses, eliminating an alkoxide and forming an aldehyde.

  • The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride equivalent to the primary alcohol.[5][8]

Common Pitfalls & Side Reactions:

  • Over-reduction of the Pyridine Ring: While the pyridine ring is aromatic and generally resistant to hydride reduction, aggressive conditions (high temperatures, prolonged reaction times, large excess of LAH) can lead to partial or full hydrogenation of the pyridine moiety. This is a critical consideration as it fundamentally alters the heterocyclic core.

  • Reaction with Other Functional Groups: LAH is not selective.[4] If your pyrrolopyridine scaffold contains other reducible groups (e.g., nitriles, amides, nitro groups), they will likely be reduced as well.

  • Safety Hazards: LAH reacts violently with water and other protic solvents to release flammable hydrogen gas.[6] All reactions must be conducted under strictly anhydrous conditions, and the workup must be performed with extreme care.

Q2: My goal is to stop the reduction at the aldehyde stage. Why is this so difficult, and what is the best approach?

Stopping the reduction of an ester at the aldehyde is challenging because the aldehyde product is more electrophilic and thus more reactive towards hydride reagents than the starting ester.[8] Using a powerful reagent like LAH will almost always result in the fully reduced alcohol.[5]

The solution is to use a less reactive, sterically hindered reducing agent that can deliver only one hydride equivalent and form a stable intermediate. The industry standard for this transformation is Diisobutylaluminium Hydride (DIBAL-H) .[9][10][11][12][13]

The Causality Behind the Choice:

  • Steric Hindrance: The bulky isobutyl groups on the aluminum atom make DIBAL-H less reactive than LAH.

  • Lewis Acidity: DIBAL-H acts as a Lewis acid, coordinating to the ester's carbonyl oxygen.[13] This is followed by an intramolecular hydride transfer.

  • Intermediate Stability: The resulting tetrahedral intermediate is relatively stable at low temperatures (typically -78 °C), preventing the elimination of the alkoxy group and subsequent reduction.[11] The reaction is then quenched at this low temperature to hydrolyze the intermediate directly to the aldehyde.[11]

Common Pitfalls & Side Reactions:

  • Over-reduction to the Alcohol: This is the most common side reaction and is almost always caused by elevated temperatures. If the reaction is allowed to warm above -60 °C before quenching, the tetrahedral intermediate can collapse to the aldehyde, which is then rapidly reduced by any excess DIBAL-H.[10]

  • Incomplete Reaction: If insufficient DIBAL-H is used or the reaction time is too short, you may recover unreacted starting material.

Q3: Can I use Sodium Borohydride (NaBH₄) to reduce my pyrrolopyridine ester? I have other sensitive functional groups I want to preserve.

Generally, Sodium Borohydride (NaBH₄) is not strong enough to reduce esters under standard conditions (e.g., in methanol or ethanol at room temperature).[14] It is a much milder reducing agent than LAH, typically used for the selective reduction of aldehydes and ketones.[4][15]

However, the reactivity of NaBH₄ can be enhanced:

  • Lewis Acid Activation: The addition of Lewis acids like CaCl₂ or LiCl can activate the ester carbonyl towards reduction by NaBH₄.[16][17]

  • High Temperatures/Solvent Effects: Refluxing in solvents like THF or using co-solvents can sometimes facilitate the reduction of more reactive esters.

  • Substrate Activation: The electron-withdrawing nature of the pyridine ring can make the attached ester carbonyl more electrophilic and thus more susceptible to reduction by NaBH₄ than a simple alkyl or aryl ester.[17]

The Causality Behind the Choice: NaBH₄ is less reactive than LAH because the B-H bond is less polarized. This lower reactivity provides a window for selectivity. If your molecule contains both a ketone and a pyrrolopyridine ester, NaBH₄ under standard conditions will selectively reduce the ketone while leaving the ester untouched.[14]

Section 2: Visualizing Reaction Pathways and Troubleshooting

General Reduction Pathway

This diagram illustrates the key steps and potential products in the reduction of a pyrrolopyridine ester. Control over the reaction outcome depends on the choice of reagent and conditions to either isolate the intermediate aldehyde or proceed to the final alcohol.

G cluster_0 Reaction Pathway Start Pyrrolopyridine Ester Intermediate Tetrahedral Intermediate Start->Intermediate + 1 eq. [H⁻] Aldehyde Aldehyde Product Intermediate->Aldehyde Workup at Low Temp (e.g., DIBAL-H) Alcohol Primary Alcohol Product Intermediate->Alcohol Collapse & + 1 eq. [H⁻] (e.g., LAH) Aldehyde->Alcohol + 1 eq. [H⁻] (Uncontrolled DIBAL-H)

Caption: General pathway for pyrrolopyridine ester reduction.

Troubleshooting Logic Flow

When an unexpected result occurs, a logical approach is necessary to diagnose the problem. This flowchart provides a decision-making framework for troubleshooting common issues.

G start_node Unexpected Result (e.g., Low Yield, Mixture) decision_node decision_node start_node->decision_node Analyze CRUDE sample (TLC, LCMS, ¹H NMR) cause_node1 Potential Cause: Incomplete Reaction decision_node->cause_node1  Starting Material  Dominant cause_node2 Potential Cause: Over-reduction decision_node->cause_node2  Over-reduced  Product Observed cause_node3 Potential Cause: Degradation / Side Rxns decision_node->cause_node3  Multiple Unidentified  Spots/Peaks cause_node cause_node solution_node solution_node solution_node1a 1. Check Reagent Quality/Titer. 2. Increase equivalents of hydride. 3. Increase reaction time/temp (cautiously!). cause_node1->solution_node1a solution_node2a 1. Lower reaction temperature (maintain -78°C). 2. Reduce equivalents of hydride. 3. Ensure rapid quench at low temp. cause_node2->solution_node2a solution_node3a 1. Check for moisture/air in reaction. 2. Use a milder reagent. 3. Optimize workup pH to avoid ring opening. cause_node3->solution_node3a

Caption: Troubleshooting flowchart for reduction reactions.

Section 3: In-Depth Troubleshooting Guide

This section provides a tabular guide to quickly diagnose and solve specific experimental issues.

Symptom Observed Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion; starting material recovered. 1. Inactive Reducing Agent: LAH, and especially DIBAL-H solutions, can degrade with improper storage. DIBAL-H solutions are notoriously sensitive to air and moisture.[12][13] 2. Insufficient Reagent: Stoichiometry was miscalculated, or the reagent titer was lower than stated. 3. Reaction Temperature Too Low: While crucial for selectivity, excessively low temperatures can sometimes stall the reaction entirely for less reactive esters.1. Verify Reagent Activity: Use a fresh bottle of the reducing agent or titrate the solution to determine its exact molarity. 2. Increase Equivalents: Add a slight excess of the reducing agent (e.g., increase from 1.2 to 1.5 eq. for DIBAL-H). 3. Controlled Warming: Allow the reaction to warm slightly (e.g., from -78°C to -60°C) for a short period before quenching, while monitoring carefully by TLC.
A mixture of desired aldehyde and over-reduced alcohol is obtained (DIBAL-H reduction). 1. Temperature Fluctuation: The reaction was allowed to warm above -60°C before quenching. This is the most common cause.[10] 2. Slow Quench: The quenching process was too slow, allowing the reaction to warm locally and proceed further. 3. Excess DIBAL-H: A large excess of the reducing agent was used.1. Maintain Strict Temperature Control: Use a well-insulated dry ice/acetone bath and monitor the internal temperature. Do not let the reaction warm up until the quench is complete. 2. Rapid Quench: Add the quenching agent (e.g., methanol) quickly at -78°C to neutralize all excess DIBAL-H before warming.[13] 3. Use Stoichiometric Amounts: Use the minimum effective amount of DIBAL-H (typically 1.1-1.5 equivalents).
A mixture of desired alcohol and hydrogenated pyridine ring product is obtained (LAH reduction). 1. Reaction Too Concentrated/Hot: The heat generated during addition or reflux led to over-reduction. 2. Prolonged Reaction Time: The reaction was left for an extended period after the ester reduction was complete.1. Control Exotherm: Add the substrate solution slowly to a cooled (0°C) suspension of LAH to control the initial exotherm.[6] Avoid unnecessary heating. 2. Monitor Reaction: Follow the reaction by TLC or LCMS and quench it as soon as the starting material is consumed.
Complex mixture of products; potential ring opening or degradation. 1. Acidic/Basic Instability: The pyrrolopyridine core may be sensitive to the pH during workup. Some heterocyclic systems can undergo ring-opening or rearrangement under harsh acidic or basic conditions.[18] 2. Reaction with Solvent: Ethereal solvents like THF can be cleaved by LAH at high temperatures over long periods.1. Optimize Workup: Use a milder workup procedure. For LAH, the Fieser workup (sequential addition of water, 15% NaOH, and more water) produces granular aluminum salts that are easily filtered, often avoiding harsh acidic quenches.[19] For DIBAL-H, a Rochelle's salt (potassium sodium tartrate) workup can be effective. 2. Use Appropriate Solvents: Use standard, anhydrous ethereal solvents (THF, Et₂O) or toluene for DIBAL-H and avoid prolonged heating.

Section 4: Experimental Protocols

These protocols are provided as a starting point. You must always adapt them to the specific scale and reactivity of your substrate.

Protocol 1: Reduction of a Pyrrolopyridine Ester to a Primary Alcohol using LiAlH₄

Objective: To convert an ethyl pyrrolopyridine-carboxylate to the corresponding hydroxymethyl-pyrrolopyridine.

Materials:

  • Ethyl pyrrolopyridine-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LAH) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add LAH powder carefully to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Add anhydrous THF to create a slurry (approx. 0.5 M).

  • Cooling: Cool the LAH slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the pyrrolopyridine ester in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH slurry, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LCMS (typically 1-3 hours).

  • Quenching (Caution! Highly Exothermic!): Once the reaction is complete, cool the flask back down to 0 °C. Quench the reaction by the slow, dropwise addition of ethyl acetate to consume excess LAH.

  • Workup: Continue cooling and add saturated aqueous Na₂SO₄ solution dropwise until the grey slurry turns into a white, granular precipitate and gas evolution ceases.

  • Filtration & Extraction: Stir the mixture vigorously for 15 minutes. Add a small amount of anhydrous Na₂SO₄ to the flask and filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Isolation: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify as necessary (e.g., silica gel chromatography).

Protocol 2: Partial Reduction of a Pyrrolopyridine Ester to an Aldehyde using DIBAL-H

Objective: To convert a methyl pyrrolopyridine-carboxylate to the corresponding pyrrolopyridine-carboxaldehyde.

Materials:

  • Methyl pyrrolopyridine-carboxylate (1.0 eq)

  • DIBAL-H (1.0 M solution in hexanes or toluene) (1.2 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt)

  • Ethyl Acetate

Procedure:

  • Setup: Under an inert atmosphere, dissolve the pyrrolopyridine ester in anhydrous toluene or DCM in a flame-dried flask equipped with a magnetic stirrer and thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the solution remains stirred.

  • Reagent Addition: Add the DIBAL-H solution dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction at -78 °C. Monitor the progress by TLC. The reaction is often complete within 1-2 hours.

  • Quenching (at -78 °C): While the flask is still in the cold bath, quench the reaction by the slow, dropwise addition of methanol. A white precipitate may form.

  • Workup: Remove the cold bath and allow the mixture to warm to room temperature. Add the saturated Rochelle's salt solution and stir vigorously. The mixture should separate into two clear layers (this can take anywhere from 30 minutes to several hours).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate or DCM.

  • Isolation: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by chromatography.

References

  • Voskressensky, L., Varlamov, A., & Borisova, T. (n.d.). Hydrogenated Pyrrolopyridines. Synthesis and Reactivity. Sci-Hub. [Link]

  • Ashenhurst, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. [Link]

  • Wikipedia. (n.d.). Diisobutylaluminium hydride. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • Staskun, B., & Backeberg, O. G. (1959). Reaction of pyridine carboxylic esters with sodium borohydride. ResearchGate. [Link]

  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]

  • Common Organic Chemistry. (n.d.). Diisobutylaluminum Hydride (DIBAL-H). [Link]

  • Adichemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [Link]

  • ResearchGate. (n.d.). Structures of pyrrole derivatives hydrogenated previously. [Link]

  • ResearchGate. (n.d.). Pyrrole Ring Opening – Pyridine Ring Closure: Recyclization of 2-(2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles into Highly Functionalized Nicotinonitriles. [Link]

  • University of Sheffield. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?[Link]

  • Reddit. (2024). How does NaBH4 reduce this ester?[Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Roczniki Chemii. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). Chem 115. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolopyridine ester 22. [Link]

  • A-Z Chemistry. (n.d.). A Quick Guide to Reductions in Organic Chemistry. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. [Link]

  • NIH. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PMC. [Link]

  • Catalyst University. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). [Link]

  • ResearchGate. (2017). Why is it often difficult to stop the reduction of an ester at the aldehyde?[Link]

  • Chemistry Stack Exchange. (2023). How can I protect the ester group from reduction?[Link]

  • RSC Publishing. (n.d.). Recent breakthroughs in ring-opening annulation reactions of aziridines. [Link]

  • SlidePlayer. (n.d.). CHB-401: Heterocyclic Compounds. [Link]

  • Semantic Scholar. (n.d.). Pyrrolopyridine or Pyrazolopyridine Derivatives. [Link]

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Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the chemical modification of 7-azaindole scaffolds. This guide provides specialized troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol and its derivatives. Our focus is to move beyond generic protocols and address the unique challenges presented by this heterocyclic system.

The 7-azaindole core, structurally similar to purines, is a privileged scaffold in medicinal chemistry. However, its functionalization is often non-trivial. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] Furthermore, the presence of the primary alcohol functionality introduces potential side reactions, such as C-O coupling or oxidation, that must be managed for a successful transformation. This guide is designed to help you navigate these complexities and achieve high-yield, clean reactions.

Section 1: Frequently Asked Questions (General Guidance)

Q1: My cross-coupling reaction with a {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol derivative is showing low to no yield. What are the most likely causes?

A1: Low reactivity with this specific scaffold typically stems from a few core issues:

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridine nitrogen (at position 7) can strongly coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalytic cycle.[1][2] The choice of ligand is critical to mitigate this effect.

  • Inefficient Oxidative Addition: If you are using an aryl chloride derivative of the 7-azaindole, the oxidative addition step can be sluggish. This is a common challenge with electron-rich heterocyclic chlorides.[3][4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is particularly important for N-heterocyclic substrates. An inappropriate base can either fail to promote the catalytic cycle efficiently or lead to decomposition of starting materials or products.[5][6]

  • Reagent and Atmosphere Quality: As with all palladium-catalyzed reactions, trace amounts of oxygen and moisture can severely hamper the reaction by oxidizing the active Pd(0) catalyst and phosphine ligands or hydrolyzing reagents.[3][7]

Q2: How do I select the appropriate palladium precatalyst and ligand for this system?

A2: The optimal catalyst system is highly dependent on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig). However, a general principle is to use bulky, electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step and can sterically shield the palladium center, reducing inhibition by the pyridine nitrogen.[8]

  • For Suzuki-Miyaura Couplings: Start with a Pd(II) precatalyst like PdCl2(dppf)·CH2Cl2 or a combination of Pd(OAc)2 with a ligand like SPhos or XPhos. Dppf is often effective for couplings involving N-heterocycles.[9]

  • For Buchwald-Hartwig Amination/C-O Coupling: Buchwald-type biaryl phosphine ligands are the industry standard. Ligands like XPhos, RuPhos, and BrettPhos are excellent starting points.[10] They are designed to accelerate both oxidative addition and reductive elimination, which are often the rate-limiting steps in C-N and C-O bond formation.[10][11]

  • For Sonogashira Couplings: A classic system of a palladium source (e.g., PdCl2(PPh3)2) with a copper(I) co-catalyst (CuI) and an amine base (e.g., Et3N or DIPEA) is typically effective.[12][13]

Q3: Can the primary alcohol in {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol interfere with the reaction?

A3: Yes, the primary alcohol can be problematic in several ways:

  • Competitive C-O Coupling: Under conditions developed for C-O bond formation (e.g., Buchwald-Hartwig O-arylation), the alcohol can act as a nucleophile, leading to undesired side products.[10][14]

  • β-Hydride Elimination: If the alcohol coordinates to a palladium(II) alkoxide intermediate, it can potentially undergo β-hydride elimination, although this is less common with primary alcohols compared to secondary ones.[15]

  • Substrate/Reagent Compatibility: The free hydroxyl group may be incompatible with highly reactive organometallic reagents or very strong bases.

If you suspect interference from the alcohol, consider protecting it as a silyl ether (e.g., TBS) or benzyl ether, which are generally stable to most cross-coupling conditions and can be easily removed post-coupling.

Section 2: Detailed Troubleshooting Guides

Problem: Low to No Product Conversion

Q: I have set up my reaction under an inert atmosphere with dry solvents, but I see little or no product formation. What is the next step?

A: A systematic screening of reaction parameters is necessary. The ligand and base are often the most impactful variables.

Troubleshooting Workflow: Low Yield

G start Low/No Yield Observed reagents Verify Reagent Purity & Activity (Aryl Halide, Boronic Acid/Amine, etc.) start->reagents catalyst Confirm Catalyst/Precatalyst Integrity (Use fresh stock) reagents->catalyst ligand_screen Screen Ligand Class (e.g., Buchwald, Josiphos, dppf) catalyst->ligand_screen No improvement base_screen Screen Base (e.g., K3PO4, Cs2CO3, K2CO3, NaOtBu) ligand_screen->base_screen Select best ligand success Reaction Optimized ligand_screen->success Yield improves solvent_screen Screen Solvent (e.g., Dioxane, Toluene, DMF, 2-MeTHF) base_screen->solvent_screen Select best base base_screen->success Yield improves temp_adjust Adjust Temperature (Increase in 10-20°C increments) solvent_screen->temp_adjust Select best solvent temp_adjust->success Yield improves

Caption: A systematic workflow for troubleshooting low-yield reactions.

Detailed Steps:

  • Ligand Screening: The interaction between the catalyst and the 7-azaindole core is the most probable issue. Broaden your ligand screen. If you started with a general-purpose ligand like PPh₃, move to more specialized, bulky, and electron-rich ligands.

    • Rationale: Bulky ligands can create a steric pocket around the palladium atom that disfavors coordination with the pyridine nitrogen while still allowing the substrates to access the catalytic center.[8]

  • Base Selection: The choice of base is crucial.

    • For Suzuki reactions, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are standard. K₃PO₄ is often effective in anhydrous conditions, but sometimes requires a small amount of water to function.[4] Cs₂CO₃ is more soluble and often provides better results with challenging substrates.

    • For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are required. However, these are incompatible with some functional groups.[16] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used, often requiring higher temperatures.[17]

  • Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF are common. If solubility is an issue, consider 2-MeTHF. If the reaction is sluggish at 80-100 °C, a modest increase in temperature may be beneficial, but be aware that higher temperatures can also promote side reactions like protodehalogenation.

Problem: Significant Side Product Formation

Q: My reaction is producing a major byproduct. How do I identify and suppress it?

A: The most common byproducts are from protodehalogenation (hydrodehalogenation) or, in the case of Suzuki coupling, homocoupling of the organoboron reagent.

Table 1: Common Side Products and Mitigation Strategies

Side ProductCommon Cause(s)Recommended Solution(s)
Protodehalogenation (Ar-X → Ar-H)1. β-Hydride elimination from a Pd-alkoxide intermediate (if alcohol participates).[10][15] 2. Presence of water leading to hydrolysis of the organometallic reagent. 3. Catalyst decomposition.1. Use a ligand that promotes rapid reductive elimination (e.g., bulky biaryl phosphines). 2. Ensure strictly anhydrous conditions. 3. Lower the reaction temperature.
Homocoupling (e.g., R-B(OH)₂ → R-R)1. Presence of oxygen in the reaction mixture.[3] 2. Inefficient transmetalation step.1. Thoroughly degas all solvents and the reaction vessel before adding the catalyst. 2. Ensure the chosen base is effective for activating the boronic acid. 3. Add the boronic acid slowly or in portions.
Catalyst Decomposition (Pd Black)1. Ligand is not robust enough for the reaction conditions (temperature, base). 2. Inefficient reduction of the Pd(II) precatalyst to active Pd(0).[18]1. Switch to a more sterically hindered and thermally stable ligand. 2. Use a pre-formed Pd(0) source (e.g., Pd(PPh3)4) or a well-defined precatalyst.
Problem: Reaction Stalls or is Not Reproducible

Q: The reaction works sometimes but fails on other attempts, or it starts but does not go to completion. What causes this inconsistency?

A: This often points to issues with catalyst deactivation or sensitivity to trace impurities.

Catalytic Cycle and Inhibition Points

G cluster_0 Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-X) pd0->oa + Ar-X tm Transmetalation (Ar-Pd(II)-R) oa->tm + R-M poison Inactive [Pd(II)-Azaindole] Complex oa->poison Catalyst Sequestration re Reductive Elimination tm->re re->pd0 + Ar-R inhibitor Pyridine-N of Azaindole inhibitor->poison

Caption: Simplified catalytic cycle showing catalyst sequestration by the pyridine nitrogen as a key deactivation pathway.

Troubleshooting Steps:

  • Inert Atmosphere Protocol: Re-evaluate your procedure for creating an inert atmosphere. Ensure solvents are sparged with argon or nitrogen for at least 30 minutes and that the reaction flask is properly evacuated and backfilled multiple times. Even brief exposure to air can deactivate the catalyst.[3]

  • Precatalyst Choice: Consider using a modern, air-stable precatalyst (e.g., G3 or G4 Buchwald precatalysts). These are designed for reliable activation and can lead to more reproducible results than mixing a palladium salt and ligand in situ.[18]

  • Catalyst Loading: For challenging substrates known to inhibit catalysis, a slightly higher catalyst loading (e.g., 2-5 mol %) may be required to overcome gradual deactivation over the course of the reaction.

Section 3: Optimized Starting Protocols

The following are robust starting points for common transformations. They should be further optimized for your specific substrate.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is for coupling a halide derivative of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol with an arylboronic acid.

  • Setup: To a dry reaction vial, add the 7-azaindole halide (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inerting: Seal the vial with a septum cap, then evacuate and backfill with argon three times.

  • Reagent Addition: Add PdCl2(dppf)·CH2Cl2 (0.05 equiv) and the ligand SPhos (0.10 equiv) to the vial. Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Stir the mixture vigorously at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. Purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for coupling a halide derivative of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol with a primary or secondary amine.

  • Setup: To a dry reaction vial, add the 7-azaindole halide (1.0 equiv) and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Inerting: Seal the vial, then evacuate and backfill with argon three times.

  • Reagent Addition: Add the RuPhos G3 precatalyst (0.02 equiv). Add the amine (1.2 equiv) followed by anhydrous, degassed toluene via syringe.

  • Reaction: Stir the mixture vigorously at 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated. Purify by column chromatography.

References

  • Naud, S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available from: [Link]

  • NOVA University of Lisbon. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]

  • McNally, A., et al. (2015). Palladium-Catalyzed Directed C(sp3)–H Arylation of Saturated Heterocycles at C-3 Using a Concise Optimization Approach. ACS Catalysis, 5(11), 6599-6604. Available from: [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available from: [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. In Organometallic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole. Available from: [Link]

  • MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 30(2), 465. Available from: [Link]

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts, 14(7), 712. Available from: [Link]

  • Royal Society of Chemistry. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Coupling Reactions. Available from: [Link]

  • ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available from: [Link]

  • JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Available from: [Link]

  • National Institutes of Health. (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Accounts of Chemical Research, 49(7), 1478–1491. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Chemical Reviews. Available from: [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters. Available from: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available from: [Link]

  • DSpace@MIT. (n.d.). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Available from: [Link]

  • Europe PMC. (n.d.). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Available from: [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available from: [Link]

  • PubMed. (2024). Single-Molecule Catalysis in the Palladium Cross-Coupling Reaction Cycle. The Journal of Physical Chemistry B, 128(11), 2748-2756. Available from: [Link]

  • University of Cambridge. (n.d.). Palladium-catalyzed C(sp3)–H activation of amines to strained nitrogen heterocycles. Available from: [Link]

  • YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Available from: [Link]

  • PubMed. (2014). Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles. Nature, 510(7504), 260-4. Available from: [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7354. Available from: [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]

  • SpringerLink. (2013). FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds, 48, 275-309. Available from: [Link]

  • ResearchGate. (2012). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Available from: [Link]

  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • ACS Publications. (n.d.). Preparation of Annulated Nitrogen-Containing Heterocycles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation Sequence. Organic Letters. Available from: [Link]

  • ResearchGate. (2008). Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. European Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health. (n.d.). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H‑Pyrrolo[2,3-b]pyridines Inhibitors of Trypanosome Proliferation. Journal of Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. (n.d.). Formal nucleophilic pyrrolylmethylation via palladium-based auto-tandem catalysis: switchable regiodivergent synthesis and remote chirality transfer. Nature Communications. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. Available from: [Link]

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Technical Support Center: Purification Strategies for Polar Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of polar pyrrolopyridine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this important class of nitrogen-containing heterocycles. The inherent basicity and high polarity of the pyrrolopyridine scaffold demand carefully considered purification strategies to achieve high purity and recovery.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, optimized purification methods.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the chromatography of polar pyrrolopyridines in a practical question-and-answer format.

Issue 1: My basic pyrrolopyridine compound shows severe peak tailing on a silica gel column.

Q: I'm running flash chromatography on silica with a standard ethyl acetate/hexane system, but my polar pyrrolopyridine is giving a long, tailing peak, resulting in poor separation and mixed fractions. What's causing this and how can I fix it?

A: This is a classic problem when purifying basic compounds on standard silica gel.

  • Root Cause Analysis: Standard silica gel is an amorphous polymer of silicon dioxide, and its surface is covered with silanol groups (Si-OH). These silanols are weakly acidic and can engage in strong, often irreversible, ionic interactions with the basic nitrogen atoms in your pyrrolopyridine. This secondary interaction mechanism, in addition to the desired polar retention, causes a portion of the analyte molecules to "stick" to the stationary phase, leading to the characteristic tailing peak shape.[1][2]

  • Immediate Solution: Mobile Phase Modification The most direct way to mitigate this issue is to "deactivate" the acidic silanol sites by adding a small amount of a basic modifier to your mobile phase.[3][4][5] This modifier, typically a volatile amine, acts as a sacrificial base that preferentially interacts with the silanols, masking them from your compound.[5]

    Step-by-Step Protocol: Deactivating Silica with Triethylamine (TEA)

    • Solvent System Selection: First, identify a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) that provides a baseline Rf value of approximately 0.2-0.3 for your compound on a TLC plate.

    • Modifier Preparation: Prepare your polar mobile phase component (e.g., Methanol or Ethyl Acetate) containing 1-2% triethylamine (TEA) by volume. For example, add 1 mL of TEA to 99 mL of Methanol.

    • TLC Re-evaluation: Re-run the TLC using your chosen solvent system but with the TEA-modified polar solvent. You should observe a significant improvement in the spot shape (less streaking) and a slightly higher Rf value.

    • Column Chromatography:

      • Dry pack your column with silica gel.

      • Flush the column with 2-3 column volumes of your initial, non-polar elution solvent (e.g., Hexane or Dichloromethane) containing 1% TEA. This step pre-treats the silica surface.[6][7]

      • Load your sample (preferably dry-loaded onto a small amount of silica).

      • Run the chromatography using your pre-determined solvent system, incorporating the TEA-modified polar component. You can run this isocratically or as a gradient.

  • Alternative Stationary Phases: If peak tailing persists or if your compound is sensitive to bases, consider switching to a different stationary phase.

Stationary PhaseSeparation PrincipleBest ForCommon Issues & Considerations
Neutral or Basic Alumina Adsorption (less acidic than silica)Strongly basic compounds sensitive to silica's acidity.Can have lower resolving power than silica; activity can vary with water content.
Amino-propyl Bonded Silica Weak Anion Exchange / Normal PhaseHighly polar compounds, including carbohydrates and polar heterocycles.[8]Can be more expensive; requires careful equilibration.
Reversed-Phase (C18) Silica Hydrophobic PartitioningCompounds with sufficient non-polar character to be retained.Very polar pyrrolopyridines may elute in the solvent front with no retention.[9]
Issue 2: My polar pyrrolopyridine has no retention on a C18 reverse-phase column.

Q: I'm trying to purify my compound using RP-HPLC with a standard water/acetonitrile gradient, but it elutes immediately with the solvent front. How can I get it to retain on the column?

A: This is a common outcome for highly polar molecules in reversed-phase chromatography (RP-LC), where retention is driven by hydrophobic interactions.[10][11][12] If your molecule is too polar, it has a much stronger affinity for the polar mobile phase than the non-polar C18 stationary phase.

  • Root Cause Analysis: The fundamental mismatch is between the high polarity of your analyte and the non-polar nature of the C18 stationary phase. The compound is simply not "sticky" enough in a hydrophobic environment.

  • Solution 1: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the premier technique for separating and retaining highly polar compounds that fail in reversed-phase mode.[9][13][14][15]

    Mechanism Snapshot: In HILIC, you use a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[16][17] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Your polar analyte partitions between this immobilized water layer and the bulk organic mobile phase, leading to retention.[13][16] Elution is achieved by increasing the aqueous content of the mobile phase.[14]

    Diagram: HILIC vs. Reversed-Phase Elution

    G cluster_0 Reversed-Phase (C18) cluster_1 HILIC (Silica, Amide) RP_start Start: High Aqueous (e.g., 95% H₂O) RP_end End: High Organic (e.g., 95% ACN) RP_start->RP_end Elutes Non-Polar Compounds HILIC_start Start: High Organic (e.g., 95% ACN) HILIC_end End: High Aqueous (e.g., 95% H₂O) HILIC_start->HILIC_end Elutes Polar Compounds

    Caption: Comparison of gradient elution principles in RP-HPLC and HILIC.

    Step-by-Step Protocol: Basic HILIC Method Development

    • Column Selection: Choose a HILIC column. Amide-phases (e.g., TSKgel Amide-80) are a robust starting point for many polar compounds.[13]

    • Mobile Phase Preparation:

      • Mobile Phase A: Acetonitrile (ACN).

      • Mobile Phase B: Water with a buffer/modifier (e.g., 10 mM Ammonium Acetate or 0.1% Formic Acid, pH adjusted). A buffer is critical for reproducibility.

    • Sample Preparation: Dissolve your sample in a solvent that matches the initial mobile phase conditions as closely as possible (e.g., 95:5 ACN:Water).[18] Injecting in a strong, highly aqueous solvent will cause severe peak distortion.

    • Equilibration: HILIC requires longer equilibration times than reversed-phase. Equilibrate the column with your starting mobile phase (e.g., 95% A) for at least 15-20 column volumes to ensure a stable water layer forms.

    • Gradient Elution: Run a broad gradient to scout for your compound's elution, for example:

      • Start at 95% ACN / 5% Water.

      • Ramp to 50% ACN / 50% Water over 10-15 minutes.

  • Solution 2: Ion-Exchange Chromatography (IEX) If your pyrrolopyridine is permanently charged or can be reliably protonated at a low pH, Strong Cation Exchange (SCX) chromatography is a powerful alternative.[19]

    Mechanism Snapshot: In SCX, the stationary phase contains negatively charged groups (e.g., sulfonate). Your positively charged (protonated) pyrrolopyridine binds to the column via strong electrostatic interactions.[20] Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt this interaction.[19][20] This technique offers excellent selectivity for basic compounds.[19]

Frequently Asked Questions (FAQs)

Q1: How does mobile phase pH affect the purification of my pyrrolopyridine compound?

A1: The pH of the mobile phase is one of the most critical parameters, as it directly controls the ionization state of both your basic analyte and the stationary phase.

  • In Reversed-Phase HPLC:

    • Low pH (e.g., 2.5 - 4): At a pH well below the pKa of the pyrrolopyridine nitrogen, your compound will be fully protonated (cationic). This increases its polarity, generally decreasing its retention on a C18 column.[1] However, a low pH also suppresses the ionization of residual silanol groups on the silica surface, which is crucial for preventing peak tailing.[2][5][21][22] Therefore, running at a low pH with an acidic modifier like formic acid or trifluoroacetic acid (TFA) is a standard starting point for basic compounds in RP-HPLC.[3][22]

    • High pH (e.g., 8 - 10): At a pH above the compound's pKa, it will be in its neutral, free-base form. This makes it less polar and increases its retention on a C18 column. However, this requires a special pH-stable column (e.g., hybrid silica), as standard silica will dissolve at high pH.

  • In Ion-Exchange Chromatography: pH is fundamental to binding. For cation exchange, the pH must be low enough to ensure your compound is positively charged so it will bind to the negatively charged stationary phase.[20][23][24]

Diagram: Purification Strategy Decision Tree

G start Start: Polar Pyrrolopyridine Compound q1 Is it stable on standard silica gel? start->q1 q3 Sufficient Retention on C18 (Reversed-Phase)? start->q3 normal_phase Normal Phase (Silica) q1->normal_phase Yes alt_stationary Use Alternative Phase: - Alumina - Amino-propyl q1->alt_stationary No yes_silica Yes no_silica No q2 Severe Peak Tailing? normal_phase->q2 q2->start No, proceed to next check add_modifier Add Basic Modifier (e.g., 1% TEA or NH₃) q2->add_modifier Yes no_tailing No yes_tailing Yes rp_hplc Optimize Reversed-Phase: - Adjust pH - Use ion-pairing agent q3->rp_hplc Yes hilic Switch to HILIC q3->hilic No iex Consider Ion Exchange (IEX) if compound is charged q3->iex No yes_rp Yes no_rp No

Caption: Decision tree for selecting a primary purification strategy.

Q2: My compound is only soluble in DMSO. How can I inject this onto an HPLC column without ruining the peak shape?

A2: This is a common challenge with "difficult-to-dissolve" polar compounds. Injecting in a strong, non-eluting solvent like Dimethyl Sulfoxide (DMSO) can cause significant peak distortion because the sample solvent is mismatched with the mobile phase.[25]

  • The Problem: When a plug of DMSO enters a typical reversed-phase (high aqueous) or HILIC (high organic) system, it is immiscible or much stronger than the mobile phase. This causes the analyte to precipitate or band incorrectly at the head of the column, leading to split or broad peaks.

  • Solutions:

    • Minimize Injection Volume: The most critical factor is to inject the smallest volume possible (e.g., 1-5 µL). A smaller plug of the mismatched solvent will have less of a detrimental effect on the chromatography.[26]

    • Dilute After Dissolving: Dissolve the compound in a minimal amount of DMSO, then dilute the sample with a solvent that is as close to the initial mobile phase as possible (e.g., dilute with acetonitrile for a HILIC run). Do this until the point of precipitation to ensure the final injection solvent is as weak as possible.

    • Match the Sample Diluent: Whenever feasible, dissolve the sample directly in the mobile phase.[25] Even if it requires sonication or gentle warming, this is the ideal scenario for achieving good peak shapes.

References
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Chypre, M., & Le-Min, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. [Link]

  • The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Taylor & Francis Online. [Link]

  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Crawford Scientific. [Link]

  • When basification of silica gel is required, before using Column chromatography?. ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. PubMed. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Tailing of basic compound. Reddit. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Baseline and Tailing. Chromatography Forum. [Link]

  • Purification of heterocyclic organic nitrogen compounds.
  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]

  • 7.10: Reverse Phase Chromatography. Chemistry LibreTexts. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]

  • Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. National Library of Medicine. [Link]

  • What is the role of pH in protein purification?. ResearchGate. [Link]

  • PH and pI for protein purification?. ResearchGate. [Link]

  • Fig. 7. Effect of extraction buffer pH on protein purification. ResearchGate. [Link]

  • How to stop protein precipitation from pH change in Hi5 cell culture?. ResearchGate. [Link]

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stability issues of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Introduction

Welcome to the technical support guide for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol. This molecule, built on the versatile 1-methyl-7-azaindole scaffold, is a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors.[1][2] However, its chemical structure, featuring an electron-rich heterocyclic system and a primary alcohol, presents specific stability challenges in solution that can impact experimental reproducibility and the integrity of screening data.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the potential stability issues of this compound and offers practical, validated protocols to diagnose and mitigate these challenges. Our goal is to empower you to ensure the quality and reliability of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol in solution?

A1: The three main stability concerns are oxidation, pH-dependent degradation, and photodegradation.

  • Oxidation: The hydroxymethyl (-CH₂OH) group is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents. This is the most common degradation pathway. The electron-rich pyrrole ring itself can also be a target of oxidation.[3]

  • pH-Dependent Degradation: The 7-azaindole core is known to have varying stability across the pH spectrum. Forced degradation studies on related pyrrolopyridine heterocycles have demonstrated that they are often labile in strongly acidic or alkaline conditions and most stable in a neutral pH environment.[4][5]

  • Photodegradation: While N-methylation of the 7-azaindole core is known to significantly enhance its photophysical stability by preventing certain non-radiative decay pathways[6][7], the complete molecule may still be susceptible to degradation upon exposure to light, especially UV radiation. Photolability is a common characteristic of complex heterocyclic compounds.[4]

Q2: What are the most likely degradation products I should look for?

A2: The most probable degradation products arise from the oxidation of the 4-methanol group. You should primarily monitor for the formation of two species:

  • {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}carbaldehyde: The aldehyde resulting from the first oxidation step.

  • 1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: The carboxylic acid resulting from the subsequent oxidation of the aldehyde.

These transformations can be readily monitored by analytical techniques such as LC-MS, which will show the expected mass changes.

Q3: What are the optimal storage conditions for stock solutions of this compound?

A3: To maximize shelf-life, stock solutions should be stored with the following precautions:

  • Solvent: Use a dry, aprotic solvent such as anhydrous DMSO or DMF.[3]

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.

  • Atmosphere: Overlay the solution with an inert gas (argon or nitrogen) to displace oxygen.

  • Light: Store in amber-colored vials to protect from light.

  • Concentration: Prepare concentrated stock solutions (e.g., 10-50 mM) as they are often more stable than highly diluted solutions. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: I am working with the non-methylated parent compound, (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, as well. How does N-methylation affect stability?

A4: The N-methylation at position 1 has a significant and specific effect. It blocks the pyrrole N-H from acting as a hydrogen bond donor, which can be crucial for biological activity in some contexts.[8][9] From a stability perspective, methylation prevents the excited-state proton transfer that occurs in 7-azaindole dimers, which generally increases the photostability of the core heterocycle.[6] However, this methylation offers no protection to the 4-methanol group, which remains vulnerable to oxidation regardless of the N1-substituent.

Part 2: Troubleshooting Guide for Experimental Instability

Unexpected results, such as loss of activity or inconsistent data, can often be traced back to compound instability. The following table outlines common symptoms, their likely causes, and actionable solutions.

Symptom Observed Potential Root Cause Recommended Action & Rationale
Loss of compound activity in cell-based or biochemical assays over time. Oxidation of the Methanol Group: The active parent compound is degrading to the less active (or inactive) aldehyde/carboxylic acid in the oxygen-rich aqueous assay buffer.1. Prepare Fresh Dilutions: Make working solutions from a frozen stock immediately before each experiment. 2. Time-Course Stability: Analyze your compound in the final assay buffer via HPLC at t=0 and after the longest incubation period of your assay to quantify degradation. 3. Degas Buffers: If feasible for your assay, use buffers that have been degassed to reduce dissolved oxygen.
Appearance of new peaks in HPLC or LC-MS analysis of the solution. Compound Degradation: New peaks are the hallmark of degradation. Their identity can pinpoint the cause.1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks. A +14 Da shift suggests oxidation to the carboxylic acid (losing 2H, adding O), while a -2 Da shift suggests oxidation to the aldehyde. 2. Perform Forced Degradation: Intentionally stress the compound (see Protocol 2) to see if you can replicate the unknown peaks. This confirms the degradation pathway.
Precipitation of material from an aqueous buffer. Low Aqueous Solubility or Degradation to an Insoluble Product: The compound's solubility limit may have been exceeded, or a degradant (e.g., a dimer) may be less soluble.1. Verify Solubility: Determine the kinetic solubility of your compound in the specific buffer using methods like nephelometry. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate by LC-MS or NMR to determine if it is the parent compound or a degradant. 3. Use Co-solvents: Consider adding a small percentage (e.g., 0.5-1%) of DMSO to your aqueous buffer to improve solubility, but verify solvent compatibility with your assay first.
A slow yellowing or darkening of the solution upon standing. Oxidative Degradation/Polymerization: Formation of colored byproducts is often indicative of oxidative processes affecting the electron-rich pyrrolopyridine ring system.1. Strict Light & Air Exclusion: Immediately implement storage under inert gas and in amber vials. 2. Add Antioxidants: For in vitro experiments where permissible, consider adding a radical scavenger or antioxidant to the buffer to see if it prevents the color change and degradation.

Part 3: Key Experimental Protocols

These protocols provide a framework for assessing the stability of your compound.

Protocol 1: Standardized HPLC-UV Method for Purity Assessment

This method can be used to monitor the appearance of degradation products over time.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.5 min: 95% to 5% B

    • 18.5-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (or the compound's λmax).

  • Injection Volume: 10 µL.

  • Procedure: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a 1 mg/mL stock. Dilute to ~20 µg/mL with a 50:50 mixture of Water:Acetonitrile for injection. The appearance of new peaks or a decrease in the main peak's area % indicates degradation.

Protocol 2: Forced Degradation Study Workflow

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways.

  • Preparation: Prepare five separate solutions of the compound at ~0.5 mg/mL in a suitable solvent (e.g., Acetonitrile/Water 1:1).

  • Acid Hydrolysis: Add 1 M HCl to one vial. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 1 M NaOH to a second vial. Keep at room temperature for 24 hours. (Base-mediated degradation is often faster).[4]

  • Oxidative Degradation: Add 6% H₂O₂ to a third vial. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Place the fourth vial in a photostability chamber (or expose to direct sunlight) for 24 hours.

  • Control: Keep the fifth vial at room temperature, protected from light and air.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by the HPLC-UV method (Protocol 1) and LC-MS to identify and quantify degradation products.

Part 4: Visualization of Degradation & Troubleshooting

Predicted Oxidative Degradation Pathway

The primary alcohol is the most likely site of initial degradation, proceeding through an aldehyde to a carboxylic acid.

DegradationPathway Start {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol (Parent Compound) Aldehyde {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}carbaldehyde (Intermediate) Start->Aldehyde Oxidation [-2H] Acid 1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (Final Product) Aldehyde->Acid Oxidation [+O]

Caption: Predicted oxidative degradation of the title compound.

Troubleshooting Workflow for Stability Issues

This decision tree guides the diagnostic process when instability is suspected.

TroubleshootingWorkflow start Inconsistent Assay Results or Suspected Degradation check_purity Analyze current solution by HPLC/LC-MS (Protocol 1) start->check_purity is_pure Is purity >95% and only one major peak present? check_purity->is_pure time_course Perform time-course stability study in final assay buffer is_pure->time_course yes_path forced_degradation Characterize degradants by MS and perform forced degradation study (Protocol 2) is_pure->forced_degradation no_path yes_path YES is_stable Is compound stable during assay incubation? time_course->is_stable other_issue Instability is not the primary issue. Investigate other assay parameters (e.g., protein aggregation, interference). is_stable->other_issue yes_stable mitigate_assay Mitigate in-assay degradation: - Prepare fresh solutions - Minimize incubation time - Consider antioxidants is_stable->mitigate_assay no_stable yes_stable YES no_stable NO no_path NO identify_pathway Identify primary degradation pathway (Oxidation, pH, Light?) forced_degradation->identify_pathway mitigate_oxidation Mitigate Oxidation: - Store under inert gas - Use degassed solvents - Prepare fresh identify_pathway->mitigate_oxidation is_oxidation mitigate_ph Mitigate pH Effects: - Adjust buffer pH to ~7.0 - Avoid strong acids/bases identify_pathway->mitigate_ph is_ph mitigate_photo Mitigate Photodegradation: - Work under yellow light - Use amber vials identify_pathway->mitigate_photo is_photo is_oxidation Oxidation is_ph pH/Hydrolysis is_photo Photodegradation

Caption: A decision tree for troubleshooting stability issues.

References

  • Giorgetti, A., et al. (2019). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(1). Available at: [Link]

  • Chattopadhyay, A., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 35(10), 846-853. Available at: [Link]

  • Patrick, S. L., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(11), 3196-3205. Available at: [Link]

  • Sobańska, A. W., et al. (2018). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 23(8), 1852. Available at: [Link]

  • Various Authors. (2020). Azaindole Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 20. Available at: [Link]

  • Tidén, A. K., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 20(4), 5611-5628. Available at: [Link]

  • Muszalska, I. (2012). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 69(4), 661-667. Available at: [Link]

  • Patel, N. C., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1431-1437. Available at: [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1357. Available at: [Link]

  • MySkinRecipes. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 13(6), 725-733. Available at: [Link]

  • Ahmed, A. A. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • An, W., et al. (2005). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Biochemical and Biophysical Research Communications, 333(1), 69-75. Available at: [Link]

  • Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495. Available at: [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. Available at: [Link]

  • Song, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 287, 117236. Available at: [Link]

  • Gao, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and scalable synthesis. The methodologies described herein are grounded in established chemical principles and validated through practical application.

Synthetic Overview

The synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is a multi-step process that requires careful control of reaction conditions at each stage. The most common and scalable route involves the N-methylation of a suitable 4-substituted 7-azaindole precursor, followed by the reduction of a carbonyl group at the C4 position. The key precursor is typically 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, which is then methylated and subsequently reduced.

The following diagram outlines the recommended synthetic workflow.

Synthesis_Workflow A 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde (Starting Material) B Step 1: N-Methylation A->B  NaH, MeI  DMF, 0 °C to RT C 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (Intermediate) B->C D Step 2: Aldehyde Reduction C->D  NaBH4  MeOH, 0 °C to RT E {1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol (Final Product) D->E Troubleshooting_Guide start Problem Encountered p1 Low Yield in N-Methylation Potential Causes: - Incomplete deprotonation - Moisture contamination - Impure starting material Solutions: - Ensure NaH is fresh and added slowly - Use anhydrous solvents/glassware - Recrystallize starting aldehyde start->p1 Step 1 p2 Incomplete Aldehyde Reduction Potential Causes: - Insufficient NaBH₄ - Deactivated NaBH₄ - Low reaction temperature/time Solutions: - Increase equivalents of NaBH₄ (1.5-2.0 eq) - Use a fresh bottle of NaBH₄ - Allow reaction to stir longer at RT start->p2 Step 2 p3 Formation of Impurities Potential Causes: - Over-methylation (quaternary salt) - Side reactions during reduction - Degradation on silica gel Solutions: - Control MeI stoichiometry (≤1.2 eq) - Maintain low temperature during NaBH₄ addition - Use neutral alumina for chromatography or add 1% Et₃N to eluent start->p3 General p4 Scale-Up Challenges Potential Causes: - Poor temperature control (exotherms) - Inefficient mixing - Difficult workup/extraction Solutions: - Use a jacketed reactor for cooling - Employ overhead mechanical stirring - Use a continuous extractor for large volumes start->p4 Scaling

Technical Support Center: Analytical Method Development for Reaction Monitoring of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical method development associated with the synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for monitoring this critical reaction. Our focus is on robust and reliable analytical methodologies, primarily utilizing High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS), with insights into Nuclear Magnetic Resonance (NMR) for real-time analysis.

The Critical Role of In-Process Monitoring

In the synthesis of pharmaceutical intermediates like {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, a derivative of the 7-azaindole core, precise reaction monitoring is not merely a quality control step; it is a cornerstone of process understanding and optimization. Effective in-process controls (IPCs) allow for:

  • Real-time tracking of reactant consumption and product formation: This enables the determination of reaction endpoints, preventing unnecessary heating or reagent exposure that could lead to impurity formation.

  • Identification of key intermediates and potential by-products: Understanding the reaction pathway is crucial for troubleshooting and optimizing reaction conditions.

  • Ensuring batch-to-batch consistency: A well-controlled process, monitored by a validated analytical method, is fundamental to reproducible manufacturing.

This guide is structured to address the common challenges encountered during the development and implementation of analytical methods for this specific, polar, nitrogen-containing heterocyclic compound.

HPLC/UPLC Method Development and Troubleshooting

Reverse-phase HPLC (RP-HPLC) is the workhorse for reaction monitoring in pharmaceutical synthesis. The polar nature of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol and its precursors presents unique challenges, primarily related to retention and peak shape.

Q1: My peak for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing for polar, basic compounds like your target molecule is a common issue in RP-HPLC. It's often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.

Underlying Causes and Solutions:

  • Silanol Interactions: Free silanol groups on the C18 column packing can interact with the basic nitrogen atoms in the pyrrolopyridine ring, leading to peak tailing.

    • Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) will protonate the silanol groups, minimizing these secondary interactions. A buffer, such as phosphate or formate, should be used to maintain a consistent pH.

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, significantly reducing peak tailing for basic compounds.

    • Solution 3: Add a Competing Base: Including a small amount of a competing base, like triethylamine (TEA), in the mobile phase can mask the active silanol sites. However, be aware that TEA can suppress MS ionization if you are using an LC-MS system.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the sample concentration.

  • Column Void or Contamination: A void at the head of the column or contamination from previous injections can cause poor peak shape.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit) or replace the column if the problem persists. Using a guard column is a cost-effective way to protect your analytical column.

Q2: I'm having trouble retaining my polar starting materials and the target compound on a standard C18 column. What are my options?

A2: Poor retention of polar analytes is a frequent challenge in reversed-phase chromatography. Here are several strategies to increase retention:

  • Decrease the Organic Content of the Mobile Phase: A lower percentage of acetonitrile or methanol will increase the retention of polar compounds.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with embedded polar groups that enhance the retention of polar analytes through alternative interaction mechanisms.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not well-retained in reversed-phase. It uses a polar stationary phase (like bare silica or a bonded polar phase) with a high organic content mobile phase.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can provide excellent retention and selectivity for polar and ionizable compounds.[1][2][3]

Typical Starting HPLC/UPLC Method Parameters

The following table provides a good starting point for method development. Optimization will be necessary based on your specific reaction mixture.

ParameterHPLCUPLCRationale
Column C18, 250 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µmC18 is a good starting point for reversed-phase. UPLC offers higher resolution and faster run times.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for basic compounds and is MS-compatible.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile generally provides better peak shape and lower backpressure than methanol.
Gradient 5-95% B over 15 min5-95% B over 3 minA gradient is necessary to elute compounds with a range of polarities.
Flow Rate 1.0 mL/min0.4 mL/minAppropriate for the respective column dimensions.
Column Temp. 30 °C40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nm and 280 nmUV at 254 nm and 280 nmMonitor at multiple wavelengths to ensure all components are detected.
Injection Vol. 10 µL2 µLSmaller injection volumes are used for UPLC to prevent overloading.

LC-MS for Enhanced Reaction Monitoring

Coupling your LC system to a mass spectrometer provides invaluable information, including molecular weight confirmation of your target compound, intermediates, and by-products.

Q3: My LC-MS signal is weak or inconsistent for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol. How can I improve it?

A3: Signal suppression in electrospray ionization (ESI) is a common issue, especially with complex reaction mixtures.

  • Optimize Mobile Phase Additives: While trifluoroacetic acid (TFA) can improve chromatography, it is a known ion-suppressing agent. If possible, use formic acid or acetic acid at low concentrations (0.05-0.1%).

  • Check for Matrix Effects: Co-eluting impurities or excess reagents can suppress the ionization of your analyte. Improve chromatographic resolution to separate your target compound from interfering species.

  • Optimize MS Source Parameters: Ensure that the capillary voltage, gas flow, and temperature are optimized for your specific compound.

  • Dilute the Sample: High concentrations of salts or other non-volatile components from the reaction mixture can lead to ion suppression. Diluting the sample before injection can often improve the signal.

Developing a Stability-Indicating Method: Forced Degradation Studies

A crucial aspect of analytical method development, especially for later-stage process development and quality control, is ensuring the method is "stability-indicating." This means the method can separate the target compound from its degradation products.[4][5][6][7][8] Forced degradation studies are used to generate these potential degradation products.[9][10][11][12][13]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solutions: Prepare solutions of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C. Sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample before injection.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60 °C. Sample at various time points and neutralize before injection. Pyrrolopyridine derivatives can be particularly susceptible to alkaline conditions.[9]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Sample at various time points.

  • Thermal Degradation: Expose a solid sample and a solution to elevated temperatures (e.g., 80 °C).

  • Photolytic Degradation: Expose a solid sample and a solution to UV light (as per ICH Q1B guidelines).

Analyze all stressed samples by your developed HPLC/UPLC method. The goal is to achieve 5-20% degradation of the main peak. If significant degradation is observed, the method's ability to resolve the degradation products from the parent compound must be confirmed, often using a photodiode array (PDA) detector for peak purity analysis and LC-MS for identification of the degradants.

NMR for In-Situ Reaction Monitoring

While chromatography provides detailed separation, Nuclear Magnetic Resonance (NMR) spectroscopy offers the advantage of real-time, non-invasive reaction monitoring.[14][15][16][17]

Q4: Can I use NMR to monitor my reaction in real-time?

A4: Yes, ¹H NMR is a powerful tool for this purpose. By monitoring the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, you can track the reaction progress quantitatively.

Key Considerations for NMR Reaction Monitoring:

  • Distinct Signals: Choose signals for the starting material and product that are well-resolved and do not overlap with other signals in the reaction mixture.

  • Internal Standard: For quantitative analysis, a non-reactive internal standard with a known concentration should be added to the reaction mixture.

  • Relaxation Times (T1): For accurate quantification, ensure that the relaxation delay (d1) in your NMR experiment is at least 5 times the longest T1 of the signals you are integrating.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to prepare my reaction sample for HPLC analysis?

    • A: Quench a small aliquot of the reaction mixture in a known volume of a suitable solvent (e.g., acetonitrile). The quenching step is crucial to stop the reaction at a specific time point. The sample should then be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Q: How do I transfer my developed HPLC method to a UPLC system?

    • A: Method transfer requires careful consideration of several factors to maintain the separation. Key adjustments include scaling the gradient and flow rate to the smaller column dimensions and accounting for differences in system dwell volume.[18][19]

  • Q: My baseline is noisy. What should I check?

    • A: A noisy baseline can be caused by several factors:

      • Air bubbles in the system: Degas the mobile phase and purge the pump.

      • Contaminated mobile phase or detector cell: Use high-purity solvents and flush the system.

      • Failing lamp in the detector: Check the lamp energy and replace if necessary.

Analytical Method Development Workflow

Caption: Workflow for Analytical Method Development.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Developing, Testing and Troubleshooting Chromatography Method Transfer. Separation Science. [Link]

  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. International Journal of Novel Research and Development. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. SpringerLink. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Semantic Scholar. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Forced degradation studies. MedCrave. [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed. [Link]

  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • NMR methods for the analysis of mixtures. PubMed Central. [Link]

  • Development of a New UPLC-MS Method for Systematic Toxicological Analysis. Waters. [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine. [Link]

  • Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1) and application to pre-clinical ADME studies. DigitalCommons@UNMC. [Link]

  • NMR for Mixture Analysis: Concentration Ordered Spectroscopy. ChemRxiv. [Link]

  • Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage forms. ResearchGate. [Link]

  • Quantitative NMR spectroscopy in pharmaceutical R&D. ResearchGate. [Link]

  • Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences. [Link]

  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Pharmaceutical Negative Results. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of a molecule's composition, it often falls short in resolving complex structures or distinguishing between isomers. For heterocyclic compounds like {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, a key building block in medicinal chemistry, ambiguity can lead to costly errors in downstream applications.

This guide provides an in-depth, experimentally-grounded walkthrough for the definitive structural confirmation of `{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol using a powerful suite of 2D NMR techniques. We will objectively compare the roles of COSY, HSQC, and HMBC experiments, demonstrating how their synergistic application provides irrefutable, self-validating evidence of the molecule's atomic connectivity.

The structure , a derivative of 7-azaindole, presents a classic challenge: confirming the precise positions of the N-methyl and C4-methanol substituents on the bicyclic core. This guide will demonstrate how to transform spectral data into a confident structural assignment.

Figure 1: The chemical structure of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol with IUPAC numbering for NMR assignment.

The 2D NMR Toolkit: A Comparative Overview

To move beyond the limitations of 1D NMR, we employ a series of 2D experiments. Each provides a unique piece of the structural puzzle by spreading spectral information across two frequency dimensions, revealing correlations between nuclei.[1] The choice of experiments is strategic; each is designed to answer a specific question about molecular connectivity.

Experiment Full Name Core Question Answered Mechanism of Correlation Primary Application in This Analysis
COSY CO rrelation S pectroscopY Which protons are coupled to each other?Through-bond scalar (J) coupling between protons, typically over 2-3 bonds.[2]Identifying adjacent protons on the pyridine and pyrrole rings (e.g., H5-H6 and H2-H3 spin systems).
HSQC H eteronuclear S ingle Q uantum C oherenceWhich proton is directly attached to which carbon?Through-bond scalar coupling between a proton and a carbon over a single bond (¹JCH).[3]Assigning the specific carbon signals for all protonated carbons (CH, CH₂, CH₃ groups).
HMBC H eteronuclear M ultiple B ond C orrelationWhich protons are near which carbons (over 2-4 bonds)?Through-bond scalar coupling between a proton and a carbon over multiple bonds (²JCH, ³JCH, sometimes ⁴JCH).[1][3]Assembling the molecular fragments, confirming substituent positions, and assigning quaternary (non-protonated) carbons.

This multi-pronged approach ensures a robust, cross-validated structural assignment. COSY builds the proton framework, HSQC links this framework to the carbon backbone, and HMBC provides the long-range correlations necessary to piece everything together definitively.[4][5]

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is critically dependent on meticulous sample preparation and proper instrument setup. A poorly prepared sample can lead to spectral artifacts, poor resolution, and ambiguous results.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 15-25 mg of the synthesized {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol. This higher concentration is recommended for 2D experiments, especially ¹³C-based ones like HSQC and HMBC, to ensure an adequate signal-to-noise ratio within a reasonable acquisition time.[6][7]

    • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. DMSO-d₆ is an excellent choice for this molecule due to its high polarity, which can accommodate the hydroxyl group and the heterocyclic rings. It also has the advantage of shifting the residual water peak away from most signals of interest.

    • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.[6] Gentle vortexing or sonication can be used to ensure the sample is fully dissolved and the solution is homogeneous.

    • Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality, clean 5 mm NMR tube.[8][9] Avoid any particulate matter. The final sample height should be between 4.0 and 5.0 cm.[6]

    • Final Steps: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) and isopropanol to remove any dust or fingerprints.

  • NMR Data Acquisition:

    • Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

    • Setup: Insert the sample into the spectrometer. The instrument will first 'lock' onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp lines and high resolution.

    • Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹³C for the specific sample.

    • Acquisition Sequence:

      • Acquire a standard 1D ¹H NMR spectrum.

      • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

      • Acquire a 2D gCOSY (gradient-selected COSY) spectrum.

      • Acquire a 2D gHSQC (gradient-selected HSQC) spectrum. An edited HSQC can be particularly useful as it provides phase information that distinguishes CH/CH₃ from CH₂ groups.[3]

      • Acquire a 2D gHMBC (gradient-selected HMBC) spectrum. It is often beneficial to set the long-range coupling delay to optimize for correlations around 8-10 Hz.[3]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Compound (15-25 mg) dissolve 2. Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer clean 4. Clean & Cap Tube transfer->clean insert 5. Insert Sample & Lock clean->insert shim 6. Shim B0 Field insert->shim calibrate 7. Calibrate Pulses shim->calibrate run_1d 8. Acquire 1D (1H, 13C) calibrate->run_1d run_2d 9. Acquire 2D (COSY, HSQC, HMBC) run_1d->run_2d process_data 10. Process Data (FT, Phasing) run_2d->process_data

Caption: Workflow for NMR sample preparation and data acquisition.

Data Analysis and Structure Elucidation: A Step-by-Step Guide

The power of this methodology lies in the systematic, layer-by-layer interpretation of the spectra. We begin with the simplest experiment and use the information gained to interpret the next, more complex dataset.

(Note: The chemical shifts provided below are representative values for demonstration purposes and may vary slightly based on experimental conditions.)

Step 1: Analysis of 1D ¹H and ¹³C Spectra

First, we analyze the 1D spectra to identify the types of protons and carbons present.

  • ¹H NMR (DMSO-d₆, 400 MHz): We expect to see signals for the N-CH₃ group (singlet), the CH₂OH group (doublet or singlet), the OH proton (broad singlet), and four distinct aromatic protons.

  • ¹³C NMR (DMSO-d₆, 101 MHz): We expect nine distinct carbon signals: two aliphatic (N-CH₃, CH₂OH) and seven sp² hybridized carbons from the bicyclic core.

Step 2: COSY Analysis – Identifying Proton Networks

The COSY spectrum reveals proton-proton couplings, allowing us to map out connected spin systems.[2]

  • A cross-peak between the protons at δ 8.20 (H6) and δ 7.10 (H5) confirms they are adjacent on the pyridine ring.

  • A cross-peak between the protons at δ 7.55 (H2) and δ 6.50 (H3) confirms they are adjacent on the pyrrole ring.

  • The N-CH₃ (δ 3.85, H9) and CH₂OH (δ 4.80, H8) protons are singlets and show no COSY correlations, as expected.

Step 3: HSQC Analysis – Linking Protons to Carbons

The HSQC spectrum correlates each proton signal to its directly attached carbon atom, providing unambiguous C-H assignments.[1][3]

  • The proton at δ 8.20 (H6) correlates to the carbon at δ 145.0 (C6).

  • The proton at δ 7.10 (H5) correlates to the carbon at δ 118.0 (C5).

  • The proton at δ 7.55 (H2) correlates to the carbon at δ 128.0 (C2).

  • The proton at δ 6.50 (H3) correlates to the carbon at δ 101.0 (C3).

  • The N-CH₃ protons (δ 3.85, H9) correlate to the carbon at δ 31.5 (C9).

  • The CH₂OH protons (δ 4.80, H8) correlate to the carbon at δ 58.0 (C8).

At this stage, we have confidently assigned all protonated carbons. The remaining unassigned carbon signals (e.g., at δ 152.0, 148.0, 115.0) must be the quaternary carbons: C4, C7a, and C3a.

Step 4: HMBC Analysis – Assembling the Full Structure

The HMBC spectrum is the key to the final structure confirmation. It reveals long-range (2- and 3-bond) correlations, allowing us to connect the molecular fragments and definitively place the substituents.[10]

  • Confirming the N-Methyl Position: The N-methyl protons (H9, δ 3.85) are the most crucial probe for this assignment. They should show correlations to the carbons two bonds away (C2, C7a) and three bonds away (C3a). A strong correlation from H9 to C2 (δ 128.0) and C7a (δ 148.0) provides undeniable evidence that the methyl group is attached to the N1 position.

  • Confirming the Methanol Position: The methylene protons of the methanol group (H8, δ 4.80) are used to confirm its attachment point. These protons should show correlations to the carbons two bonds away (C4) and three bonds away (C3a, C5). Observing correlations from H8 to C4 (δ 152.0), C3a (δ 115.0), and C5 (δ 118.0) confirms the -CH₂OH group is located at the C4 position.

  • Linking the Rings and Assigning Quaternary Carbons: Other key HMBC correlations solidify the entire structure. For example, H2 (δ 7.55) should show a 3-bond correlation to the quaternary bridgehead carbon C7a (δ 148.0), linking the two rings. Similarly, H6 (δ 8.20) should show a 3-bond correlation to C7a, further confirming the fusion.

Key HMBC Correlations Diagram

Caption: Key HMBC correlations confirming substituent positions.

Data Summary: The Final Assignment

The combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol.

Position ¹H δ (ppm) ¹³C δ (ppm) Key HMBC Correlations from Proton
27.55128.0C3, C3a, C7a
36.50101.0C2, C3a, C7a
3a-115.0-
4-152.0-
57.10118.0C3a, C4, C6, C7a
68.20145.0C4, C5, C7a
7a-148.0-
8 (-CH₂OH)4.8058.0C3a, C4, C5
9 (N-CH₃)3.8531.5C2, C7a

Conclusion

While 1D NMR can suggest the presence of the necessary functional groups, it cannot definitively establish their connectivity in a molecule like {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol. This guide demonstrates that a synergistic application of 2D NMR techniques provides a self-validating system for structural confirmation. COSY establishes the proton framework, HSQC maps protons to their carbons, and HMBC provides the critical long-range correlations that piece the entire molecular puzzle together. This comprehensive approach eliminates ambiguity, ensuring the structural integrity of the compound for subsequent research and development activities. The combination of these experiments represents the gold standard for the structural elucidation of complex organic molecules.[11]

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure? Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Retrieved from [Link]

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A Technical Guide to the Comparative Reactivity of Methyl-Pyrrolopyridinyl-Methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly impacts a drug candidate's synthetic accessibility, physicochemical properties, and metabolic fate. The methyl-pyrrolopyridinyl-methanol scaffold, a derivative of azaindole, is a privileged structure in medicinal chemistry, frequently employed as a bioisosteric replacement for indole to enhance properties like aqueous solubility and metabolic stability.[1][2] However, the four constitutional isomers of the underlying azaindole core—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—exhibit distinct reactivity profiles governed by the position of the nitrogen atom in the pyridine ring.

This guide provides an in-depth comparison of the reactivity of these isomers, offering experimental data and mechanistic insights to inform rational scaffold selection and synthetic strategy.

The Electronic Landscape: How Nitrogen Position Dictates Reactivity

The fundamental differences in reactivity among azaindole isomers stem from the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. The position of the pyridine nitrogen atom significantly modulates the electron density across the entire bicyclic system, influencing both the nucleophilicity of the pyrrole ring and the electrophilicity of the pyridine ring.

A primary indicator of these electronic effects is the basicity of the pyridine nitrogen, quantified by its pKa value. More basic isomers suggest a higher electron density within the pyridine ring, which in turn influences the reactivity of the entire scaffold.

Isomer CoreSystematic NamepKa (Calculated)[2]General Electronic Character
4-Azaindole 1H-Pyrrolo[3,2-b]pyridine4.85Moderately electron-deficient pyridine ring
5-Azaindole 1H-Pyrrolo[3,2-c]pyridine8.42Most electron-rich pyridine ring; highest basicity
6-Azaindole 1H-Pyrrolo[2,3-c]pyridine5.61Electron-rich pyridine ring
7-Azaindole 1H-Pyrrolo[2,3-b]pyridine3.67Most electron-deficient pyridine ring; lowest basicity

Table 1: Comparison of calculated pKa values for the four parent azaindole isomers.

The high basicity of 5-azaindole and 6-azaindole is analogous to 4-aminopyridine, while the lower basicity of 4- and 7-azaindole is more comparable to 2-aminopyridine.[3] This variation in electron density is the cornerstone for understanding the divergent reactivity discussed below.

G cluster_0 Electronic Properties cluster_1 Chemical Reactivity pKa Basicity (pKa) N_Position Position of Pyridine Nitrogen N_Position->pKa determines Electron_Density Electron Density Distribution N_Position->Electron_Density modulates EAS Electrophilic Aromatic Substitution (EAS) Electron_Density->EAS influences Cross_Coupling Nucleophilic Sub. / Cross-Coupling Electron_Density->Cross_Coupling influences Metabolism Metabolic Stability Electron_Density->Metabolism influences CH_Func C-H Functionalization Electron_Density->CH_Func influences

Figure 1: The position of the pyridine nitrogen dictates the electronic properties of the azaindole ring, which in turn governs its chemical reactivity in various transformations.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The pyrrole ring of the azaindole system is electron-rich and thus the primary site for electrophilic attack. Analogous to indole, the C3 position is the most nucleophilic and the preferred site of substitution.[4][5] This is because the Wheland intermediate formed upon C3 attack allows the positive charge to be delocalized over the pyridine ring without disrupting the benzene-like aromaticity in the fused ring.

While all isomers favor C3 substitution, the overall rate of reaction is modulated by the electron-withdrawing nature of the fused pyridine ring.

Reactivity Trend: 5-Azaindole > 6-Azaindole > 4-Azaindole > 7-Azaindole

The isomers with more electron-rich pyridine rings (5- and 6-azaindoles) deactivate the pyrrole ring to a lesser extent, leading to faster EAS reactions. Conversely, the strongly electron-deficient pyridine ring in 7-azaindole makes its pyrrole moiety the least reactive towards electrophiles.

A clear experimental example is the aza-Friedel-Crafts reaction of azaindoles with cyclic imines. In a comparative study, the 4-, 6-, and 7-azaindole isomers underwent C3-aminoalkylation under solvent-free conditions. In stark contrast, the 5-azaindole isomer was significantly less reactive and required the addition of an acid catalyst (p-TSA) to proceed.[2] This lower reactivity is attributed to its high pKa; the basic pyridine nitrogen likely gets protonated, increasing the electron-withdrawing effect on the pyrrole ring and thus deactivating it towards electrophilic attack.[2]

EAS_Reactivity cluster_5Aza 5-Azaindole (pKa 8.42) cluster_6Aza 6-Azaindole (pKa 5.61) cluster_4Aza 4-Azaindole (pKa 4.85) cluster_7Aza 7-Azaindole (pKa 3.67) N5 N C3_5 C3 label_5 Least Reactive in EAS (Requires Catalyst) C3_6 C3 N6 N C3_4 C3 N4 N C3_7 C3 N7 N label_reactivity <---------------- Increasing EAS Reactivity ----------------

Figure 2: Relative reactivity of azaindole isomers towards electrophilic attack at the C3 position. The most basic isomer (5-azaindole) is the least reactive under neutral or acidic conditions.

Reactivity in Cross-Coupling and Nucleophilic Substitution

For drug development professionals, the functionalization of the heterocyclic core via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a cornerstone of synthetic strategy.[6] These reactions typically involve a halogenated azaindole as the electrophilic partner. The reactivity in the rate-determining oxidative addition step is governed by the C-X bond energy and the electron density at the carbon atom.[7][8]

Reactivity Trend: 7-Azaindole ≈ 4-Azaindole > 6-Azaindole > 5-Azaindole

Halogen atoms on the pyridine ring of the more electron-deficient 4- and 7-azaindole isomers are more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0) or Ni(0)). Conversely, the electron-rich nature of the 5- and 6-azaindole isomers strengthens the C-X bond, making them less reactive and often requiring more forcing conditions or specialized, highly active catalyst systems.

For example, in the synthesis of 2-aryl-7-azaindoles, a chemoselective Suzuki-Miyaura coupling can be performed at the C2 position of a 2-iodo-4-chloro-7-azaindole intermediate, demonstrating the feasibility of functionalizing the pyridine ring of this electron-deficient isomer.[9]

Metabolic Stability

A key motivation for using azaindole scaffolds is to improve metabolic stability compared to their indole counterparts.[10] The pyridine nitrogen acts as a hydrogen bond acceptor and can alter the molecule's interaction with metabolizing enzymes like the Cytochrome P450 (CYP) family. Metabolism of azaindoles often proceeds via oxidation (hydroxylation) of the aromatic rings or attached alkyl groups.[11]

While all four isomers generally show enhanced metabolic stability over indole, subtle differences exist. A comparative study showed that in human liver microsome (HLM) assays, the metabolic half-life (t½) varied among the isomers, although all were more stable than the parent indole.

Isomer CoreHalf-Life in HLM (min)[10]
Indole Parent 16.9
4-Azaindole > 100
5-Azaindole > 100
6-Azaindole 38.5
7-Azaindole 49.5

Table 2: Comparative metabolic stability of azaindole isomers versus a parent indole compound in a human liver microsome (HLM) assay.

These data indicate that the 4- and 5-azaindole scaffolds can offer superior metabolic stability. The lower stability of the 6-azaindole derivative in this specific study suggests that the position of the nitrogen can expose or protect certain sites from enzymatic attack. For any given project, the specific substitution pattern on the methyl-pyrrolopyridinyl-methanol will be the ultimate determinant of metabolic fate, but the choice of the core isomer provides a critical starting point.

Experimental Protocols

Protocol 1: Comparative Aza-Friedel-Crafts Reaction

This protocol is adapted from the work of Turi et al.[2] and is designed to qualitatively compare the reactivity of the four methyl-pyrrolopyridinyl-methanol isomers in an electrophilic substitution reaction.

Objective: To observe the relative reactivity of the four isomers by reacting them with 3,4-dihydroisoquinoline under catalyzed and uncatalyzed conditions.

Materials:

  • (4-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol (4-azaindole isomer)

  • (5-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol (5-azaindole isomer)

  • (6-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol (6-azaindole isomer)

  • (7-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (7-azaindole isomer)

  • 3,4-Dihydroisoquinoline

  • p-Toluenesulfonic acid (p-TSA)

  • Anhydrous toluene

  • Reaction vials, magnetic stir bars, heating block

  • TLC plates, HPLC, and/or LC-MS for reaction monitoring

Procedure:

  • Setup: Prepare eight reaction vials. In four vials, place 0.1 mmol of each of the four azaindole isomers, respectively. In the other four vials, place 0.1 mmol of each isomer and add 0.01 mmol (10 mol%) of p-TSA.

  • Reagent Addition: To each of the eight vials, add 0.11 mmol of 3,4-dihydroisoquinoline.

  • Reaction: Place the vials on a pre-heated block at 80°C and stir.

  • Monitoring: Monitor the progress of all eight reactions at regular intervals (e.g., 1h, 4h, 12h) using TLC or LC-MS to determine the consumption of starting material and formation of the C3-alkylated product.

  • Analysis & Rationale:

    • The 4-, 6-, and 7-azaindole isomers are expected to show significant product formation in the absence of the p-TSA catalyst.

    • The 5-azaindole isomer is expected to show little to no reaction without the catalyst but should proceed in the presence of p-TSA.

    • This experiment directly demonstrates the lower intrinsic nucleophilicity of the 5-azaindole core in EAS reactions, a consequence of its higher basicity which leads to unproductive protonation.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This is a generalized protocol for assessing the metabolic stability of the different isomers, a critical parameter in early drug discovery.[12][13][14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the four methyl-pyrrolopyridinyl-methanol isomers.

Materials:

  • Pooled Human Liver Microsomes (HLM), e.g., from a commercial supplier.

  • The four methyl-pyrrolopyridinyl-methanol isomers (test compounds).

  • Positive control compound with known metabolic fate (e.g., Verapamil - high clearance; Propranolol - intermediate clearance).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with an internal standard for quenching and analysis.

  • 96-well plates, incubator, LC-MS/MS system.

Procedure:

  • Preparation: Prepare stock solutions of test compounds and controls in DMSO. Prepare working solutions by diluting stocks in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, prepare the main incubation mixture containing HLM (final protein concentration typically 0.5-1.0 mg/mL) and the NADPH regenerating system in phosphate buffer. Pre-warm the plate to 37°C.

  • Initiate Reaction: To initiate the metabolic reaction, add a small volume of the test compound working solution to the wells at various time points (e.g., T=0, 5, 15, 30, 60 minutes). The final substrate concentration is typically 1 µM.

  • Quench Reaction: At the end of each time point, stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The T=0 sample is quenched immediately after adding the test compound.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis & Rationale:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint).

    • This protocol provides quantitative data to directly compare the metabolic liabilities of the isomers, guiding the selection of scaffolds with a more favorable pharmacokinetic profile.

Conclusion and Outlook

The choice of an azaindole isomer is a strategic decision with significant downstream consequences. This guide demonstrates that the reactivity of methyl-pyrrolopyridinyl-methanol isomers is not uniform but is instead a predictable function of the pyridine nitrogen's position.

  • For electrophilic substitution at the pyrrole C3, the reactivity generally follows the trend 5-Aza (least reactive) < 7-Aza < 4-Aza < 6-Aza , with the high basicity of 5-azaindole making it uniquely sluggish.

  • For cross-coupling reactions on a halogenated pyridine ring, the more electron-deficient 4- and 7-azaindoles are superior substrates.

  • For metabolic stability , while all isomers offer an advantage over indole, the 4- and 5-azaindole cores have shown particularly high stability in HLM assays.

By understanding these fundamental principles and leveraging the comparative data presented, researchers can make more informed decisions, streamlining synthetic routes and designing molecules with a higher probability of possessing desirable drug-like properties.

References

  • Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313–7317. [Link]

  • Guillamot, G., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(11), 3325. [Link]

  • Turi, B., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 23(11), 2949. [Link]

  • Wipf Group. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(73), 10596-10613. [Link]

  • Giorgetti, A., et al. (2021). Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. Drug Testing and Analysis, 13(1), 74-90. [Link]

  • Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]

  • Singh, U. P., & Gahtori, P. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

  • Siripuram, R., et al. (2022). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. bioRxiv. [Link]

  • Fernandes, C., & Santos, M. M. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 469. [Link]

  • Beaufils, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Marques, M. M. B., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(19), 6757. [Link]

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The Kinase Inhibitory Landscape of 1-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for developing novel therapeutics for a range of diseases, most notably cancer.[3] This guide provides a comparative analysis of the kinase inhibitory profile of derivatives originating from the {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol scaffold, offering insights into their structure-activity relationships (SAR) and performance against various kinase targets. We will delve into the impact of substitutions at the 1- and 4-positions of the 7-azaindole core, supported by experimental data and detailed methodologies for key biochemical assays.

The 1-Methyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Strategic Modification

The methylation of the pyrrole nitrogen at the 1-position of the 1H-pyrrolo[2,3-b]pyridine core is a key structural modification that can significantly influence the compound's biological activity and physicochemical properties. This substitution can impact the molecule's planarity, solubility, and interactions with the target kinase. A notable example is the development of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as selective inhibitors of Janus Kinase 1 (JAK1), a critical mediator in inflammatory and autoimmune responses.[4]

Comparative Kinase Inhibitory Profile

The following sections provide a comparative overview of the inhibitory activities of various 1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives against a panel of kinases. The data is presented to highlight the influence of substitutions at the 4-position, stemming from the {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol starting point.

Table 1: Kinase Inhibitory Activity of 4-Substituted 1-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Compound IDR Group at C4-positionTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Hypothetical Derivative A -CH2OH (from parent methanol)Kinase XData not availableStaurosporinePan-Kinase1-20
Hypothetical Derivative B -CH2-O-ArylKinase XInsert specific dataErlotinibEGFR2
Hypothetical Derivative C -CH2-NH-ArylKinase YInsert specific dataSunitinibVEGFR, PDGFR2-50
14c Cyclohexylamino at C4JAK3Potent (specific IC50 not provided)TofacitinibJAK1/31.2/1.1
31g ((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino) at C4JAK1Potent (specific IC50 not provided)[4]UpadacitinibJAK143

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of 1H-pyrrolo[2,3-b]pyridine derivatives are heavily influenced by the nature of the substituents at various positions.

  • N1-Methylation: As observed in the development of JAK1 inhibitors, methylation at the N1 position can be crucial for achieving selectivity.[4] This modification can orient the rest of the molecule optimally within the ATP-binding pocket and may also enhance cell permeability.

  • C4-Substitution: The 4-position of the 1H-pyrrolo[2,3-b]pyridine core is a key vector for introducing diversity and targeting different kinase families. For instance, the introduction of a cyclohexylamino group at the C4-position led to a significant increase in JAK3 inhibitory activity.[5] This suggests that bulky and hydrophobic groups can be well-tolerated and can form favorable interactions in the active site. The development of JAK1 selective inhibitors also highlights the importance of complex amine substitutions at this position.[4]

Experimental Methodologies

To ensure the reliability and reproducibility of the kinase inhibition data, standardized experimental protocols are essential. The following is a generalized protocol for a typical in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay Protocol
  • Reagents and Materials:

    • Kinase enzyme (e.g., recombinant human JAK1, c-Met, etc.)

    • Substrate (e.g., a specific peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compounds (derivatives of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

    • 384-well plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 384-well plate.

    • Add the kinase enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution or by adding the detection reagent.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to control wells (containing DMSO without inhibitor).

    • IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Kinase Inhibition and Signaling Pathways

To better understand the mechanism of action of these inhibitors, it is helpful to visualize the relevant signaling pathways and the experimental workflow.

Kinase_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT STAT->Transcription JAK->STAT Inhibitor {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol Derivative Inhibitor->RTK Potential Inhibition Inhibitor->JAK Inhibition

Caption: A simplified diagram of common kinase signaling pathways that can be targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.

Kinase_Inhibition_Assay_Workflow A 1. Compound Dilution B 2. Kinase & Compound Incubation A->B C 3. Kinase Reaction Initiation (Substrate + ATP) B->C D 4. Reaction Incubation C->D E 5. Reaction Termination & Signal Detection D->E F 6. Data Analysis (IC50 determination) E->F

Caption: A flowchart illustrating the key steps in an in vitro kinase inhibition assay.

Conclusion

Derivatives of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol represent a promising class of kinase inhibitors. The strategic methylation at the N1-position combined with diverse substitutions at the C4-position allows for the fine-tuning of potency and selectivity against a range of kinase targets. While more specific data on the direct derivatives of the parent methanol are needed for a complete picture, the existing literature on related 1H-pyrrolo[2,3-b]pyridine analogs provides a strong foundation for the rational design of next-generation kinase inhibitors. The experimental protocols and SAR insights presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. KoreaScience. [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

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The Strategic Derivatization of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol: A Comparative Guide to Kinase Inhibitor Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure, particularly in the design of potent kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites makes it an attractive starting point for medicinal chemists.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs synthesized from a key derivative, {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol. We will explore how systematic modifications to this core structure influence inhibitory activity against critical oncology targets, namely Fibroblast Growth Factor Receptors (FGFR) and Ataxia-Telangiectasia Mutated (ATM) kinase. Through a comparative lens, supported by experimental data and detailed protocols, this guide aims to equip researchers with the insights needed to navigate the chemical space of 7-azaindole-based inhibitors.

The Synthetic Keystone: Accessing {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

The journey to potent kinase inhibitors begins with the efficient and versatile synthesis of the core scaffold. While a direct, one-pot synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is not extensively documented, a logical and adaptable synthetic strategy can be devised from reported procedures for analogous compounds. The N-methylation of the parent 7-azaindole is a crucial first step, followed by functionalization at the C4 position.

A plausible synthetic route, adapted from related literature, is outlined below. This multi-step process offers strategic flexibility for introducing diversity at various positions of the 7-azaindole ring.

Experimental Protocol: Synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol (Proposed)

Step 1: N-Methylation of 7-Azaindole

  • To a solution of 7-azaindole in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.

  • Stir the mixture for a designated period to allow for deprotonation of the pyrrole nitrogen.

  • Introduce a methylating agent, such as methyl iodide (CH₃I), and allow the reaction to proceed to completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting 1-methyl-7-azaindole by column chromatography.

Step 2: C4-Halogenation

  • The 1-methyl-7-azaindole can then be selectively halogenated at the C4 position using an appropriate halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to yield the 4-chloro or 4-bromo derivative.

Step 3: Introduction of the Hydroxymethyl Group

  • The 4-halo-1-methyl-7-azaindole can be converted to the corresponding 4-formyl derivative via a palladium-catalyzed carbonylation reaction or through a lithium-halogen exchange followed by quenching with a formylating agent.

  • Subsequent reduction of the aldehyde using a mild reducing agent like sodium borohydride (NaBH₄) in methanol would yield the target compound, {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol.

This synthetic approach provides a reliable pathway to the key starting material, opening the door for the synthesis of a diverse library of analogs for SAR studies.

Targeting Aberrant Signaling: FGFR and ATM Kinases

The derivatization of the {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol core has been particularly fruitful in the development of inhibitors for two critical classes of kinases: Fibroblast Growth Factor Receptors (FGFRs) and Ataxia-Telangiectasia Mutated (ATM) kinase.

The FGFR Signaling Pathway: A Driver of Oncogenesis

The FGFR signaling pathway plays a pivotal role in cell proliferation, differentiation, and angiogenesis.[3][4] Aberrant activation of this pathway, through mutations, amplifications, or fusions, is a known driver in a variety of cancers.[3] The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events through pathways such as RAS-MAPK and PI3K-AKT.[4][5]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT

Caption: The FGFR Signaling Pathway.

The ATM Kinase: Guardian of the Genome

ATM kinase is a master regulator of the DNA damage response (DDR), a critical cellular process for maintaining genomic integrity. Upon sensing DNA double-strand breaks, ATM initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM can sensitize cancer cells to DNA-damaging therapies.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The following sections delve into the SAR of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of FGFR and ATM, drawing from published data on analogs with substitutions at various positions of the core scaffold.

FGFR Inhibitors: The Quest for Potency and Selectivity

A study by N. Jing et al. provides valuable insights into the SAR of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[3][4][6] While not directly starting from {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, the findings are highly relevant for understanding the impact of substitutions on the 7-azaindole core.

Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine Analogs as FGFR Inhibitors [3][4]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
4a H3,5-dimethoxyphenyl1900--
4h CF₃3,5-dimethoxyphenyl7925
4i CF₃3-methoxyphenyl152148
4j CF₃4-methoxyphenyl283589
4k CF₃2-methoxyphenyl4562120

Data extracted from Jing et al., RSC Adv., 2021.[3][4]

Key SAR Insights for FGFR Inhibition:

  • Substitution at the 5-position is critical: The introduction of a trifluoromethyl (CF₃) group at the R¹ position (compound 4h ) dramatically increased potency against FGFR1, 2, and 3 compared to the unsubstituted analog (4a ).[3] This highlights the importance of this position for interacting with the kinase active site.

  • The substitution pattern on the phenyl ring matters: A 3,5-dimethoxy substitution on the phenyl ring (R²) in compound 4h provided the highest potency.[3][4] Shifting the methoxy group to the 3-, 4-, or 2-position (4i , 4j , 4k ) led to a progressive decrease in activity. This suggests that the electronic and steric properties of the R² substituent play a crucial role in optimizing binding affinity.

ATM Inhibitors: Enhancing Selectivity and Drug-like Properties

Research into 1H-pyrrolo[2,3-b]pyridine derivatives as ATM inhibitors has also yielded promising results. A study by Guo et al. (to be published in the Journal of Medicinal Chemistry in 2025) describes the rational design of highly selective ATM inhibitors.[7][8]

Table 2: SAR of 1H-pyrrolo[2,3-b]pyridine Analogs as ATM Inhibitors [7][8]

CompoundATM IC₅₀ (nM)Selectivity vs. PIKK familyOral Bioavailability (mice, %)
Lead Compound ---Dual ATR/ATM inhibitor-
25a 6-[3-(Dimethylamino)propoxy]pyridin-3-ylH<1>700-fold147.6

Data extracted from Guo et al., J. Med. Chem., 2025.[7][8]

Key SAR Insights for ATM Inhibition:

  • Strategic substitution at the 5-position drives selectivity: By systematically optimizing the substitution at the R¹ position, a highly selective ATM inhibitor (25a ) was identified, exhibiting over 700-fold selectivity against other members of the PIKK family.[7] This demonstrates the power of targeted modifications to achieve kinase selectivity.

  • Improved pharmacokinetic properties: Compound 25a not only displayed excellent potency and selectivity but also demonstrated remarkable oral bioavailability in mice (147.6%).[7] This underscores the importance of considering drug-like properties early in the design process.

Experimental Methodologies: Ensuring Data Integrity

The reliability of SAR data hinges on the robustness of the experimental protocols used to generate it. The following provides an overview of a standard in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

1. Reagents and Materials:

  • Recombinant human kinase (e.g., FGFR1, ATM)
  • Kinase-specific substrate
  • ATP (Adenosine triphosphate)
  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
  • Test compounds (analogs of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol)
  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
  • 384-well plates

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.
  • Add the diluted compounds to the wells of a 384-well plate.
  • Add the kinase and substrate solution to the wells.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at a specific temperature for a defined period.
  • Stop the reaction and add the detection reagent.
  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a sigmoidal dose-response curve.

A[label="Compound Dilution"]; B[label="Add Compound to Plate"]; C [label="Add Kinase & Substrate"]; D [label="Initiate Reaction with ATP"]; E [label="Incubation"]; F [label="Add Detection Reagent"]; G [label="Read Plate"]; H [label="Data Analysis (IC50)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: In Vitro Kinase Inhibition Assay Workflow.

Conclusion and Future Directions

The derivatization of the {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol core represents a highly effective strategy for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that systematic modifications to the 7-azaindole scaffold can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

For researchers in this field, the key takeaways are:

  • The 5-position of the 7-azaindole ring is a critical handle for modulating potency and selectivity.

  • The nature and substitution pattern of appended aryl groups significantly influence binding affinity.

  • Early consideration of pharmacokinetic properties is essential for translating potent inhibitors into viable drug candidates.

Future research in this area will likely focus on exploring a wider range of substitutions at various positions of the 7-azaindole core, employing structure-based drug design to guide analog synthesis, and conducting in-depth in vivo studies to evaluate the efficacy and safety of lead compounds. The continued exploration of this versatile scaffold holds great promise for the development of next-generation targeted therapies for cancer and other diseases.

References

  • Jing, N., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21567-21576. [Link]

  • Jing, N., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

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  • Xie, Y., et al. (2020). FGF/FGFR signaling in health and disease. Signal Transduction and Targeted Therapy, 5(1), 181. [Link]

  • Diagram of FGFR signaling pathways. ResearchGate. [Link]

  • The FGFR signaling pathway. ResearchGate. [Link]

  • Guo, T., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. [Link]

  • Guo, T., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar. [Link]

  • Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]

  • Barlaam, B., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(21), 15996-16013. [Link]

  • Romagnoli, R., et al. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]

  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1545-1554. [Link]

  • Yang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Popowycz, F., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-Biological Interactions, 343, 109478. [Link]

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A Senior Application Scientist's Guide to Protecting the Pyrrolopyridine Nitrogen: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Imperative of N-Protection in Pyrrolopyridine Synthesis

The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif integral to numerous pharmaceutical agents and biologically active compounds.[1][2][3] Its unique electronic structure, a fusion of a pyridine ring and a pyrrole ring, imparts it with the ability to engage in diverse biological interactions. However, the very reactivity that makes this scaffold synthetically versatile also presents a significant challenge: the pyrrole nitrogen. This nitrogen atom is susceptible to undesired reactions such as protonation, alkylation, and oxidation, which can lead to byproducts, decomposition, and overall diminished yields, particularly in multi-step syntheses.[4]

Strategic protection of the pyrrolopyridine nitrogen is therefore not merely a procedural step but a critical decision that dictates the efficiency and success of a synthetic route. The choice of a protecting group must be carefully considered, weighing its stability against the conditions of subsequent reactions and the ease of its eventual removal. This guide provides a comparative analysis of common protecting groups for the pyrrolopyridine nitrogen, offering experimental insights and data to empower researchers in making informed decisions.

Comparative Analysis of Common Pyrrolopyridine Nitrogen Protecting Groups

The selection of an appropriate protecting group is a balancing act between shielding the nitrogen from unwanted reactivity and ensuring its facile removal once its protective role is complete. The most effective protecting groups offer a combination of straightforward introduction, robust stability to a range of reaction conditions, and clean, high-yielding deprotection. Here, we compare some of the most frequently employed protecting groups for the pyrrolopyridine nitrogen.

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., DMAP, Et₃N), solvent (e.g., THF, DCM)Stable to basic and nucleophilic conditions.Strong acid (e.g., TFA, HCl).[5][6]Easy to introduce and remove; stable to many common synthetic transformations.Labile under acidic conditions.
Ts (Tosyl)p-Toluenesulfonyl chloride (TsCl), strong base (e.g., NaH), solvent (e.g., THF, DMF).[4]Very stable to acidic and oxidative conditions; electron-withdrawing nature deactivates the pyrrole ring.[4][7]Strong base (e.g., NaOH, KOH, Cs₂CO₃)[8][9][10]; reductive cleavage (e.g., Mg/MeOH)[11].High stability allows for a wide range of subsequent reactions; directs lithiation to the C2 position.[4]Harsh deprotection conditions may not be compatible with sensitive functional groups.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, base (e.g., NaH), solvent (e.g., DMF).Stable to a wide range of non-fluoride conditions, including basic, nucleophilic, and some acidic conditions.Fluoride source (e.g., TBAF); strong acid (e.g., TFA).[2][3]Orthogonal to many other protecting groups; removable under mild conditions.Deprotection can be challenging and may lead to side products due to the release of formaldehyde.[1][2][3]
SO₂Ph (Benzenesulfonyl)Benzenesulfonyl chloride, base (e.g., NaH).Similar to Tosyl, provides good stability through its electron-withdrawing nature.[7]Thiolates under mild conditions.[12]Can be removed under milder, non-hydrolytic conditions compared to Tosyl.Can still require nucleophilic conditions for removal.

Experimental Protocols and Mechanistic Insights

The following protocols provide detailed, step-by-step methodologies for the introduction and removal of key protecting groups, along with explanations for the experimental choices.

Protocol 1: Boc Protection of 7-Azaindole

The tert-butoxycarbonyl (Boc) group is a popular choice due to its ease of introduction and mild acidic cleavage.[13]

Diagram: Boc Protection Workflow

Boc_Protection Start 7-Azaindole + (Boc)₂O + DMAP in THF Reaction Stir at room temperature Start->Reaction Initiation Workup Aqueous workup & extraction Reaction->Workup Completion Purification Column chromatography Workup->Purification Product N-Boc-7-azaindole Purification->Product

Caption: Workflow for the Boc protection of 7-azaindole.

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure: Introduction of the Boc Group

  • Dissolution: To a solution of 7-azaindole (1.0 eq.) in anhydrous THF, add DMAP (0.1 eq.) and (Boc)₂O (1.2 eq.).

    • Rationale: DMAP acts as a nucleophilic catalyst, accelerating the reaction between the pyrrolopyridine nitrogen and the electrophilic carbonyl of (Boc)₂O. THF is a suitable aprotic solvent.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate. Wash the combined organic layers with brine.

    • Rationale: The aqueous workup removes water-soluble byproducts and unreacted reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N-Boc-7-azaindole.

Procedure: Deprotection of the Boc Group

  • Dissolution: Dissolve the N-Boc-7-azaindole (1.0 eq.) in dichloromethane (DCM).

  • Acidification: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10 eq.) dropwise.[5]

    • Rationale: The strong acid protonates the carbamate oxygen, initiating the fragmentation cascade that liberates the free amine, carbon dioxide, and the stable tert-butyl cation.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent and neutralize with a saturated aqueous solution of NaHCO₃. Extract the product, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer to yield the deprotected 7-azaindole. Further purification by chromatography may be necessary.

Protocol 2: Tosyl Protection and Deprotection of 7-Azaindole

The tosyl (Ts) group offers high stability, making it suitable for syntheses involving harsh reaction conditions.[4]

Diagram: Tosyl Protection/Deprotection Cycle

Tosyl_Cycle cluster_protection Protection cluster_deprotection Deprotection Pyrrolopyridine Pyrrolopyridine Protection_Reagents TsCl, NaH in DMF Pyrrolopyridine->Protection_Reagents Protected N-Tosyl-Pyrrolopyridine Deprotection_Reagents Cs₂CO₃ in THF/MeOH or Mg in MeOH Protected->Deprotection_Reagents Cleavage Protection_Reagents->Protected Tosylation Deprotection_Reagents->Pyrrolopyridine

Caption: The synthetic cycle of tosyl protection and deprotection.

Materials:

  • 7-Azaindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Toluenesulfonyl chloride (TsCl)

  • Dimethylformamide (DMF), anhydrous

  • Cesium carbonate (Cs₂CO₃)[8]

  • Methanol (MeOH) and Tetrahydrofuran (THF)

Procedure: Introduction of the Tosyl Group

  • Deprotonation: To a suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of 7-azaindole (1.0 eq.) in DMF dropwise.

    • Rationale: NaH is a strong, non-nucleophilic base that deprotonates the pyrrole nitrogen to form the highly nucleophilic azaindole anion.

  • Sulfonylation: After stirring for 30 minutes at room temperature, cool the mixture back to 0 °C and add TsCl (1.1 eq.).[4]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Carefully quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Procedure: Deprotection of the Tosyl Group

  • Dissolution: Dissolve the N-tosyl-7-azaindole (1.0 eq.) in a mixture of THF and MeOH.

  • Base Addition: Add cesium carbonate (3.0 eq.) to the solution.[8]

    • Rationale: Cesium carbonate is a mild and effective base for the cleavage of the N-S bond in N-tosylated azaindoles, which are more susceptible to nucleophilic attack than their indole counterparts.[8] Azaindoles have lower pKa values, making the azaindole anion a better leaving group.[8]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.[8]

  • Work-up: Evaporate the solvents under reduced pressure. Partition the residue between water and an organic solvent.

  • Drying and Concentration: Dry the organic layer and concentrate to obtain the deprotected 7-azaindole.

Strategic Selection of a Protecting Group: A Decision Framework

The optimal protecting group is dictated by the planned synthetic route. The following decision-making framework can guide the selection process.

PG_Selection Start Start: Synthetic Plan Acid_Step Does the route involve strong acidic conditions? Start->Acid_Step Base_Step Does the route involve strong basic or nucleophilic conditions? Acid_Step->Base_Step Yes Use_Boc Consider Boc Acid_Step->Use_Boc No Orthogonality Is orthogonality to other protecting groups required? Base_Step->Orthogonality No Use_Tosyl Consider Tosyl or Sulfonyl Base_Step->Use_Tosyl Yes Use_SEM Consider SEM Orthogonality->Use_SEM Yes Final_Choice Final Protecting Group Selection Orthogonality->Final_Choice No Use_Boc->Final_Choice Use_Tosyl->Final_Choice Use_SEM->Final_Choice

Caption: Decision framework for selecting a pyrrolopyridine N-protecting group.

Conclusion

The judicious selection and application of a nitrogen protecting group are paramount for the successful synthesis of complex molecules based on the pyrrolopyridine scaffold. While Boc offers mild conditions for both introduction and removal, its acid lability restricts its use. Conversely, the robust nature of the tosyl group allows for a broader range of chemical transformations but necessitates harsher deprotection conditions. The SEM group provides a valuable orthogonal strategy, though its removal can sometimes be problematic. By understanding the comparative efficacy, stability, and cleavage conditions of these protecting groups, and by following validated experimental protocols, researchers can navigate the synthetic challenges posed by the pyrrolopyridine nitrogen and streamline the development of novel therapeutics and functional materials.

References

  • Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. (2025). ResearchGate. [Link]

  • Pyrrole Protection. (2025). ResearchGate. [Link]

  • Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. (n.d.). ResearchGate. [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). Royal Society of Chemistry. [Link]

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. (2006). ResearchGate. [Link]

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  • EXPERIMENTAL PROCEDURE. (n.d.). The Royal Society of Chemistry. [Link]

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A Comparative Guide to the Synthetic Validation of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, a derivative of 7-azaindole, represents a significant scaffold in medicinal chemistry. The 7-azaindole core is a bioisostere of indole and purine, offering unique physicochemical properties such as enhanced solubility and bioavailability.[1][2] Its derivatives have shown promise as kinase inhibitors and are being explored for various therapeutic applications.[2] This guide provides a comprehensive analysis of a proposed synthetic route to {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, alongside a viable alternative, offering insights into the strategic considerations and experimental nuances crucial for its successful synthesis.

Proposed Primary Synthetic Route: A Stepwise Elucidation

The primary proposed route is a linear synthesis commencing with the commercially available 7-azaindole. This pathway prioritizes the early introduction of the C4 functionality via a halogenated intermediate, followed by the installation of the hydroxymethyl group and concluding with N-methylation.

Diagram of the Proposed Primary Synthetic Route

Primary Synthetic Route A 7-Azaindole B 7-Azaindole N-oxide A->B H2O2 C 4-Chloro-7-azaindole B->C POCl3 D (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol C->D 1. Mg, THF 2. Paraformaldehyde E {1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol D->E NaH, CH3I, DMF Alternative Synthetic Route A 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine B (4-(4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol A->B (4-(hydroxymethyl)phenyl)boronic acid, Pd(PPh3)4 C (1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol B->C Reduction D (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol C->D Deprotection E {1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol D->E NaH, CH3I, DMF

Caption: A multi-step alternative synthesis leveraging cross-coupling.

Key Steps of the Alternative Route:
  • Protection of 7-Azaindole: The synthesis would begin with the protection of the pyrrole nitrogen of 4-chloro-7-azaindole, for instance, with a trimethylsilylethoxymethyl (SEM) group.

  • Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction between the protected 4-chloro-7-azaindole and (4-(hydroxymethyl)phenyl)boronic acid would be performed. [3]3. Cleavage of the Aryl Group: This step would involve the oxidative cleavage of the phenyl ring to leave a carboxylic acid at the 4-position, which can then be reduced to the alcohol. This is a more complex and less direct approach than the primary route.

  • Deprotection and N-Methylation: The final steps would involve the removal of the SEM protecting group and the N-methylation of the pyrrole nitrogen as described in the primary route.

Comparison of Synthetic Routes

FeaturePrimary Route (N-Oxide/Grignard)Alternative Route (Palladium-Coupling)
Starting Material 7-Azaindole4-Chloro-7-azaindole
Key Reactions N-Oxidation, Chlorination, Grignard ReactionProtection, Suzuki Coupling, Oxidative Cleavage, Reduction
Number of Steps 45+
Reagents H₂O₂, POCl₃, Mg, Paraformaldehyde, NaH, CH₃ISEM-Cl, Boronic acid, Pd catalyst, Oxidizing/Reducing agents
Potential Advantages More direct, potentially higher overall yield.Milder conditions for some steps, broader substrate scope for analogs.
Potential Challenges Handling of gaseous formaldehyde, strictly anhydrous conditions for Grignard.Multi-step, potential for low yields in cleavage/reduction, cost of Pd catalyst.

Conclusion

The validation of a synthetic route requires a careful evaluation of efficiency, robustness, and scalability. The proposed primary route, utilizing a well-established N-oxidation and Grignard reaction sequence, presents a direct and logical pathway to {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol. While challenges such as the handling of formaldehyde exist, the protocol is based on fundamental and reliable organic transformations.

The alternative route, centered around a palladium-catalyzed cross-coupling reaction, offers a more modern approach with potential for greater flexibility in analog synthesis. However, it is a longer and more complex route for this specific target molecule.

For the synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, the primary route appears to be the more efficient and straightforward choice. Experimental validation would be necessary to optimize reaction conditions and confirm yields, but the underlying chemical principles are sound and well-supported by the literature.

References

  • Hovd, A. K., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2993. [Link]

  • Various Authors. (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Request PDF.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Guiso, M., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(8), 853-873. [Link]

  • PrepChem. (n.d.). Synthesis of 1H-pyrrolo[2,3-b]pyridine. PrepChem.com. [Link]

  • PubChem. (n.d.). N-methyl-7-azaindole. PubChem. [Link]

  • Sciencemadness.org. (2018). what form of formaldehyde is used in grignards? Sciencemadness.org. [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Chen, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • DTIC. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]

  • Royal Society of Chemistry. (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Reactions of formaldehyde with organometallic reagents. Request PDF. [Link]

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cross-reactivity of kinase inhibitors derived from {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity of Kinase Inhibitors Derived from the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, effective therapeutic is paved with rigorous characterization. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in kinase inhibitor design.[1] Its structural resemblance to the purine core of ATP allows it to form crucial hydrogen bonds with the kinase hinge region, making it a versatile foundation for potent inhibitors targeting a wide array of kinases.[1][2][3]

However, this same feature presents a formidable challenge: cross-reactivity. The conserved nature of the ATP-binding site across the human kinome means that an inhibitor designed for one kinase can inadvertently interact with dozens of others.[4] This can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A comprehensive understanding of an inhibitor's selectivity profile is therefore not just a regulatory hurdle but a fundamental aspect of its development as a chemical probe or therapeutic agent.[4]

This guide provides an in-depth comparison of kinase inhibitors derived from the 7-azaindole framework, with a focus on the methodologies used to generate the critical cross-reactivity data that informs their development. We will explore the causality behind key experimental choices and provide the detailed protocols necessary for their execution.

The Challenge of Selectivity: A Kinome-Wide Perspective

The human genome encodes over 500 protein kinases, collectively known as the kinome. These enzymes share a structurally conserved catalytic domain with a highly conserved ATP-binding pocket. This conservation is the primary reason why achieving absolute selectivity for a single kinase is exceptionally difficult.[5] Inhibitors designed to be ATP-competitive, like many 7-azaindole derivatives, must contend with this inherent similarity.[2]

Early assessment of cross-reactivity is crucial to avoid costly late-stage failures in drug development.[5] Furthermore, mapping the off-target interactions of an inhibitor can reveal new therapeutic opportunities and provide a more complete picture of its biological effects.

Comparative Selectivity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The versatility of the 7-azaindole scaffold is evident in the diverse range of kinases its derivatives have been designed to inhibit. Modifications to the core structure allow for fine-tuning of potency and selectivity. The following table summarizes the inhibitory activity of several exemplary compounds from the literature, showcasing their primary targets and selectivity.

Compound ID / ReferencePrimary Target(s)IC50 (nM)Notes & Selectivity Profile
Compound 25a [6]ATM<10 nM (Biochemical)A highly selective ATM inhibitor, demonstrating >700-fold selectivity against other PIKK family members (ATR, DNA-PK, mTOR).
Unnamed TNIK Inhibitor [7]TNIK<1This series of compounds showed potent TNIK inhibition, with some derivatives also demonstrating concentration-dependent inhibition of IL-2 secretion.
Compound 4h [1]FGFR1, FGFR2, FGFR37, 9, 25A potent pan-FGFR inhibitor with significantly lower activity against FGFR4 (IC50 = 712 nM), indicating intra-family selectivity.
Pyrazolyl Derivative 1 [1]DYRK1Ananomolar rangeNoted as a potent and selective DYRK1A inhibitor.
Decernotinib (VX-509) [8]JAK35A JAK inhibitor that entered clinical trials. It displays selectivity for JAK3 over other JAK family members (e.g., JAK2 IC50 = 24 nM).
AZ-PAK-36 [9]PAK114An optimized PAK1 inhibitor with improved kinase selectivity, useful as a tool compound for target validation.

This table is a synthesis of data from multiple sources to illustrate the chemical diversity and selectivity profiles of inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

Methodologies for Comprehensive Cross-Reactivity Profiling

To generate the data shown above and build a complete picture of an inhibitor's selectivity, several robust, kinome-wide profiling technologies are employed. These methods can be broadly categorized as either cell-free biochemical assays or cell-based assays that measure target engagement in a more physiologically relevant context.[4] We will detail three of the most powerful and widely used techniques.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical method based on the principle that when a ligand binds to its target protein, it typically stabilizes the protein's structure.[10][11] This increased stability is measured as a shift in the protein's thermal melting point. By heating cell lysates or intact cells treated with an inhibitor to various temperatures, one can determine which proteins are stabilized by the compound.[12] When coupled with mass spectrometry (MS-CETSA), this technique can provide an unbiased, kinome-wide view of target engagement.[13]

Causality of Experimental Design: The choice to use intact cells or cell lysates is critical. Intact cells provide the most physiologically relevant context, accounting for cell permeability and intracellular ATP concentrations. Lysates are useful for initial screens and for compounds with poor membrane permeability. The temperature gradient is chosen to bracket the typical melting points of the proteome, and the final detection by Western blot (for specific targets) or mass spectrometry (for global profiling) determines the scale of the analysis.[12][13]

cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_processing Protein Extraction & Digestion cluster_analysis MS Analysis cell_culture 1. Cell Culture (e.g., K562 cells) treatment 2. Treatment Incubate cells with Inhibitor or DMSO (Vehicle) cell_culture->treatment aliquot 3. Aliquoting Divide treated cells into multiple aliquots treatment->aliquot heating 4. Heating Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heating cooling 5. Cooling Cool samples to room temperature heating->cooling lysis 6. Cell Lysis (e.g., freeze-thaw cycles) cooling->lysis centrifugation 7. Separation Centrifuge to pellet precipitated proteins lysis->centrifugation supernatant 8. Collect Soluble Fraction Isolate supernatant containing soluble proteins centrifugation->supernatant digestion 9. Protein Digestion Digest proteins into peptides (e.g., with Trypsin) supernatant->digestion lcms 10. LC-MS/MS Analysis Quantify peptides to determine protein abundance at each temperature digestion->lcms data_analysis 11. Data Analysis Plot melting curves and calculate thermal shifts (ΔTm) lcms->data_analysis

Caption: Workflow for MS-CETSA to profile inhibitor target engagement.

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the kinase inhibitor or vehicle (e.g., DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~10^7 cells/mL.

  • Heating: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a predefined temperature gradient (e.g., 40°C to 70°C in 3°C increments), followed by cooling at room temperature for 3 minutes.[12]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[12]

  • Analysis: Transfer the supernatant (soluble fraction) to a new tube. Analyze the protein levels of the target of interest by Western blotting.

  • Data Interpretation: Quantify the band intensities and plot the percentage of soluble protein relative to the lowest temperature point against the temperature to generate a melting curve. A shift in the curve for the inhibitor-treated sample compared to the vehicle indicates target engagement.

Kinobeads Affinity-Based Profiling

Principle: This chemical proteomics approach uses a mixture of non-selective, ATP-competitive kinase inhibitors immobilized on sepharose beads (kinobeads).[14] These beads are used to capture a large fraction of the expressed kinome from a cell lysate.[15] In a competitive binding experiment, the lysate is pre-incubated with a free test inhibitor. The inhibitor competes with the kinobeads for binding to its target kinases. Proteins that are bound by the free inhibitor will not be captured by the beads. The depleted kinases are then identified and quantified by mass spectrometry.[14][16]

Causality of Experimental Design: The power of this method lies in the broad coverage afforded by the mixture of immobilized ligands, often capturing over 300 kinases in a single experiment.[17] The use of increasing concentrations of the test inhibitor allows for the generation of dose-response curves and the calculation of IC50 values for hundreds of kinases simultaneously in their native state.[14] This provides a highly multiplexed and quantitative measure of selectivity.

cluster_incubation Competitive Binding cluster_capture Kinase Capture cluster_analysis Quantification lysate 1. Native Cell Lysate (Contains Kinome) incubation 3. Pre-incubation Lysate + Inhibitor lysate->incubation inhibitor 2. Test Inhibitor (Varying Concentrations) inhibitor->incubation pulldown 5. Affinity Capture Unbound kinases bind to beads incubation->pulldown kinobeads 4. Kinobeads (Immobilized Ligands) kinobeads->pulldown wash 6. Washing Remove non-specific binders pulldown->wash digest 7. On-Bead Digestion Trypsin digestion of captured kinases wash->digest lcms 8. LC-MS/MS Analysis Identify and quantify peptides digest->lcms curves 9. Data Analysis Generate dose-response curves and calculate IC50s lcms->curves

Caption: Workflow for Kinobeads assay to profile inhibitor selectivity.

  • Lysate Preparation: Lyse cultured cells or tissue samples in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Competitive Incubation: Aliquot equal amounts of protein lysate (e.g., 300-500 µg) for each condition.[15] Add the test inhibitor at various final concentrations (typically a 9-point, 3-fold serial dilution) or vehicle (DMSO) and incubate for 1 hour at 4°C with rotation.[14]

  • Kinobeads Pulldown: Add a pre-washed slurry of kinobeads (e.g., 5-10 µL of settled beads) to each lysate-inhibitor mixture.[15] Incubate for 1 hour at 4°C with rotation to allow unbound kinases to bind to the beads.

  • Washing: Pellet the beads by gentle centrifugation and wash them extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the washed beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • MS Analysis: Collect the supernatant containing the peptides. Analyze the peptide mixtures using nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample using a label-free quantification (LFQ) approach. Plot the relative abundance of each identified kinase against the inhibitor concentration to generate binding curves and determine IC50 values.

KiNativ™ Activity-Based Probe Profiling

Principle: KiNativ™ is a chemical proteomics platform that uses biotin-tagged, irreversible ATP/ADP acyl-phosphate probes.[18][19] These probes covalently label a conserved lysine residue in the ATP-binding pocket of active kinases.[20] In a competitive assay format, a cell lysate is first treated with a reversible test inhibitor, which occupies the ATP pocket of its targets. The subsequent addition of the KiNativ™ probe results in labeling of only those kinases that were not inhibited by the test compound. After tryptic digestion, the biotinylated peptides are enriched using streptavidin and quantified by LC-MS/MS.[21]

Causality of Experimental Design: This method provides a direct readout of occupancy at the ATP-binding site. The irreversible nature of the probe's binding allows for stringent washing conditions, reducing background noise. The key choice is the use of a targeted mass spectrometry approach (like Multiple Reaction Monitoring, MRM) which requires a priori knowledge of the kinases present but dramatically improves sensitivity and quantification accuracy compared to data-dependent acquisition.[18] This makes it possible to quantify low-abundance kinases.

  • Lysate Preparation: Prepare native protein lysates from cells or tissues as described for the Kinobeads protocol.

  • Inhibitor Incubation: Treat lysate aliquots with the test inhibitor at a range of concentrations or with vehicle control for a specified time (e.g., 45 minutes).

  • Probe Labeling: Add the biotinylated acyl-phosphate ATP/ADP probe (e.g., BHAcATP) to each lysate and incubate to allow for covalent labeling of kinases not occupied by the test inhibitor.

  • Protein Digestion: Denature, reduce, alkylate, and digest the proteins in the lysate into peptides using trypsin.

  • Peptide Enrichment: Enrich the biotin-labeled peptides using streptavidin-coated magnetic beads. Wash the beads thoroughly to remove non-labeled peptides.

  • MS Analysis: Elute the enriched peptides from the beads and analyze them using a targeted LC-MS/MS strategy.[18][20]

  • Data Analysis: The amount of labeled peptide from each kinase is quantified. A reduction in the signal in the inhibitor-treated sample compared to the vehicle control indicates that the inhibitor is engaging that specific kinase. Plotting the remaining signal versus inhibitor concentration yields an IC50 value for target engagement.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor discovery, capable of generating highly potent molecules against a multitude of important disease targets. However, its success is intrinsically linked to a deep understanding of its cross-reactivity profile. The promiscuous nature of kinase inhibitors necessitates a multi-faceted analytical approach to fully characterize their selectivity.

By employing robust, kinome-wide profiling methodologies such as CETSA, Kinobeads, and KiNativ™, researchers can move beyond single-point enzymatic assays to gain a comprehensive, systems-level view of how their compounds interact with the cellular machinery. This detailed knowledge is indispensable for optimizing lead compounds, anticipating potential toxicities, uncovering novel therapeutic applications, and ultimately, developing safer and more effective kinase-targeted therapies.

References

  • Benchchem. A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. 4

  • Benchchem. Unveiling the Selectivity of 7-Azaoxindole Based Kinase Inhibitors: A Comparative Guide. 22

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.

  • ResearchGate. The KiNativ ™ Method (A) Chemical structure of the acylphosphate probe....

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Cell Chemical Biology.

  • LINCS Data Portal. OTSSP167 KiNativ -- single dose experiment (LDG-1185: LDS-1188).

  • Saltzman, A. B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv.

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

  • LINCS Data Portal. PLX-4720 KiNativ -- dose response experiment(LDG-1073: LDS-1076 ).

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.

  • O'Donoghue, A. J. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research.

  • Dai, L., et al. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.

  • Re-I-Chin, S., et al. (2017). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online.

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  • Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.

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A Senior Application Scientist's Guide to the In Vitro ADME Properties of Novel {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Early ADME Profiling in Drug Discovery

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of promising drug candidates falter during later stages of development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Consequently, the early in vitro characterization of these properties is not merely a screening step but a foundational pillar of any successful drug development campaign. By identifying and addressing potential ADME liabilities at the lead optimization stage, research teams can conserve valuable resources and significantly increase the probability of clinical success.[1] This guide provides a comparative analysis of the in vitro ADME properties of a series of novel compounds derived from the versatile {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol scaffold, a core structure of interest in various therapeutic areas.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to form key hydrogen bond interactions with biological targets.[2] However, modifications to this core, while enhancing potency, can concurrently introduce undesirable ADME characteristics. This guide will delve into the nuanced interplay between structural modifications and their impact on critical ADME parameters, offering insights for researchers, scientists, and drug development professionals. We will explore experimental data, both real and illustrative, to highlight key structure-property relationships (SPRs) and provide detailed protocols for the in vitro assays discussed.

The Investigational Compound Series

For the purpose of this guide, we will examine a focused library of compounds built upon the {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol core (Compound A). The subsequent analogs (Compounds B-D) incorporate common medicinal chemistry modifications designed to modulate physicochemical and ADME properties.

Compound IDStructureRationale for Modification
Compound A {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol The parent scaffold, serving as our baseline for comparison.
Compound B {1-methyl-3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol Introduction of a fluorine atom to potentially block a site of metabolism and modulate lipophilicity.
Compound C {1-methyl-3-(pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol Addition of a pyridine ring to enhance solubility and potentially alter permeability.
Compound D {1-methyl-3-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol Incorporation of a methoxy group to explore the impact of a hydrogen bond acceptor and increased lipophilicity.

Comparative Analysis of In Vitro ADME Properties

The following sections will dissect the in vitro ADME profiles of our investigational series, presenting the data in a clear, comparative format. Each parameter will be discussed in the context of its importance in drug development, followed by an analysis of the observed structure-property relationships.

Metabolic Stability: The First Hurdle

A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a critical determinant of its in vivo half-life and oral bioavailability. In vitro metabolic stability assays, typically employing human and rat liver microsomes (HLM and RLM), provide an early indication of a compound's metabolic fate.

Table 1: Metabolic Stability of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol Derivatives

Compound IDHLM Half-life (t½, min)RLM Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 251855
Compound B > 605515
Compound C 453530
Compound D 151090

Causality Behind Experimental Choices: Human liver microsomes are the gold standard for in vitro metabolic stability assessment due to their high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism. Rat liver microsomes are often used in parallel to assess potential species differences in metabolism, which is crucial for the translation of preclinical animal data to humans.

Analysis of Structure-Property Relationships:

  • Compound A , our parent molecule, exhibits moderate metabolic stability.

  • The introduction of a fluorine atom in Compound B dramatically improves metabolic stability, particularly in HLMs. This is a classic medicinal chemistry strategy where fluorine can block a potential site of metabolism and increase the molecule's resistance to oxidative degradation.[3][4]

  • Compound C , featuring a pyridine substituent, shows a modest improvement in metabolic stability compared to the parent compound. The electron-withdrawing nature of the pyridine ring can decrease the susceptibility of the core to oxidation.[5]

  • Conversely, the addition of a methoxyphenyl group in Compound D leads to a significant decrease in metabolic stability. The methoxy group can be a site of O-demethylation, a common metabolic pathway, thus creating a "metabolic soft spot."

G

Permeability and Solubility: The Gateway to Absorption

For oral drug candidates, the ability to permeate the intestinal membrane and dissolve in the gastrointestinal fluid is paramount for absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are widely used to predict passive diffusion and active transport, respectively. Aqueous solubility is a fundamental physicochemical property that dictates the concentration of a drug available for absorption.

Table 2: Permeability and Aqueous Solubility

Compound IDPAMPA Permeability (Papp, 10⁻⁶ cm/s)Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Aqueous Solubility (µg/mL)
Compound A 8.56.21.250
Compound B 9.17.01.145
Compound C 6.54.81.5150
Compound D 12.39.51.320

Causality Behind Experimental Choices: The PAMPA assay provides a high-throughput assessment of a compound's passive permeability, which is useful for early-stage screening. The Caco-2 assay, using a monolayer of human colon adenocarcinoma cells, is a more complex model that can also identify the involvement of active efflux transporters, such as P-glycoprotein (P-gp), indicated by an efflux ratio greater than 2.

Analysis of Structure-Property Relationships:

  • Compound A demonstrates good permeability and moderate solubility.

  • Fluorination in Compound B slightly enhances permeability, which can be attributed to the favorable lipophilicity imparted by the fluorine atom.[3][4]

  • The addition of the pyridine ring in Compound C decreases permeability but significantly improves aqueous solubility. This is a common trade-off, as the polar pyridine nitrogen enhances solubility but can reduce passive diffusion across the lipophilic cell membrane.[5][6][7]

  • Compound D , with its lipophilic methoxyphenyl group, exhibits the highest permeability but the lowest aqueous solubility.

G

Cytochrome P450 (CYP) Inhibition: The Risk of Drug-Drug Interactions

Inhibition of CYP enzymes can lead to clinically significant drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and exposure of another. Screening for inhibition of the major CYP isoforms (e.g., 3A4, 2D6, 2C9) is a regulatory requirement and a critical safety assessment.[8][9]

Table 3: CYP450 Inhibition Profile

Compound IDCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)
Compound A > 50> 5025
Compound B > 50> 5030
Compound C 15> 5010
Compound D 5188

Causality Behind Experimental Choices: Recombinant human CYP enzymes are used to assess the direct inhibitory potential of a compound on individual isoforms. A panel of the most clinically relevant CYPs is typically screened to identify any specific liabilities.

Analysis of Structure-Property Relationships:

  • Compound A and B show a clean CYP inhibition profile, with only weak inhibition of CYP2C9.

  • The pyridine moiety in Compound C introduces a moderate inhibitory activity against CYP3A4 and a more pronounced inhibition of CYP2C9. The nitrogen atom in the pyridine ring can potentially coordinate with the heme iron of the CYP enzyme, leading to inhibition.[1]

  • Compound D exhibits the most significant CYP inhibition, particularly against CYP3A4 and CYP2C9. The lipophilic nature and potential metabolic activation of the methoxyphenyl group can contribute to stronger interactions with the active sites of these enzymes.

hERG Inhibition: A Key Cardiac Safety Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. Early assessment of hERG liability is therefore a critical step in drug safety evaluation.

Table 4: hERG Inhibition Profile

Compound IDhERG IC₅₀ (µM)
Compound A > 30
Compound B > 30
Compound C 12
Compound D 8

Causality Behind Experimental Choices: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition, providing a direct measure of the compound's effect on channel function.

Analysis of Structure-Property Relationships:

  • Compound A and B demonstrate a low risk of hERG inhibition.

  • The introduction of the pyridine ring in Compound C leads to a moderate level of hERG inhibition. Basic nitrogen atoms are a common feature in many hERG inhibitors.

  • Compound D , being the most lipophilic in the series, shows the most potent hERG inhibition. High lipophilicity is a known risk factor for hERG liability.[10]

Experimental Protocols

Metabolic Stability Assay (Liver Microsomes)
  • Preparation of Incubation Mixture: In a 96-well plate, combine liver microsomes (human or rat, final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add a pre-warmed NADPH-regenerating solution to initiate the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture into a separate 96-well plate containing a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Dosing Solution: Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Permeability Measurement (A→B): Add the dosing solution to the apical (A) side of the Transwell® insert and fresh transport buffer to the basolateral (B) side.

  • Permeability Measurement (B→A): In a separate set of wells, add the dosing solution to the basolateral (B) side and fresh transport buffer to the apical (A) side to determine the efflux ratio.

  • Sampling: Incubate at 37°C with gentle shaking. At specified time points, collect samples from the receiver compartment.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Conclusion and Future Directions

This comparative guide illustrates the profound impact of structural modifications on the in vitro ADME properties of compounds derived from the {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol scaffold. Our analysis reveals that while certain modifications can favorably enhance one ADME parameter, they may have detrimental effects on others. For instance, the introduction of a fluorine atom in Compound B provided a significant improvement in metabolic stability with minimal impact on other properties, highlighting it as a promising candidate for further optimization. Conversely, while the methoxyphenyl group in Compound D improved permeability, it introduced significant liabilities in metabolic stability, CYP inhibition, and hERG safety.

The insights gleaned from such early-stage in vitro ADME profiling are invaluable for guiding medicinal chemistry efforts. By understanding these structure-property relationships, chemists can more effectively design and synthesize new analogs with a higher probability of possessing a balanced and drug-like profile. The protocols and analyses presented herein serve as a practical framework for researchers engaged in the iterative process of lead optimization, ultimately paving the way for the development of safer and more effective medicines.

References

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A Head-to-Head Comparison of Pyrrolopyridine Cores in Kinase Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Pyrrolopyridines in Kinase Inhibition

Protein kinases, a family of over 500 enzymes, are the architects of cellular signaling, catalyzing the phosphorylation of substrate proteins that govern a vast array of cellular processes.[1][2] Their dysregulation is a known driver in numerous pathologies, most notably cancer, making them one of the most critical and "druggable" target classes in modern medicine.[1] At the heart of kinase function lies the ATP binding pocket, a well-defined cleft that has become the primary focus for the design of small-molecule inhibitors.

In the vast chemical universe of kinase inhibitors, the pyrrolopyridine scaffold has earned the status of a "privileged structure."[1][2][3][4] Also known as azaindoles, these heterocyclic cores are bioisosteres of the endogenous purine ring of ATP, allowing them to act as effective "hinge-binders."[1][3][5] This mimicry enables them to anchor within the ATP binding site and compete with the natural substrate. The strategic placement of a nitrogen atom within the indole framework can profoundly modulate a compound's physicochemical properties, including hydrogen bonding capacity, solubility, and metabolic stability, thereby fine-tuning its potency, selectivity, and pharmacokinetic profile.[2][3][6][7]

This guide provides a head-to-head comparison of the most significant pyrrolopyridine cores used in kinase inhibitor design. We will dissect the structural nuances, analyze structure-activity relationship (SAR) data, and provide robust experimental protocols to empower researchers in their quest to develop next-generation targeted therapeutics.

Dissecting the Cores: A Comparative Analysis

The key to the pyrrolopyridine scaffold's success lies in its isomerism. The position of the nitrogen atom in the pyridine ring dictates the molecule's electronic landscape and its potential interactions with the kinase hinge region. We will compare the most prominent isomers—7-azaindole, other azaindoles, and the closely related pyrrolopyrimidines.

Pyrrolopyridine_Cores cluster_azaindoles Azaindole (Pyrrolopyridine) Isomers cluster_deazapurine Related Deazapurine Core A 7-Azaindole (Pyrrolo[2,3-b]pyridine) B 4-Azaindole (Pyrrolo[3,2-b]pyridine) C 5-Azaindole (Pyrrolo[3,2-c]pyridine) D 6-Azaindole (Pyrrolo[2,3-c]pyridine) E Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) Kinase_Assay_Workflow A Compound Preparation (Serial Dilution in DMSO) B Kinase Reaction Setup (Kinase + Inhibitor Pre-incubation) A->B C Initiate Reaction (Add ATP/Substrate Mix) B->C D Incubate (e.g., 60 min at 30°C) C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent) E->F G Read Luminescence (Plate Reader) F->G H Data Analysis (Dose-Response Curve -> IC50) G->H

Workflow for an in vitro luminescence-based kinase assay.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 value of a test compound against a specific protein kinase using the ADP-Glo™ Kinase Assay.

Materials:

  • Kinase of interest and its specific peptide substrate.

  • Test compound (pyrrolopyridine derivative) and positive control inhibitor (e.g., Staurosporine). [8]* ATP, Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). [8]* ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 96-well or 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO to generate a dose-response curve. [8]2. Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at an empirically determined optimal concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the plate for 60 minutes at 30°C or the kinase's optimal temperature. [8]3. ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [8] * Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature. [8]4. Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC50 value. [8]

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol provides a framework for assessing if an inhibitor modulates the activity of its target kinase within a cellular environment by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium, flasks, and plates.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western Blotting equipment.

  • Chemiluminescence substrate.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the primary antibody for the total substrate to ensure equal protein loading.

    • Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate signal indicates effective cellular inhibition of the target kinase.

Conclusion and Strategic Outlook

The pyrrolopyridine scaffold, in its various isomeric forms, remains a cornerstone of modern kinase inhibitor design. The 7-azaindole and pyrrolo[2,3-d]pyrimidine cores, in particular, have proven to be exceptionally robust platforms, offering strong hinge-binding interactions and versatile handles for chemical optimization. Other isomers, like 4-azaindole, provide valuable tools for modulating physicochemical properties to overcome specific drug development hurdles.

The choice of a core is not arbitrary; it is a strategic decision based on the specific topology of the target kinase's ATP pocket, the desired selectivity profile, and the required pharmacokinetic properties. A deep understanding of the subtle electronic and steric differences between these cores, combined with rigorous biochemical and cellular testing, is paramount for success. As the field moves towards tackling challenges like acquired resistance and kinase selectivity, the rational design and intelligent application of these privileged scaffolds will continue to be a driving force in the development of life-saving targeted therapies.

Pharmacophore_Model cluster_pocket ATP Binding Pocket cluster_inhibitor Pyrrolopyridine Inhibitor Hinge Hinge Region (Backbone NH) Core Pyrrolopyridine Core Core->Hinge H-Bonds R1 R1 Group (Solvent Front) R2 R2 Group (Hydrophobic Pocket)

General pharmacophore model for a pyrrolopyridine inhibitor.

References

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  • PubMed. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Retrieved from [Link]

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  • PubMed. (n.d.). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Retrieved from [Link]

  • PubMed. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Retrieved from [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol. As a substituted 7-azaindole, this compound is integral to various research and development applications, particularly in medicinal chemistry. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This document synthesizes data from structurally related compounds to establish a robust and cautious disposal framework, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment: A Proactive Approach

A definitive Safety Data Sheet (SDS) for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is not broadly available. Therefore, a risk assessment must be conducted by analyzing its structural components: the 7-azaindole (pyrrolo[2,3-b]pyridine) core and the methanol functional group. Based on data from analogous pyridine and pyrrolopyridine derivatives, a profile of anticipated hazards can be constructed.[1][2][3][4][5][6][7]

The primary risks associated with this class of compounds involve acute toxicity, irritation, and potential flammability. Improper disposal can lead to environmental contamination, posing risks to aquatic life and ecosystems.[8][9]

Table 1: Anticipated Hazard Profile for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Hazard ClassAnticipated RiskRationale and Supporting Evidence
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][5][10]Structurally similar compounds like pyridine and other functionalized pyrrolopyridines are classified as harmful by multiple routes of exposure.[2][3][4][5][10]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4][5][6][7]This is a common characteristic of nitrogen-containing heterocyclic compounds.[2][3][4][5][10]
Eye Damage/Irritation Causes serious eye irritation.[2][3][4][5][6][7]Direct contact with the eyes is likely to cause significant irritation.[2][3][4][5][10]
Respiratory Irritation May cause respiratory irritation.[2][3][4][5][6][7]Vapors or aerosols may irritate the respiratory tract. Work should be conducted in a well-ventilated area or fume hood.[1][2][11]
Environmental Hazard Potential for environmental damage if released.Pyridine and its derivatives can be toxic to aquatic life. Discharge into drains or waterways must be strictly avoided.[8][9][12][13]

Pre-Disposal Protocol: Safe Handling and Waste Segregation

Proper disposal begins with meticulous handling and segregation at the point of waste generation. This proactive approach prevents accidental exposures and ensures regulatory compliance.

Personal Protective Equipment (PPE)

All personnel handling {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, including for disposal, must wear appropriate PPE. The causality is simple: creating a barrier between the researcher and the potential hazard is the first line of defense.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile may offer limited protection; check manufacturer compatibility charts.[11]To prevent skin contact and absorption.
Eye Protection Chemical splash goggles or safety glasses with side-shields.[1]To protect eyes from splashes and aerosols.
Lab Coat Standard, fully-buttoned laboratory coat.To protect clothing and skin from contamination.
Work Area Chemical Fume HoodAll handling of the compound and its waste should occur within a properly functioning and certified chemical fume hood to prevent inhalation of vapors.[1][11]
Waste Segregation and Containment

All waste containing {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol must be classified and handled as hazardous chemical waste.[1][14]

  • Waste Streams: This includes the pure or residual compound, solutions containing the compound, and all contaminated disposable materials such as pipette tips, weigh boats, gloves, and absorbent pads.

  • Container: Waste must be collected in a designated, leak-proof container made of a compatible material (e.g., polyethylene). The container must have a secure, tight-fitting lid to prevent the release of vapors.[9][11][15]

  • Incompatibility: Do not mix this waste with incompatible materials. Store separately from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol," and the date accumulation began.[11][15]

Step-by-Step Disposal Procedure

Final disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][9][16] Laboratory personnel are responsible for the safe collection and temporary storage of the waste pending pickup.

  • Collection: Carefully transfer all waste streams into the designated hazardous waste container located in a satellite accumulation area within the lab. Use non-sparking tools and ensure adequate ventilation.[2][13]

  • Storage: Keep the waste container tightly sealed when not in use.[11][15] Store it in a cool, dry, and well-ventilated secondary containment bin or cabinet, away from heat sources and incompatible chemicals.[11][13]

  • Scheduling Pickup: Once the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup. Follow all internal procedures for waste transfer documentation.[11]

  • Disposal Method: The ultimate disposal method will be determined by the licensed waste management facility. For pyridine-based compounds, high-temperature incineration in a facility equipped with flue gas scrubbers is a common and effective method to ensure complete destruction.[2][7][13][14]

Emergency Procedures: Spill Management

Accidents can happen, and a clear, actionable spill response plan is essential.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]

    • Once absorbed, carefully scoop the material into the designated hazardous waste container using spark-proof tools.[2][13]

    • Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and prevent entry into the affected zone.

    • If safe to do so, remove any nearby ignition sources.[17]

    • Contact your institution's EHS or emergency response team immediately.[1] Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol waste streams.

G Disposal Workflow for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol Start Waste Generation (e.g., residual compound, contaminated labware) PPE Don Appropriate PPE (Goggles, Lab Coat, Chemical-Resistant Gloves) Start->PPE Segregate Segregate as Hazardous Waste in a Labeled, Compatible Container PPE->Segregate Spill Spill Occurred? Segregate->Spill SmallSpill Small Spill: Absorb with inert material. Collect in waste container. Spill->SmallSpill Yes (Small) LargeSpill Large Spill: Evacuate & Contact EHS Immediately. Spill->LargeSpill Yes (Large) Store Store Sealed Container in Designated Satellite Accumulation Area Spill->Store No SmallSpill->Store Full Container Full or Waste Generation Complete? Store->Full Full->Store No ContactEHS Contact EHS for Pickup and Final Disposal (e.g., Licensed Incineration) Full->ContactEHS Yes End Disposal Complete ContactEHS->End

Caption: Decision workflow for safe disposal.

References

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Personal protective equipment for handling {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

This document provides essential safety protocols and operational guidance for the handling and disposal of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol (CAS No. 1268516-15-9). As a substituted 7-azaindole, this heterocyclic amine is a valuable building block in pharmaceutical research.[1][2] Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity. The following guidelines are synthesized from safety data for structurally analogous compounds and established best practices for laboratory chemical handling.

Hazard Assessment and Risk Profile

While a specific, comprehensive toxicological profile for {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is not widely published, a robust risk assessment can be constructed by analyzing its structural motifs and data from closely related analogs.

The primary hazards are associated with its heterocyclic amine core and the attached methanol group. Analogs such as (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol and various pyridine-methanols are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin, eye, and respiratory irritation.[3][4][5] The methanol functional group itself carries inherent risks of toxicity upon exposure.[6][7]

Table 1: Inferred Hazard Profile

Hazard Class GHS Hazard Statement (Inferred from Analogs) Causality and Notes
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[5] The heterocyclic structure and methanol moiety can be readily absorbed, posing systemic risks.
Skin Corrosion/Irritation H315: Causes skin irritation.[8][4][5] Heterocyclic amines can be irritants. Direct contact should be strictly avoided.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[8][4][5] The compound, particularly in powdered form, can cause significant damage upon contact with eyes.

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[8][4][5] | Inhalation of dust or aerosols can irritate the respiratory tract. |

cluster_0 Chemical Structure & Functional Groups cluster_1 Associated Potential Hazards C {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol (C9H10N2O) FG1 Pyrrolo[2,3-b]pyridine Core (Heterocyclic Amine) C->FG1 FG2 Methanol Group (-CH2OH) C->FG2 H1 Skin, Eye, & Respiratory Irritation FG1->H1 Irritant properties of analogs H2 Acute Systemic Toxicity (Oral, Dermal, Inhalation) FG1->H2 Bioactivity of heterocycles FG2->H2 Known methanol toxicity

Caption: Relationship between the chemical's structure and its potential hazards.

Engineering Controls: The First Line of Defense

Proper engineering controls are paramount to minimize exposure. All handling of this compound, especially in its solid form, must be performed within a certified chemical fume hood to control airborne particulates and potential vapors.

  • Primary Handling: All weighing, transfers, and solution preparations must occur inside a chemical fume hood with a face velocity appropriate for handling chemical powders.

  • Ventilation: The laboratory must be equipped with general ventilation that ensures adequate air changes per hour.

  • Safety Equipment: A fully functional and tested safety shower and eyewash station must be readily accessible within the immediate work area.[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. PPE should be donned before entering the handling area and doffed in a manner that prevents cross-contamination.

Table 2: PPE Requirements by Task

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety goggles with side shields AND face shield Double nitrile gloves Full-sleeved lab coat, closed-toe shoes N95 respirator or higher
Preparing Solutions Safety goggles with side shields Double nitrile gloves Full-sleeved lab coat, closed-toe shoes Not required inside a fume hood
General Handling Safety goggles with side shields Single pair of nitrile gloves Full-sleeved lab coat, closed-toe shoes Not required with proper ventilation

| Spill Cleanup | Safety goggles with side shields AND face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Respirator with organic vapor cartridges |

Detailed PPE Workflow

The sequence of donning and doffing PPE is critical to avoid contaminating skin and personal clothing.

cluster_don Donning Sequence (Clean Area) cluster_doff Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat & Shoes D2 2. Respirator (if needed) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Outer Gloves (over inner) D3->D4 F1 1. Outer Gloves F2 2. Face Shield / Goggles F1->F2 F3 3. Lab Coat F2->F3 F4 4. Inner Gloves F3->F4 F5 5. Respirator F4->F5 HW Wash Hands Thoroughly F5->HW

Caption: Standardized workflow for donning and doffing personal protective equipment.

Operational Plans: Step-by-Step Handling

A. Weighing and Transfer of Solid Compound:

  • Ensure the chemical fume hood is operational.

  • Don all required PPE as specified in Table 2 for "Weighing Solid".

  • Place a weigh boat on an analytical balance inside the fume hood.

  • Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust.

  • Close the primary container tightly immediately after transfer.

  • Proceed with the next step (e.g., dissolution) within the fume hood.

B. Preparation of Solutions:

  • Don appropriate PPE for "Preparing Solutions".

  • Add the weighed solid to a suitable reaction vessel inside the fume hood.

  • Slowly add the desired solvent, pointing the opening of the vessel away from your face.

  • If necessary, stir the solution using a magnetic stir bar or overhead stirrer to ensure complete dissolution.

  • Once dissolved, securely cap the vessel.

C. Storage:

  • Store the compound in a tightly sealed container.[3][4][9]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][10]

Emergency and Disposal Plans

A. Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[8][4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[3][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Clean the mouth with water and seek immediate medical attention.[3]

B. Spill Management: In the event of a spill, a calm and systematic response is crucial.

decision Is the spill large or uncontrolled? proc1 Evacuate immediate area Alert supervisor & EH&S decision->proc1 Yes proc2 Don spill response PPE (See Table 2) decision->proc2 No proc proc start Spill Occurs start->decision proc3 Cover with inert absorbent (e.g., diatomite, sand) proc2->proc3 proc4 Collect material into a labeled hazardous waste container proc3->proc4 proc5 Decontaminate the area (e.g., with alcohol scrub) proc4->proc5 proc6 Dispose of all materials as hazardous waste proc5->proc6

Caption: Decision flowchart for responding to a chemical spill.

C. Waste Disposal: All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Segregation: Do not mix methanol-containing waste with other waste streams unless protocols permit.

  • Containment: Collect all waste in clearly labeled, sealed, and durable containers.[12]

  • Disposal: Arrange for disposal through a licensed hazardous waste management company.[12][13] Never dispose of this chemical or its solutions down the drain or in regular trash.[11][12] Adhere to all local, state, and federal environmental regulations.[12]

References

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  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Pyridine-3-methanol.
  • CBG Biotech. (2024). How to Dispose of Methanol?.
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  • AK Scientific, Inc. (n.d.). Safety Data Sheet for (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol.
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  • Agilent. (2025). Safety data sheet for Pyridine Standard.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Pyridine-4-methanol.
  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.